H-Glu-pNA
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(4S)-4-amino-5-(4-nitroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQXNQKTUGNZLD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946884 | |
| Record name | N-(4-Nitrophenyl)-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24032-35-7 | |
| Record name | (4S)-4-Amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24032-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-4-Amino-5-((4-nitrophenyl)amino)-5-oxovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024032357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Nitrophenyl)-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-amino-5-[(4-nitrophenyl)amino]-5-oxovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to L-Glutamyl-p-Nitroanilide (H-Glu-pNA)
Authored for Researchers, Scientists, and Drug Development Professionals
L-Glutamyl-p-nitroanilide (H-Glu-pNA) is a synthetic amino acid derivative widely utilized in biochemical research. It serves primarily as a chromogenic substrate for specific enzymes, enabling the straightforward quantification of their activity through spectrophotometry. This guide provides a comprehensive overview of its chemical properties, its application in enzymatic assays with detailed protocols, and its role in other areas of biomedical research.
Core Concepts and Chemical Identity
This compound consists of an L-glutamic acid molecule linked to a p-nitroaniline (pNA) moiety via an amide bond. The position of this linkage determines the specific isomer:
-
L-Glutamic acid α-p-nitroanilide (α-Glu-pNA) : The p-nitroaniline group is attached to the α-carboxyl group of glutamic acid.
-
L-Glutamic acid γ-p-nitroanilide (γ-Glu-pNA) : The p-nitroaniline group is attached to the γ-carboxyl group of the glutamic acid side chain.
While both isomers exist, γ-Glu-pNA is the more extensively used compound in research, particularly as a substrate for the enzyme γ-glutamyl transpeptidase (GGT).[1][2] Consequently, this guide will focus primarily on the properties and applications of L-γ-Glutamyl-p-nitroanilide, often available commercially as a hydrochloride salt for improved solubility.[3]
Chemical and Physical Properties
This compound is typically supplied as an off-white to yellowish crystalline powder. Its stability is maintained when stored in a dry, dark place at temperatures between 2-8°C.[1] The key quantitative properties are summarized in the table below.
| Property | L-Glutamic acid α-p-nitroanilide | L-Glutamic acid γ-p-nitroanilide | L-Glutamic acid γ-(p-nitroanilide) hydrochloride |
| Synonyms | α-L-Glu-p-Nitroanilide, L-Glu-PNA | γ-Glu-pNA, L-GPNA, H-Glu(pNA)-OH | L-γ-Glutamyl-p-nitroanilide hydrochloride, GPNA |
| CAS Number | 24032-35-7 | 7300-59-6[4] | 67953-08-6 |
| Molecular Formula | C₁₁H₁₃N₃O₅ | C₁₁H₁₃N₃O₅[4] | C₁₁H₁₃N₃O₅ · HCl |
| Molecular Weight | 267.24 g/mol | 267.24 g/mol [4] | 303.70 g/mol |
| Appearance | Off-white to yellowish crystalline powder | White to pale yellow solid[4][5] | Powder |
| Melting Point | 184-186 °C[1] | 185-188 °C[5] | Not specified |
| Solubility | Soluble in DMSO, Dichloromethane, etc.[1] | DMSO: 12.5 mg/mL (with ultrasonic)[4] | Water: 5 mg/mL (clear, yellow solution) |
| Optical Activity | [α]²⁰/D +81.0±3.0°, c=1% in 5 M HCl[1] | [α]²⁰/D +36 to +39°, c=2 in dil. HCl[5] | Not specified |
| Storage Temp. | 2-8°C, Sealed in dry, dark place[1] | 4°C, sealed storage, away from moisture[4] | 2-8°C |
Principle of Application: Chromogenic Enzyme Substrate
The primary application of γ-Glu-pNA is in the measurement of γ-glutamyl transpeptidase (GGT) activity.[3][6] GGT is an enzyme that plays a crucial role in glutathione metabolism.[7] The assay principle is based on the enzymatic cleavage of the γ-glutamyl bond in the substrate. This reaction releases the p-nitroaniline (pNA) molecule, which has a distinct yellow color and a strong absorbance maximum around 405-418 nm.[8]
The substrate itself, γ-Glu-pNA, is nearly colorless. The rate of the formation of yellow pNA is directly proportional to the GGT activity in the sample, which can be monitored over time using a spectrophotometer.[2][9]
Caption: Enzymatic cleavage of γ-Glu-pNA by GGT releases the chromogenic product p-nitroaniline (pNA).
Experimental Protocols
The procedure for using this compound follows a standard workflow for most colorimetric enzyme assays. The key stages involve preparing the necessary reagents, initiating the enzymatic reaction under controlled conditions, and measuring the resulting color change kinetically.
Caption: General workflow for a colorimetric GGT activity assay using γ-Glu-pNA.
This protocol is adapted from standard procedures for measuring GGT activity in biological samples such as serum or tissue homogenates.[8]
A. Objective To quantify the enzymatic activity of γ-glutamyl transpeptidase (GGT) in a biological sample using L-γ-Glutamyl-p-nitroanilide as a chromogenic substrate.
B. Materials and Reagents
-
L-γ-Glutamyl-p-nitroanilide hydrochloride (Substrate)
-
Glycylglycine (Acceptor substrate)[2]
-
Tris-HCl or another suitable buffer system
-
p-Nitroaniline (pNA) for standard curve
-
Biological sample (e.g., serum, tissue lysate)[8]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of reading absorbance at 405-418 nm and maintaining a temperature of 37°C[8]
-
Pipettes and sterile tips
-
Ultrapure water
C. Reagent Preparation
-
GGT Assay Buffer : Prepare a Tris buffer (e.g., 100 mM Tris-HCl) containing 20 mM Glycylglycine. Adjust pH to 8.0-8.5. Warm to 37°C before use.
-
GGT Substrate Solution : Prepare a stock solution of L-γ-Glutamyl-p-nitroanilide in the GGT Assay Buffer. A typical concentration is 1-4 mM. This solution can be unstable at room temperature and should be prepared fresh or stored in aliquots at -20°C, protected from light.
-
pNA Standard Solution (2 mM) : Prepare a 2 mM stock solution of pNA in the assay buffer or DMSO for generating a standard curve.
-
Sample Preparation :
-
Serum : Can often be used directly, but may require dilution in GGT Assay Buffer if high activity is expected.[8]
-
Tissue Homogenate : Homogenize ~10 mg of tissue in 200 µL of ice-cold GGT Assay Buffer. Centrifuge at 10,000-13,000 x g for 10-15 minutes at 4°C to remove insoluble material. Use the resulting supernatant for the assay.[8]
-
D. Assay Procedure (96-Well Plate Format)
-
Standard Curve : In separate wells, prepare pNA standards by adding 0, 4, 8, 12, 16, and 20 µL of the 2 mM pNA Standard. Add GGT Assay Buffer to each well to bring the final volume to 100 µL. This creates standards of 0, 8, 16, 24, 32, and 40 nmol/well.
-
Sample Wells : Add 10-20 µL of your prepared sample to duplicate wells. Add GGT Assay Buffer to bring the volume to 90 µL.
-
Initiate Reaction : Add 10 µL of the GGT Substrate Solution to each sample well to initiate the reaction. The final volume in the sample wells should be 100 µL. Do not add substrate to the standard curve wells.
-
Kinetic Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 418 nm (or 405 nm). Take an initial reading (T₀) and then subsequent readings every 1-5 minutes for a total of 15-30 minutes.
E. Data Analysis
-
Standard Curve : Plot the absorbance values for the pNA standards against the known amount (nmol/well). Determine the equation of the line (y = mx + c).
-
Calculate Reaction Rate : For each sample, determine the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
Calculate pNA Generated : Use the Beer-Lambert law (A = εcl) to determine the amount of pNA produced. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is 9,960 M⁻¹cm⁻¹ .[10][11] Note that this value can be affected by solution composition and pH.
-
Rate (mol/L/min) = (ΔA/min) / ε
-
Assuming a path length (l) of 1 cm, which may need to be adjusted based on the volume in the well.
-
-
Calculate Enzyme Activity : Express the GGT activity in standard units. One unit (U) of GGT is defined as the amount of enzyme that generates 1.0 µmol of pNA per minute at 37°C.
-
Activity (U/L) = [Rate (mol/L/min) * 10⁶ (µmol/mol)] / [Volume of Sample (L)]
-
Other Research Applications
Beyond its use as a GGT substrate, L-γ-Glutamyl-p-nitroanilide has been employed as a pharmacological tool. It acts as an inhibitor of the cell membrane glutamine transporter ASCT2 (also known as SLC1A5). This application is valuable in studies investigating the role of glutamine metabolism in various diseases, including cancer, where blocking glutamine uptake can impact cell proliferation and survival.
References
- 1. γ-Glutamyl Transpeptidase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. bluetigerscientific.com [bluetigerscientific.com]
- 5. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. biolabo.fr [biolabo.fr]
- 8. brainly.com [brainly.com]
- 9. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 10. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Chromogenic Substrate H-Glu-pNA: A Technical Guide to its Mechanism of Action and Enzymatic Assay
For Immediate Release
This technical guide provides an in-depth analysis of the chromogenic substrate H-Glu-pNA, more formally known as L-γ-glutamyl-p-nitroanilide (GPNA). Tailored for researchers, scientists, and professionals in drug development, this document details the substrate's mechanism of action, presents key quantitative data, and offers comprehensive experimental protocols for its use in enzymatic assays.
Core Mechanism of Action
This compound is a synthetic substrate primarily employed to assay the activity of γ-glutamyl transpeptidase (GGT). The fundamental principle of its use lies in the enzymatic cleavage of the amide bond between the γ-glutamyl moiety and the p-nitroaniline (pNA) group. Upon cleavage, the colorless substrate yields a yellow-colored product, p-nitroaniline, which can be quantified spectrophotometrically.
The enzymatic reaction proceeds via a "ping-pong" mechanism. Initially, the γ-glutamyl group of this compound is transferred to the enzyme, forming a γ-glutamyl-enzyme intermediate and releasing p-nitroaniline. Subsequently, the γ-glutamyl group is transferred from the enzyme to an acceptor molecule. In the absence of a specific acceptor, water can serve this role, resulting in hydrolysis. However, the presence of an acceptor substrate, such as glycylglycine, significantly enhances the reaction rate.[1]
The liberation of p-nitroaniline is directly proportional to the enzymatic activity and can be monitored by measuring the increase in absorbance at approximately 405 nm.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound and its enzymatic product, p-nitroaniline.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₃N₃O₅ • H₂O | [3] |
| Molecular Weight | 285.3 g/mol (as hydrate) | [3] |
| CAS Number | 7300-59-6 | [3] |
Table 1: Physicochemical Properties of this compound (hydrate)
| Parameter | Value | Wavelength | Conditions | Reference |
| Molar Extinction Coefficient (ε) | ~9,960 M⁻¹cm⁻¹ | 405 nm | Varies with buffer composition | [4][5] |
Table 2: Spectrophotometric Properties of p-Nitroaniline (pNA)
| Enzyme | Substrate | Acceptor Substrate | K_m | V_max | Reference |
| Rat Kidney γ-Glutamyl Transpeptidase | L-γ-glutamyl-p-nitroanilide | Glycylglycine | 8.56 mmol/L (Transpeptidation) | 5-fold higher than autotranspeptidation | [6] |
| Rat Liver Homogenate γ-Glutamyltranspeptidase | L-γ-glutamyl-p-nitroanilide | Glycylglycine (40 mM) | Varies with age | Not specified | [7] |
| Bovine Kidney γ-Glutamyl Transpeptidase | S-nitrosoglutathione (GSNO) | Glycylglycine | 0.398 ± 31 mM | Not specified | [8] |
Table 3: Kinetic Parameters of γ-Glutamyl Transpeptidase with γ-Glutamyl Substrates (Note: Kinetic parameters are highly dependent on experimental conditions, including enzyme source, purity, pH, temperature, and acceptor concentration. The values presented are illustrative.)
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 2. medichem-me.com [medichem-me.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. researchgate.net [researchgate.net]
- 5. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gamma-Glutamyltranspeptidase in liver homogenates of rats of different ages: enzyme kinetics and age course of Km and Vmax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.santannapisa.it [iris.santannapisa.it]
H-Glu-pNA: An In-depth Technical Guide for Studying Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamic acid α-p-nitroanilide (H-Glu-pNA) is a chromogenic substrate widely employed in the field of enzymology to investigate the kinetics of specific proteases and transferases. Its molecular structure, featuring a glutamic acid residue linked to a p-nitroaniline (pNA) moiety, allows for a straightforward and continuous spectrophotometric assay. Enzymatic cleavage of the amide bond releases the yellow-colored p-nitroaniline, and the rate of its formation, monitored by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This technical guide provides a comprehensive overview of the application of this compound in studying the kinetics of two key enzymes: γ-glutamyl transpeptidase (GGT) and glutamyl endopeptidase (V8 protease).
Physicochemical Properties of this compound
A solid understanding of the substrate's properties is crucial for designing robust enzymatic assays.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃N₃O₅ | [N/A] |
| Molecular Weight | 267.24 g/mol | [N/A] |
| CAS Number | 24032-35-7 | [N/A] |
| Appearance | White to off-white powder | [N/A] |
| Solubility | Soluble in DMSO and aqueous buffers | [N/A] |
| Storage | Store at -20°C, protected from light | [N/A] |
I. γ-Glutamyl Transpeptidase (GGT)
A. Biological Significance and Signaling Pathway
γ-Glutamyl transpeptidase (GGT) is a membrane-bound enzyme that plays a central role in glutathione (GSH) metabolism.[1] It catalyzes the transfer of the γ-glutamyl moiety from GSH and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water (hydrolysis).[2] This function is critical for maintaining intracellular cysteine levels, which is a rate-limiting step for the synthesis of GSH, a key cellular antioxidant.[3] GGT is involved in cellular defense against oxidative stress and the metabolism of certain drugs and xenobiotics.[2] Elevated GGT levels are a well-established clinical marker for liver and biliary diseases.[4]
The catalytic activity of GGT is integral to the γ-glutamyl cycle, a pathway responsible for the breakdown and resynthesis of glutathione.
B. Quantitative Kinetic Data
The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing insight into the enzyme's affinity for the substrate.
| Enzyme Source | Substrate | Km (mM) | Vmax | Optimal pH | Reference |
| Rat Kidney | L-γ-Glutamyl-p-nitroanilide | 8.56 (transpeptidation) | 160x hydrolysis rate | 8.0 | [5] |
| Rat Kidney | L-γ-Glutamyl-p-nitroanilide | 0.005 (hydrolysis) | - | 8.0 | [5] |
| Human Neutrophils | γ-Glutamyl p-nitroanilide | 1.8 | Not specified | 8.2 | [6] |
| Human | L-γ-Glutamyl-p-nitroanilide | 0.83 ± 0.06 | Not specified | Not specified | [7] |
| Bovine Kidney | γ-Glutamyl-p-nitroanilide | 0.61 - 0.68 | Not specified | Not specified | [8] |
C. Experimental Protocol: GGT Activity Assay
This protocol is a generalized procedure based on commercially available kits and published literature.[4][9][10]
1. Reagent Preparation:
-
GGT Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Substrate Stock Solution (this compound): 100 mM in DMSO. Store at -20°C.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 4.4 mM) in GGT Assay Buffer.[11]
-
Acceptor Solution (Glycylglycine): 400 mM in GGT Assay Buffer.[11]
-
Enzyme Solution: Purified GGT or biological sample (e.g., serum, tissue homogenate) diluted in GGT Assay Buffer.
-
pNA Standard Stock Solution: 2 mM p-nitroaniline in DMSO.[10]
2. Assay Procedure (96-well plate format):
-
Standard Curve:
-
Prepare a series of pNA standards (e.g., 0, 8, 16, 24, 32, 40 nmol/well) by diluting the pNA standard stock solution in GGT Assay Buffer to a final volume of 100 µL/well.[9]
-
-
Sample Wells:
-
Add 10 µL of the enzyme solution to each well.
-
Add 80 µL of a pre-warmed (37°C) reaction mixture containing GGT Assay Buffer and Glycylglycine solution (to achieve a final concentration of 40 mM).
-
-
Initiation:
-
Initiate the reaction by adding 10 µL of the working substrate solution to each well (to achieve a final concentration of 4.4 mM).
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm (A405) at T=0.
-
Incubate the plate at 37°C.
-
Record A405 at regular intervals (e.g., every 1-5 minutes) for 10-30 minutes.
-
3. Data Analysis:
-
Calculate the change in absorbance per minute (ΔA405/min) from the linear portion of the absorbance vs. time curve.
-
Convert the ΔA405/min to the rate of pNA formation using a pNA standard curve or the Beer-Lambert law (Molar extinction coefficient of pNA at 405 nm is ~9,500 M-1cm-1).
-
Enzyme activity is typically expressed as µmol of pNA produced per minute per mg of protein (U/mg).
II. Glutamyl Endopeptidase (V8 Protease)
A. Biological Significance and Signaling Pathway
Glutamyl endopeptidase from Staphylococcus aureus strain V8, commonly known as V8 protease or SspA, is a serine protease with high specificity for cleaving peptide bonds at the C-terminal side of glutamic and, to a lesser extent, aspartic acid residues.[12][13] This enzyme is a significant virulence factor in S. aureus infections.[14] It contributes to the pathogen's ability to evade the host immune system by degrading immunoglobulins (IgG, IgA, IgM) and inactivating key components of the complement system.[12][15] V8 protease is also involved in the processing of bacterial surface proteins, which plays a role in biofilm formation and bacterial dissemination.[12] The activation of V8 protease itself is part of a proteolytic cascade involving other staphylococcal proteases.[16]
B. Quantitative Kinetic Data
While this compound is a potential substrate for glutamyl endopeptidases, much of the available kinetic data for V8 protease has been generated using more complex peptide-pNA substrates that may better mimic physiological targets.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/mg/min) | Optimal pH | Reference |
| Bacillus licheniformis | Z-Phe-Leu-Glu-pNA | 1.495 ± 0.034 | 50.237 | 8.5 | [17] |
| Staphylococcus aureus V8 | Z-Phe-Leu-Glu-pNA | Not specified | Not specified | 7.8 - 8.5 | [17] |
C. Experimental Protocol: Glutamyl Endopeptidase Activity Assay
This protocol is adapted for the use of a chromogenic substrate with V8 protease.[17]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8.
-
Substrate Stock Solution (this compound): 100 mM in DMSO. Store at -20°C.
-
Working Substrate Solution: Prepare a series of dilutions of the this compound stock solution in the Assay Buffer to determine Km.
-
Enzyme Solution: Purified V8 protease diluted in Assay Buffer to a concentration that yields a linear rate of substrate hydrolysis.
-
pNA Standard Stock Solution: 2 mM p-nitroaniline in DMSO.
2. Assay Procedure (96-well plate format):
-
Standard Curve:
-
Prepare a pNA standard curve as described in the GGT protocol.
-
-
Sample Wells:
-
Add 20 µL of the enzyme solution to each well.
-
Add varying concentrations of the working substrate solution to different wells (e.g., 180 µL).
-
-
Initiation and Measurement:
-
The reaction is initiated upon addition of the enzyme (or substrate, depending on the experimental design).
-
Immediately begin monitoring the increase in absorbance at 405 nm at 37°C for 10-30 minutes.
-
3. Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear phase of the reaction.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion
This compound serves as a valuable tool for researchers in enzymology and drug development. Its chromogenic nature facilitates simple and robust assays for determining the kinetic parameters of enzymes such as γ-glutamyl transpeptidase and glutamyl endopeptidases. The detailed protocols and compiled kinetic data in this guide provide a solid foundation for designing and executing experiments to characterize these important enzymes and to screen for potential inhibitors. Understanding the roles of these enzymes in physiological and pathological processes, as illustrated by their respective signaling pathways, underscores the importance of such kinetic studies in advancing biomedical research.
References
- 1. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 3. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlas-medical.com [atlas-medical.com]
- 5. researchgate.net [researchgate.net]
- 6. Activity Determination, Kinetic Analyses and Isoenzyme Identification of Gamma Glutamyltransferase in Human Neutrophils -BMB Reports [koreascience.kr]
- 7. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.santannapisa.it [iris.santannapisa.it]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. gamma-Glutamyltranspeptidase in liver homogenates of rats of different ages: enzyme kinetics and age course of Km and Vmax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamyl endopeptidase GluV8 - Wikipedia [en.wikipedia.org]
- 13. V8 Protease - Creative Enzymes [creative-enzymes.com]
- 14. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 15. GeminiBio Store [store.geminibio.com]
- 16. uniprot.org [uniprot.org]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chromogenic and Fluorescent Properties of L-Glutamic acid γ-p-nitroanilide (H-Glu-pNA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Glutamic acid γ-p-nitroanilide (H-Glu-pNA), a synthetic substrate, is a pivotal tool in biochemical and clinical research, primarily for the detection and quantification of γ-glutamyl transpeptidase (GGT) activity. This enzyme plays a crucial role in glutathione metabolism, cellular detoxification, and drug resistance. This technical guide provides a comprehensive overview of the chromogenic properties of this compound, detailing its mechanism of action, spectral characteristics, and kinetic parameters with GGT. It also explores the substrate's less-documented fluorescent properties. Detailed experimental protocols for GGT activity assays are provided, alongside visualizations of the enzymatic reaction, a typical experimental workflow, and the relevant gamma-glutamyl cycle signaling pathway to offer a complete resource for laboratory professionals.
Introduction
L-Glutamic acid γ-p-nitroanilide, often abbreviated as this compound or γ-Glu-pNA, is a synthetic compound widely employed as a chromogenic substrate for the enzyme γ-glutamyl transpeptidase (GGT; EC 2.3.2.2). GGT is a membrane-bound enzyme that plays a significant role in the extracellular catabolism of glutathione (GSH) and other γ-glutamyl compounds.[1] The clinical and research applications of this compound stem from the direct correlation between the rate of its enzymatic cleavage and GGT activity, which can be indicative of various pathological conditions, including liver disease, pancreatitis, and certain cancers.[2][3] This guide will delve into the technical aspects of this compound's properties and its application in enzymatic assays.
Chromogenic Properties of this compound
The utility of this compound as a research tool is primarily derived from its chromogenic nature. The enzymatic cleavage of the γ-glutamyl bond by GGT releases p-nitroaniline (pNA), a yellow-colored compound.[2] The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the amount of pNA produced and, consequently, to the GGT activity in the sample.
Mechanism of Action
The enzymatic reaction proceeds via a two-step, non-sequential (ping-pong bi-bi) mechanism:[4][5]
-
Acylation: GGT binds to the donor substrate, this compound, and the γ-glutamyl moiety is transferred to a nucleophilic residue in the enzyme's active site (typically a threonine residue), forming a γ-glutamyl-enzyme intermediate and releasing the first product, p-nitroaniline.[6]
-
Deacylation: The γ-glutamyl group is then transferred from the enzyme to an acceptor molecule. The acceptor can be an amino acid, a peptide (like glycylglycine, which is often added to the reaction mixture to enhance the reaction rate), or water (hydrolysis).[4][7]
The liberated p-nitroaniline has a distinct absorbance maximum, allowing for continuous monitoring of the reaction progress.
Spectral and Physicochemical Properties
The key to quantifying GGT activity using this compound is understanding the spectral properties of the product, p-nitroaniline.
| Parameter | Value | Reference(s) |
| This compound (Substrate) | ||
| Molecular Formula | C₁₁H₁₃N₃O₅ | [8] |
| Molecular Weight | 267.24 g/mol | [8] |
| CAS Number | 7300-59-6 | |
| p-Nitroaniline (Product) | ||
| Absorbance Maximum (λmax) | 405 - 418 nm | [1][2] |
| Molar Extinction Coefficient (ε) at 405 nm | 9,500 - 9,960 M⁻¹cm⁻¹ | [3][9][10] |
Note: The molar extinction coefficient of p-nitroaniline can be influenced by pH and buffer composition.[11]
Fluorescent Properties of this compound
While this compound is predominantly used as a chromogenic substrate, some sources refer to its "fluorescent characteristics" or its use in constructing fluorescent probes. However, detailed information on the intrinsic fluorescence of this compound, including its excitation and emission spectra and quantum yield, is not well-documented in the scientific literature.
The product of the enzymatic reaction, p-nitroaniline, is not considered to be significantly fluorescent under typical aqueous assay conditions. Reports on the fluorescence of p-nitroaniline are often in the context of its ability to quench the fluorescence of other molecules, such as quantum dots or fluorescent polymers, rather than its own emission.[12][13][14][15]
Therefore, for quantitative purposes, the chromogenic properties of this compound are far more reliable and widely used. Researchers interested in fluorescence-based assays for GGT activity should consider substrates specifically designed for this purpose.
Experimental Protocols
The following protocols provide a general framework for the determination of GGT activity using this compound. It is recommended to optimize the conditions for specific experimental setups.
Materials
-
This compound (L-γ-glutamyl-p-nitroanilide) solution
-
Glycylglycine solution (acceptor substrate)
-
TRIS buffer (or other suitable buffer)
-
Sample containing GGT (e.g., serum, plasma, tissue homogenate)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm
-
96-well microplate or cuvettes
-
p-Nitroaniline standard solution (for standard curve)
Reagent Preparation
-
Assay Buffer: 100 mM TRIS, pH 8.25.
-
Substrate Solution: Prepare a stock solution of this compound. The final concentration in the assay typically ranges from 1 to 4 mM.
-
Acceptor Solution: Prepare a stock solution of glycylglycine. The final concentration in the assay is often between 40 and 100 mM.[5]
-
Working Reagent: Prepare a fresh mixture of the assay buffer, substrate solution, and acceptor solution.
Assay Procedure
-
Standard Curve (Optional but Recommended):
-
Prepare a series of dilutions of a known concentration of p-nitroaniline in the assay buffer.
-
Measure the absorbance of each dilution at 405 nm.
-
Plot the absorbance versus the concentration of p-nitroaniline to generate a standard curve. This can be used to convert the rate of change in absorbance to the rate of product formation.
-
-
Enzyme Assay:
-
Pipette the sample containing GGT into the wells of a microplate or a cuvette.
-
Add the working reagent to initiate the reaction.
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 5-10 minutes) in a kinetic mode.
-
Data Analysis
-
Determine the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the GGT activity using the Beer-Lambert law: Activity (U/L) = (ΔA/min) * (Total Assay Volume / Sample Volume) * (1 / ε) * 10⁶
-
Where:
-
ΔA/min is the rate of change in absorbance per minute.
-
Total Assay Volume and Sample Volume are in the same units (e.g., mL).
-
ε is the molar extinction coefficient of p-nitroaniline (in M⁻¹cm⁻¹).
-
10⁶ is the factor to convert molar concentration to micromolar and express activity in Units per Liter (U/L), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
-
Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are important parameters for characterizing the interaction between GGT and this compound. These values can vary depending on the source of the enzyme, the acceptor substrate used, and the assay conditions.
| Enzyme Source | Substrate | Acceptor | Km (mM) | Reference(s) |
| Hog Kidney GGT | γ-glutamyl-p-nitroanilide | Glycylglycine | 1.87 | [16] |
| Human Serum GGT | γ-glutamyl-4-nitroanilide | Glycylglycine | - | [5] |
| Bovine Kidney GGT | γ-glutamyl-p-nitroanilide | Glycylglycine | 0.61 - 0.68 | [17] |
Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound by GGT.
Experimental Workflow for GGT Assay
Caption: A typical workflow for a GGT activity assay.
The Gamma-Glutamyl Cycle
Caption: The role of GGT in the gamma-glutamyl cycle.
Conclusion
This compound remains an indispensable tool for the chromogenic detection of γ-glutamyl transpeptidase activity. Its well-characterized mechanism of action and the distinct spectral properties of its cleavage product, p-nitroaniline, allow for robust and reproducible quantification of enzyme activity in a variety of biological samples. While its fluorescent properties are not well-defined for direct assay applications, its role as a chromogenic substrate is firmly established. The provided protocols and diagrams serve as a practical guide for researchers and clinicians employing this compound in their work, facilitating a deeper understanding of GGT's role in health and disease.
References
- 1. atlas-medical.com [atlas-medical.com]
- 2. US5096812A - Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood - Google Patents [patents.google.com]
- 3. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 4. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]
- 7. Bacterial γ-glutamyltranspeptidases, physiological function, structure, catalytic mechanism and application [jstage.jst.go.jp]
- 8. gamma-L-Glutamyl-p-nitroanilide | C11H14ClN3O5 | CID 16219428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 10. brainly.com [brainly.com]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive and selective detection of p-nitroaniline with the assistance of a fluorescence capillary imprinted sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Sensitive and selective detection of p-nitroaniline with the assistance of a fluorescence capillary imprinted sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Trace level detection of nitroanilines using a solution processable fluorescent porous organic polymer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.santannapisa.it [iris.santannapisa.it]
L-Glutamic Acid p-Nitroanilide: A Technical Guide to its Applications in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Glutamic acid p-nitroanilide (GGPNA) is a synthetic chromogenic substrate with significant applications in biochemistry and drug development. Its primary utility lies in the sensitive and specific measurement of γ-glutamyltransferase (GGT) activity, a key enzyme in glutathione metabolism and cellular redox homeostasis. Furthermore, GGPNA serves as a valuable tool for the characterization of glutamyl-specific proteases and as an inhibitor of certain amino acid transporters. This technical guide provides an in-depth overview of the core applications of L-Glutamic acid p-nitroanilide, featuring detailed experimental protocols, a compilation of relevant quantitative data, and visual representations of associated biochemical pathways and experimental workflows.
Introduction to L-Glutamic Acid p-Nitroanilide
L-Glutamic acid p-nitroanilide is a synthetic molecule composed of L-glutamic acid linked to a p-nitroaniline group via an amide bond.[1][2] This chromogenic substrate is instrumental in various enzymatic assays due to the properties of its p-nitroanilide moiety.[3][4] Upon enzymatic cleavage of the amide bond, the colorless substrate releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically at approximately 405-410 nm.[5][6] This direct relationship between enzyme activity and color development allows for a continuous and sensitive measurement of enzyme kinetics.
The principal application of L-Glutamic acid p-nitroanilide is as a substrate for γ-glutamyltransferase (GGT), an enzyme that plays a crucial role in the gamma-glutamyl cycle.[6][7] Beyond GGT, it is also utilized in assays for other proteases and peptidases that exhibit specificity for glutamyl residues.[4] Additionally, it has been employed in studies of amino acid transport, acting as an inhibitor of specific glutamine transporters.[5]
Core Applications in Biochemistry
Measurement of γ-Glutamyltransferase (GGT) Activity
GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[6][7] This activity is central to glutathione metabolism, providing cells with a mechanism to recover the constituent amino acids of this vital antioxidant.[8] Elevated GGT levels in serum are a well-established biomarker for hepatobiliary diseases, and its activity is also implicated in cardiovascular diseases and cancer.[9]
L-Glutamic acid p-nitroanilide serves as a convenient and reliable substrate for the routine determination of GGT activity in various biological samples, including serum, plasma, and tissue homogenates.[1][7] The enzymatic reaction is as follows:
L-γ-Glutamyl-p-nitroanilide + Glycylglycine (acceptor) --(GGT)--> L-γ-Glutamyl-glycylglycine + p-Nitroaniline
The rate of p-nitroaniline release is directly proportional to the GGT activity in the sample.
Characterization of Glutamyl-Specific Proteases
L-Glutamic acid p-nitroanilide can also be used to detect and characterize proteases that specifically cleave peptide bonds on the C-terminal side of glutamic acid residues, often referred to as glutamyl-specific endopeptidases.[4] This application is valuable in microbiology, for instance, in identifying and characterizing bacterial or fungal proteases, as well as in the study of endogenous proteases with similar specificities in mammalian systems.
Inhibition of Amino Acid Transporters
In the field of cancer research, L-Glutamic acid p-nitroanilide has been utilized as an inhibitor of the amino acid transporter ASCT2 (Alanine, Serine, Cysteine-preferring Transporter 2).[5] ASCT2 is a major transporter of glutamine, an amino acid crucial for the growth and proliferation of many cancer cells. By blocking glutamine uptake, L-Glutamic acid p-nitroanilide can be used as a tool to study the metabolic vulnerabilities of cancer cells.[5]
Quantitative Data
The following table summarizes the kinetic parameters of γ-glutamyltransferase from various sources using L-Glutamic acid p-nitroanilide as the substrate. These values are essential for designing and interpreting enzymatic assays.
| Enzyme Source | Michaelis-Menten Constant (Km) (mM) | Optimal pH | Reference |
| Human Serum | ~0.64 (for γ-glutamyl-3-carboxy-4-nitroanilide) | 8.25 | [7] |
| Hog Kidney | 1.87 | 7.4 | [6] |
| Rat Kidney | Not specified | Not specified | |
| Bovine Kidney | 0.61-0.68 | 8.0 | [3] |
Note: The Km values can vary depending on the assay conditions, including the concentration of the acceptor substrate (e.g., glycylglycine).
Experimental Protocols
Protocol for Measuring γ-Glutamyltransferase (GGT) Activity in Serum
This protocol is adapted from commercially available colorimetric assay kits.[1]
Materials:
-
GGT Assay Buffer (e.g., Tris-HCl buffer, pH 8.25)
-
L-Glutamic acid p-nitroanilide (Substrate)
-
Glycylglycine (Acceptor substrate)
-
Serum sample
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation: Prepare a working solution by dissolving L-Glutamic acid p-nitroanilide and glycylglycine in the GGT Assay Buffer to the desired final concentrations (e.g., 4 mM L-Glutamic acid p-nitroanilide and 75 mM glycylglycine).
-
Sample Preparation: Serum samples can typically be used directly. If high GGT activity is expected, dilute the serum with the assay buffer.
-
Assay Reaction: a. Add 10 µL of the serum sample to a well of the 96-well microplate. b. Add 90 µL of the GGT substrate solution to each well containing the sample. c. Mix gently.
-
Kinetic Measurement: a. Immediately place the microplate in a microplate reader pre-warmed to 37°C. b. Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a period of 5-10 minutes.
-
Data Analysis: a. Calculate the rate of change in absorbance (ΔA/min). b. Determine the GGT activity using the molar extinction coefficient of p-nitroaniline (ε ≈ 9.5 mM⁻¹cm⁻¹ at 405 nm) and the following formula: Activity (U/L) = (ΔA/min * Total reaction volume (mL) * 1000) / (ε * Light path (cm) * Sample volume (mL))
Protocol for Assaying Glutamic Acid-Specific Endopeptidase Activity
This protocol is a general guideline for detecting the activity of a glutamic acid-specific endopeptidase using L-Glutamic acid p-nitroanilide.
Materials:
-
Assay Buffer (e.g., Phosphate buffer, pH 7.5)
-
L-Glutamic acid p-nitroanilide solution (in a suitable solvent like DMSO, diluted in assay buffer)
-
Enzyme sample (e.g., purified protease or cell lysate)
-
Microplate reader (405 nm)
-
96-well microplate
-
Incubator
Procedure:
-
Substrate Preparation: Prepare a stock solution of L-Glutamic acid p-nitroanilide in DMSO. Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Enzyme Preparation: Prepare serial dilutions of the enzyme sample in the assay buffer.
-
Assay Reaction: a. Add 50 µL of the enzyme dilution to each well. b. Add 50 µL of the L-Glutamic acid p-nitroanilide solution to each well to initiate the reaction. c. Include a blank control with assay buffer instead of the enzyme.
-
Incubation and Measurement: a. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes). b. Measure the absorbance at 405 nm.
-
Data Analysis: a. Subtract the absorbance of the blank from the absorbance of the samples. b. The increase in absorbance is proportional to the endopeptidase activity.
Signaling Pathways and Experimental Workflows
Role of GGT in Redox Signaling and Cancer
GGT plays a significant role in cellular redox homeostasis through its involvement in glutathione metabolism. In many cancers, the expression and activity of GGT are upregulated. This increased GGT activity can contribute to tumor progression and drug resistance by modulating intracellular redox status and influencing signaling pathways such as the NF-κB pathway.[1] The following diagram illustrates the central role of GGT in providing cysteine for glutathione synthesis, which in turn can modulate NF-κB signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.santannapisa.it [iris.santannapisa.it]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma-Glutamyl-3-carboxy-14-nitroanilide: the substrate of choice for routine determinations of gamma-glutamyl-transferase activity in serum? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification and validation of the Endopep-mass spectrometry method for botulinum neurotoxin detection in liver samples with application to samples collected during animal botulism outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GAMMA-GLUTAMYL-P-NITROANILIDE: A NEW CONVENIENT SUBSTRATE FOR DETERMINATION AND STUDY OF L- AND D-GAMMA-GLUTAMYLTRANSPEPTIDASE ACTIVITIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
H-Glu-pNA for Detecting Aminopeptidase Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of H-Glu-pNA (L-Glutamic acid α-p-nitroanilide) and its related compounds as chromogenic substrates for the detection and characterization of aminopeptidase activity. This document is intended for researchers, scientists, and drug development professionals involved in enzymology, high-throughput screening, and drug discovery.
Introduction to this compound and its Analogs
This compound is a synthetic chromogenic substrate used to measure the activity of enzymes that cleave a glutamic acid residue from the N-terminus of a peptide, primarily glutamyl aminopeptidases. The core structure consists of an L-glutamic acid molecule linked to a p-nitroanilide (pNA) group via an amide bond. Enzymatic cleavage of this bond releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically.
A closely related and more commonly studied substrate is L-γ-glutamyl-p-nitroanilide (γ-Glu-pNA), which is a specific substrate for γ-glutamyl transpeptidase (GGT). GGT is a key enzyme in the γ-glutamyl cycle, responsible for the metabolism of glutathione. Throughout this guide, assay principles and data for γ-Glu-pNA will be presented as a primary example due to the wealth of available research, with the understanding that the fundamental principles apply to this compound and other pNA-based aminopeptidase substrates.
Chemical Properties:
| Compound | Synonyms | Molecular Formula | Molecular Weight | CAS Number |
| This compound | L-Glutamic acid α-para-nitroanilide | C₁₁H₁₃N₃O₅ | 267.24 g/mol | 24032-35-7 |
| γ-Glu-pNA | L-Glutamic acid γ-p-nitroanilide, GPNA | C₁₁H₁₃N₃O₅ | 267.24 g/mol | 7300-59-6 |
Solubility and Storage:
This compound and its analogs are typically powders that are sparingly soluble in water but can be dissolved in organic solvents like DMSO or methanol before being diluted in aqueous buffer.[1] For long-term storage, it is recommended to keep the solid compound at -20°C.[1]
Mechanism of Action
The utility of this compound as an enzyme substrate lies in its chromogenic properties. In its intact form, this compound is colorless. When an aminopeptidase cleaves the amide bond between the glutamic acid and the p-nitroanilide moiety, the free p-nitroaniline is released. Under alkaline conditions, p-nitroaniline exhibits a strong absorbance at a wavelength of 405-410 nm, allowing for the continuous monitoring of enzyme activity.
Figure 1: Enzymatic cleavage of this compound.
Quantitative Data
The following tables summarize key quantitative data for the use of pNA-based substrates in aminopeptidase assays.
Kinetic Parameters
Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are crucial for understanding the interaction between an enzyme and its substrate.
| Enzyme | Substrate | Km (µM) | Vmax | Organism | Reference |
| γ-Glutamyl Transpeptidase | γ-Glu-pNA | 160 ± 20 | - | Human | [2] |
| γ-Glutamyl Transpeptidase | L-Glutamyl-p-nitroanilide | 1200 ± 100 | - | Human | [2] |
Inhibitor Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Enzyme | Inhibitor | Substrate | IC50 (µM) | Organism | Reference |
| Aminopeptidase N | Bestatin | L-Leu-pNA | 3 - 5 | Porcine | [3] |
| Aminopeptidase N | BTB11079 | L-Leu-pNA | ~4 | Porcine | [3] |
| Aminopeptidase N | JFD00064 | L-Leu-pNA | ~5 | Porcine | [3] |
| Aminopeptidase N | BTB07018 | L-Leu-pNA | ~3 | Porcine | [3] |
| Cytosol Aminopeptidase | Bestatin | Not Specified | 0.0005 | - | [4][5] |
| Aminopeptidase N | Bestatin | Not Specified | 0.005 | - | [4][5] |
| Zinc Aminopeptidase | Bestatin | Not Specified | 0.28 | - | [4][5] |
| Aminopeptidase B | Bestatin | Not Specified | 1 - 10 | - | [4] |
Experimental Protocols
Aminopeptidase Activity Assay
This protocol is a general guideline for determining aminopeptidase activity using a pNA-based substrate and can be adapted for specific enzymes and experimental conditions.
Materials:
-
Purified aminopeptidase or cell lysate containing the enzyme
-
This compound or other suitable pNA substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the pNA substrate (e.g., 10 mM in DMSO). Dilute the stock solution in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the enzyme or cell lysate to a suitable concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Add 25 µL of the diluted substrate solution to initiate the reaction. The final volume in each well is 100 µL.
-
Include appropriate controls:
-
Blank: 50 µL Assay Buffer, 25 µL Assay Buffer (instead of enzyme), 25 µL substrate solution.
-
No Substrate Control: 50 µL Assay Buffer, 25 µL enzyme solution, 25 µL Assay Buffer (instead of substrate).
-
-
-
Measurement: Immediately place the microplate in a plate reader pre-heated to the desired temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~9,900 M⁻¹cm⁻¹ at pH 8.0).
-
High-Throughput Screening (HTS) for Aminopeptidase Inhibitors
This protocol outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of a specific aminopeptidase.
Figure 2: Workflow for HTS of aminopeptidase inhibitors.
Signaling Pathways and Biological Context
The γ-Glutamyl Cycle
γ-Glutamyl transpeptidase (GGT), a key enzyme measured using γ-Glu-pNA, is central to the γ-glutamyl cycle. This pathway is crucial for the synthesis and degradation of glutathione (GSH), a major cellular antioxidant, and for the transport of amino acids across the cell membrane.
Figure 3: The γ-Glutamyl Cycle.
Application in Drug Discovery
The detection of aminopeptidase activity using this compound is a cornerstone of early-stage drug discovery for enzyme inhibitors. The general workflow involves several key phases, from initial target identification to the selection of a candidate drug for clinical trials.
Figure 4: General Drug Discovery Workflow.
The use of this compound is primarily situated in the "Assay Development & HTS" and "Hit Identification" phases, providing a robust and scalable method for identifying and characterizing initial inhibitor compounds.
Conclusion
This compound and its analogs are invaluable tools for the study of aminopeptidase activity. Their chromogenic nature allows for simple and direct measurement of enzyme kinetics, making them highly suitable for a wide range of applications, from basic research to high-throughput drug discovery. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the use of this compound, offering a solid foundation for researchers in this field.
References
- 1. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aminoallyl-utp.com [aminoallyl-utp.com]
- 5. aminoallyl-utp.com [aminoallyl-utp.com]
The Challenge of Specificity: H-Glu-pNA as a Chromogenic Substrate in Enzyme Assays
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-γ-glutamyl-p-nitroanilide (H-Glu-pNA), also known as GPNA, is a synthetic chromogenic substrate widely utilized in biochemical assays. Its core application lies in the detection and quantification of γ-glutamyl transpeptidase (GGT) activity. While often anecdotally mentioned in broader contexts that include glutaminase, a critical examination of the literature reveals significant challenges in using this compound as a specific substrate for glutaminase. This guide provides a detailed overview of this compound's primary application in GGT assays, elucidates the scientific basis for its lack of specificity for glutaminase, and presents established protocols and quantitative data for the accurate measurement of GGT activity.
The Core Issue: Overlapping Substrate Specificity
The primary challenge in employing this compound for glutaminase assays stems from the catalytic activity of γ-glutamyl transpeptidase (GGT). GGT is an enzyme that catalyzes the transfer of γ-glutamyl functional groups from molecules such as glutathione to an acceptor.[1][2][3] Crucially, GGT readily cleaves this compound, releasing a yellow-colored product, p-nitroaniline (pNA), which can be quantified spectrophotometrically at approximately 405-418 nm.[2][3]
Furthermore, GGT itself can exhibit glutaminase activity by hydrolyzing glutamine.[2] Consequently, in any biological sample containing both glutaminase and GGT, an assay with this compound will predominantly reflect GGT activity due to its efficient hydrolysis of this synthetic substrate. The scientific literature does not provide a reliable method to specifically attribute the cleavage of this compound to glutaminase in the presence of GGT. This makes this compound an unsuitable substrate for the specific measurement of glutaminase activity.
The Established Application: γ-Glutamyl Transpeptidase (GGT) Activity Assay
The standard and well-validated use of this compound is in the colorimetric determination of GGT activity. This assay is of significant clinical and research importance, as elevated GGT levels in serum are a well-established marker of liver disease and damage to the bile ducts.[4]
Principle of the GGT Assay
In the presence of an acceptor molecule, typically glycylglycine, GGT catalyzes the transfer of the γ-glutamyl group from this compound to the acceptor. This reaction releases p-nitroaniline, and the rate of its formation, measured by the increase in absorbance at 405-418 nm, is directly proportional to the GGT activity in the sample.[3]
Experimental Protocol: Colorimetric GGT Activity Assay
This protocol is a generalized representation based on common methodologies. Researchers should optimize conditions for their specific experimental setup.
Materials:
-
This compound (L-γ-glutamyl-p-nitroanilide) substrate
-
Glycylglycine (acceptor substrate)
-
Assay Buffer (e.g., Tris-HCl or Ammediol-HCl buffer, pH 7.5-8.6)
-
Sample (serum, plasma, or tissue homogenate)
-
Microplate reader capable of measuring absorbance at 405-418 nm
-
96-well microplate
-
p-nitroaniline (for standard curve)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound. Due to its limited solubility in aqueous solutions, a solvent such as DMSO may be required for the initial stock, followed by dilution in the assay buffer.
-
Prepare a stock solution of glycylglycine in the assay buffer.
-
Prepare the final reaction buffer containing the desired concentrations of this compound and glycylglycine.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of p-nitroaniline in the assay buffer to create a standard curve. This will be used to convert the rate of change in absorbance to the molar amount of product formed.
-
-
Assay Execution:
-
Add a specific volume of the sample to the wells of a 96-well plate.
-
Initiate the reaction by adding the reaction buffer containing this compound and glycylglycine to each well.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance at 405-418 nm kinetically over a defined period (e.g., every minute for 10-30 minutes).
-
-
Data Analysis:
-
Determine the rate of the reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Using the molar extinction coefficient of p-nitroaniline or the slope of the p-nitroaniline standard curve, calculate the GGT activity in the sample. One unit of GGT activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitroaniline per minute under the specified conditions.
-
Quantitative Data Presentation
The kinetic parameters of GGT can vary depending on the source of the enzyme and the assay conditions. The following table summarizes representative kinetic constants for GGT with this compound as the substrate.
| Enzyme Source | Substrate (Donor) | Acceptor | Km (mM) | Reference |
| Human Serum | γ-glutamyl-4-nitroanilide | Glycylglycine | Not Specified | [5] |
| Human Urine | γ-glutamyl p-nitroanilide | Glycylglycine | 0.66 - 0.74 | [6] |
| Human GGT1 | L-GpNA (L-γ-glutamyl-p-nitroanilide) | Glycylglycine | ~1 | [7] |
| Hog Kidney GGT | GGPNA (γ-glutamyl p-nitroaniline) | Glycylglycine | High (mM range) | [8] |
Visualizing Experimental Workflows and Signaling Pathways
GGT Assay Experimental Workflow
Caption: Workflow for GGT activity assay using this compound.
Glutathione Metabolism and the Role of GGT
Caption: Role of GGT in extracellular glutathione metabolism.
Alternative Methods for Specific Glutaminase Activity Measurement
Given the limitations of this compound, researchers seeking to specifically measure glutaminase activity should consider alternative methods. These assays typically use the natural substrate, L-glutamine, and detect the products of the glutaminase reaction:
-
Glutamate Detection: A coupled enzyme assay where the glutamate produced is measured. This can be achieved by using glutamate dehydrogenase, which converts glutamate to α-ketoglutarate and reduces NAD+ to NADH. The increase in NADH is then measured spectrophotometrically or fluorometrically.[9]
-
Ammonia Detection: The ammonia released from glutamine hydrolysis can be quantified using various methods, including the Berthelot (indophenol) reaction or a coupled enzymatic assay with glutamate dehydrogenase that consumes ammonia. Fluorimetric methods using reagents like o-phthalaldehyde that react with ammonia are also available and offer high sensitivity.[10]
Conclusion
This compound is a valuable tool for the colorimetric measurement of γ-glutamyl transpeptidase activity, with well-established protocols and a strong basis in clinical and research applications. However, its use as a specific substrate for glutaminase is not supported by the scientific literature due to significant and unavoidable interference from GGT. Professionals in research and drug development should be aware of this critical limitation and opt for alternative, more specific assays when the objective is to quantify glutaminase activity. This ensures the generation of accurate and reliable data, which is paramount for advancing our understanding of metabolic pathways and developing targeted therapeutics.
References
- 1. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Gamma-glutamyl Transferase (GGT) Test: MedlinePlus Medical Test [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
H-Glu-pNA in Drug Discovery and Screening: A Technical Guide
Introduction
L-Glutamic acid α-p-nitroanilide (H-Glu-pNA), a synthetic chromogenic substrate, is a pivotal tool in the fields of biochemistry and pharmaceutical development.[1] Structurally, it consists of an L-glutamic acid residue linked to a p-nitroaniline (pNA) moiety.[1] This design allows for the sensitive and continuous measurement of the activity of specific proteases and peptidases that recognize and cleave at glutamic acid residues.[2][3] Its utility is particularly prominent in enzyme characterization, kinetic studies, and high-throughput screening (HTS) for novel enzyme inhibitors, making it an indispensable compound for drug discovery professionals.[1][2]
Principle of Action: Chromogenic Detection
The functionality of this compound as a substrate is based on a straightforward colorimetric principle. In its intact form, this compound is colorless. However, in the presence of a specific enzyme, the peptide bond between the glutamic acid residue and the p-nitroaniline group is hydrolyzed.[3] This cleavage event liberates free p-nitroaniline (pNA), a chromophore that imparts a distinct yellow color to the solution.[3] The amount of pNA released is directly proportional to the enzymatic activity and can be quantified by measuring the increase in absorbance with a spectrophotometer, typically at a wavelength of 405 nm.[3][4]
The enzymatic reaction can be summarized as follows: H-L-Glu-pNA + H₂O ---(Enzyme)---> L-Glutamic Acid + p-Nitroaniline (yellow)[5]
Key Enzymes and Applications in Drug Discovery
This compound is a substrate for several key enzymes, making it a versatile tool for targeting various therapeutic areas.
1. Gamma-Glutamyltransferase (GGT) Gamma-Glutamyltransferase (EC 2.3.2.2) is a membrane-bound enzyme crucial for glutathione metabolism and detoxification.[6] Elevated GGT levels are a key biomarker for liver disease and are also associated with cardiovascular disease and metabolic syndrome.[4][6] In the GGT-catalyzed reaction, the γ-glutamyl group from this compound (often abbreviated as GPNA in this context) is transferred to an acceptor molecule, such as glycylglycine.[4] This reaction is widely used in clinical diagnostics and for screening compounds that modulate GGT activity.[4][7]
Reaction: γ-L-Glutamyl-p-Nitroanilide + Glycylglycine ---(GGT)---> p-Nitroaniline + γ-L-Glutamyl-Glycylglycine[4]
2. Endoproteinase Glu-C (V8 Protease) Endoproteinase Glu-C (EC 3.4.21.19) from Staphylococcus aureus strain V8 is a serine protease that specifically cleaves peptide bonds at the C-terminal side of glutamate residues.[8][9] This high specificity makes it a valuable target in infectious disease research.[9][10] this compound can serve as a substrate to assay the activity of V8 protease and screen for its inhibitors.[3][11] The enzyme's specificity can be further refined by buffer selection; in ammonium buffers, cleavage is restricted to glutamic acid sites only.[8][10]
3. Aminopeptidases Certain aminopeptidases, such as PepN, exhibit activity towards this compound by cleaving the N-terminal glutamic acid.[12] This application is relevant in the study of bacterial enzymes and in food science for the characterization of protein hydrolysates. However, the utility of this compound with some aminopeptidases can be limited by its poor solubility under certain assay conditions, which may prevent the accurate determination of kinetic parameters.[11]
Data Presentation
Quantitative data for this compound is crucial for designing robust assays. The tables below summarize key physicochemical and enzymatic parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | L-gamma-Glu-pNA; GPNA; L-Glutamic acid α-p-nitroanilide | [1][5] |
| Molecular Formula | C₁₁H₁₃N₃O₅ | [1] |
| Molecular Weight | 267.24 g/mol | [1] |
| CAS Number | 7300-59-6 | [5] |
| Appearance | Off-white to yellow powder | [5] |
| Detection Wavelength | 405 - 418 nm | [4][6] |
| Molar Absorptivity (ε) | 9.5 - 10.4 L·mmol⁻¹·cm⁻¹ | [4][5] |
Table 2: Enzymatic Kinetic Parameters with this compound
| Enzyme | Organism | Kₘ (mM) | Vₘₐₓ | k꜀ₐₜ/Kₘ (s⁻¹·M⁻¹) | Notes | Reference(s) |
| PepN | Lactobacillus helveticus | N/D | N/D | N/D | Kinetic constants could not be determined due to poor substrate solubility. | [11] |
| GGT | Human | N/A | N/A | N/A | Widely used in activity assays; specific kinetic constants with this compound are not detailed in the provided search results. | [4][6] |
| Endoproteinase Glu-C | Staphylococcus aureus | N/A | N/A | N/A | Used as a substrate; specific kinetic constants are not detailed in the provided search results. | [3][8] |
| N/D: Not Determined in the cited literature. N/A: Not Available in the cited literature. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful drug screening campaigns.
Protocol 1: General Enzyme Activity Assay (96-Well Plate Format)
This protocol is suitable for determining the kinetic parameters of an enzyme using this compound.
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.8 for V8 protease; 0.1 M Phosphate buffer, pH 7.0 for GGT).[5][8]
-
Substrate Stock Solution : Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.[3][12]
-
Enzyme Solution : Prepare a stock solution of the purified enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Procedure :
-
Set up a 96-well clear, flat-bottom plate.
-
Add 80-90 µL of assay buffer to each well.[12]
-
Add 10 µL of various concentrations of this compound (diluted from the stock solution) to the wells to generate a substrate concentration curve.
-
To initiate the reaction, add 10 µL of the enzyme solution to each well. The final volume should be 100-200 µL.[12][13]
-
Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).[6]
-
Monitor the increase in absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10-30 minutes.[3]
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Convert ΔAbs/min to µmol/min using the Beer-Lambert law: Activity (µmol/min) = (ΔAbs/min * Total Volume) / (ε * Path Length).
-
Plot the reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Protocol 2: High-Throughput Screening (HTS) for Inhibitors
This protocol outlines a typical workflow for screening a compound library for inhibitors of a target enzyme using this compound.
// Workflow connections prep_plate -> prep_cpd; prep_cpd -> prep_enz; prep_enz -> incubate [lhead=cluster_reaction]; incubate -> add_sub; add_sub -> measure; measure -> calc [lhead=cluster_analysis]; calc -> inhibition; inhibition -> hit_id; } caption: "A typical high-throughput screening workflow for identifying enzyme inhibitors."
-
Plate Preparation :
-
Using an automated liquid handler, dispense assay buffer into all wells of a 384-well microplate.
-
Dispense test compounds from a library (typically dissolved in DMSO) to achieve a final desired concentration (e.g., 10 µM).
-
Include appropriate controls:
-
Negative Control (0% Inhibition) : Wells with enzyme and DMSO (no compound).
-
Positive Control (100% Inhibition) : Wells with a known inhibitor or no enzyme.
-
-
-
Reaction and Incubation :
-
Add the target enzyme solution to all wells except the "no enzyme" positive controls.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.[11]
-
Initiate the enzymatic reaction by adding a pre-determined concentration of this compound (typically at or near the Kₘ value) to all wells.
-
-
Detection and Analysis :
-
Immediately transfer the plate to a microplate reader and begin kinetic measurement of absorbance at 405 nm.
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each test compound using the formula: % Inhibition = [1 - (Rate_compound / Rate_negative_control)] * 100
-
Compounds exceeding a pre-defined inhibition threshold (e.g., >50%) are identified as primary "hits" for further validation, such as dose-response studies to determine IC₅₀ values.
-
// Nodes enzyme [label="Active Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [label="Inhibitor Compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Yellow Signal\n(pNA Release)", fillcolor="#FBBC05", fontcolor="#202124"]; logic_node [label="Inverse\nRelationship", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges enzyme -> product [label="+\nSubstrate"]; inhibitor -> enzyme [label="Binds &\nInactivates"]; product -> logic_node [label="Signal\nStrength"]; inhibitor -> logic_node [label="Inhibitor\nConcentration"];
// Invisible nodes for alignment {rank=same; inhibitor; enzyme;} } caption: "The inverse relationship between inhibitor concentration and signal generation."
Conclusion
This compound is a robust and cost-effective chromogenic substrate with significant applications in drug discovery and enzyme screening. Its simple, colorimetric readout is readily adaptable to high-throughput formats, enabling the rapid identification and characterization of enzyme modulators. While challenges such as substrate solubility may arise for certain enzymes, its proven utility for critical targets like GGT and V8 protease ensures its continued importance in both basic research and the development of new therapeutic agents.
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. US5096812A - Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood - Google Patents [patents.google.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme | PLOS Pathogens [journals.plos.org]
- 10. Protease S. aureus (MB-114-0001) | Rockland [rockland.com]
- 11. Characterization of the Recombinant Exopeptidases PepX and PepN from Lactobacillus helveticus ATCC 12046 Important for Food Protein Hydrolysis | PLOS One [journals.plos.org]
- 12. EP3314004A1 - Aminopeptidases for protein hydrolyzates - Google Patents [patents.google.com]
- 13. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening with H-Glu-pNA Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. Chromogenic substrates are frequently employed in HTS assays for proteases due to their simplicity and robust signal generation. H-Glu-pNA (L-Glutamic acid p-nitroanilide) is a specific chromogenic substrate for proteases that cleave at the C-terminus of glutamic acid residues. Upon enzymatic cleavage, the colorless this compound substrate releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns to identify inhibitors of relevant proteases.
The primary enzyme target for assays utilizing this compound is Endoproteinase-Glu-C , also known as V8 protease from Staphylococcus aureus.[1][2][3] This serine protease exhibits high specificity for cleaving peptide bonds at the carboxylic side of glutamic acid residues, particularly in ammonium bicarbonate or ammonium acetate buffers.[3][4] In phosphate buffers, it can also cleave at aspartic acid residues, though at a much lower rate.[3][4]
Endoproteinase-Glu-C is a significant virulence factor in S. aureus, contributing to the bacterium's ability to evade the host immune system and acquire nutrients.[5][6] It is involved in a proteolytic cascade, activating other proteases and degrading host proteins, including immunoglobulins.[5][7] Therefore, inhibitors of Endoproteinase-Glu-C are of considerable interest as potential anti-staphylococcal agents.
Key Applications
-
Primary High-Throughput Screening: Rapidly screen large compound libraries to identify initial "hit" compounds that inhibit Endoproteinase-Glu-C activity.
-
Secondary Screening and Hit Confirmation: Validate the activity of hits from the primary screen and eliminate false positives.
-
Structure-Activity Relationship (SAR) Studies: Characterize the potency and specificity of analogs of confirmed hits to guide lead optimization.
-
Enzyme Kinetics and Mechanism of Inhibition Studies: Determine the kinetic parameters of the enzyme-substrate reaction and elucidate the mechanism by which inhibitors act.
Experimental Protocols
Materials and Reagents
-
Enzyme: Endoproteinase-Glu-C (V8 protease) from Staphylococcus aureus
-
Substrate: this compound (L-Glutamic acid p-nitroanilide)
-
Assay Buffer: 50 mM Ammonium Bicarbonate, pH 7.8
-
Test Compounds: Small molecule library dissolved in 100% DMSO
-
Positive Control: A known inhibitor of Endoproteinase-Glu-C (e.g., diisopropylfluorophosphate - DFP, with appropriate safety precautions)[3]
-
Negative Control: 100% DMSO
-
Microplates: 384-well, clear, flat-bottom plates
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
Protocol 1: Primary High-Throughput Screening for Inhibitors of Endoproteinase-Glu-C
This protocol is designed for a single-point screen to identify potential inhibitors from a large compound library.
-
Compound Plating:
-
Dispense 1 µL of each test compound from the library (typically at a stock concentration of 1 mM in DMSO) into individual wells of a 384-well microplate.
-
Dispense 1 µL of DMSO into the negative control wells.
-
Dispense 1 µL of a known inhibitor solution into the positive control wells.
-
-
Enzyme Addition:
-
Prepare a working solution of Endoproteinase-Glu-C in assay buffer. The final concentration in the assay should be empirically determined to yield a linear reaction rate for at least 30 minutes. A starting concentration of 10-50 ng/µL can be tested.
-
Add 25 µL of the enzyme solution to each well of the microplate containing the compounds and controls.
-
Mix briefly on a plate shaker.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of this compound in assay buffer. The optimal concentration should be at or near the Km value for the enzyme, which needs to be determined experimentally. A starting concentration range of 100-500 µM can be explored.
-
Add 25 µL of the this compound solution to each well to initiate the enzymatic reaction.
-
Immediately start monitoring the change in absorbance at 405 nm over a period of 30 minutes at 37°C using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the data to the controls:
-
Percent Inhibition = [1 - (V_compound - V_blank) / (V_negative_control - V_blank)] * 100
-
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Protocol 2: IC50 Determination for Hit Compounds
This protocol is used to determine the potency of the "hit" compounds identified in the primary screen.
-
Compound Dilution Series:
-
For each hit compound, prepare a series of dilutions in DMSO (e.g., 10-point, 3-fold serial dilutions starting from 1 mM).
-
Dispense 1 µL of each dilution into the wells of a 384-well plate. Include positive and negative controls as in the primary screen.
-
-
Enzyme and Substrate Addition:
-
Follow the same procedure for enzyme and substrate addition as described in Protocol 1.
-
-
Signal Detection and Data Analysis:
-
Monitor the reaction kinetically as described in Protocol 1.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Data Presentation
Quantitative data from HTS assays should be summarized for clear interpretation and comparison.
Table 1: HTS Assay Performance Metrics (Hypothetical Data)
| Parameter | Value | Acceptance Criteria |
| Z'-factor | 0.75 | ≥ 0.5 |
| Signal-to-Background (S/B) Ratio | 15 | > 10 |
| Signal-to-Noise (S/N) Ratio | 25 | > 10 |
| Coefficient of Variation (%CV) for Controls | < 10% | < 20% |
Note: Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]
Table 2: Kinetic Parameters for Endoproteinase-Glu-C with this compound (Hypothetical Data)
| Parameter | Value |
| Michaelis-Menten Constant (Km) | 250 µM |
| Maximum Velocity (Vmax) | 0.05 AU/min |
Table 3: Potency of Confirmed Inhibitors (Hypothetical Data)
| Compound ID | IC50 (µM) |
| Hit Compound 1 | 2.5 |
| Hit Compound 2 | 8.1 |
| Positive Control (DFP) | 0.1 |
Visualization of Pathways and Workflows
Signaling Pathway of S. aureus V8 Protease
The following diagram illustrates the proteolytic activation cascade and the interaction of V8 protease with host immune components.
Caption: Proteolytic cascade of S. aureus and V8 protease interaction with host immunity.
Experimental Workflow for HTS
This diagram outlines the major steps in the high-throughput screening process.
Caption: High-throughput screening workflow for identifying V8 protease inhibitors.
Logical Relationship for Hit Confirmation
This diagram shows the decision-making process following the primary HTS.
Caption: Logical workflow for hit confirmation and lead identification.
References
- 1. neb.com [neb.com]
- 2. Insight into the human pathodegradome of the V8 protease from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Glu-C Sequencing Grade Protocol [promega.jp]
- 5. Frontiers | Staphylococcus aureus Manipulates Innate Immunity through Own and Host-Expressed Proteases [frontiersin.org]
- 6. Protease-Mediated Growth of Staphylococcus aureus on Host Proteins Is opp3 Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring Aminopeptidase P Activity with H-Glu-pNA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Aminopeptidase P (APP), also known as X-prolyl aminopeptidase (EC 3.4.11.9), is a metalloexopeptidase that specifically cleaves the N-terminal amino acid from a peptide, but only when the penultimate residue is proline. This unique specificity makes APP a key enzyme in the metabolism of various biologically active peptides and proteins, including bradykinin, substance P, and interleukin-6.[1] Its role in regulating the levels of these signaling molecules has implicated aminopeptidase P in various physiological processes, including blood pressure regulation and inflammation, making it a potential therapeutic target for drug development.
This application note describes a method for the continuous colorimetric measurement of aminopeptidase P activity using the chromogenic substrate L-Glutamic acid α-p-nitroanilide (H-Glu-pNA). The principle of this assay is based on the enzymatic hydrolysis of the peptide bond between the glutamic acid and the p-nitroanilide (pNA) moiety. The release of the yellow-colored pNA can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm. The rate of pNA formation is directly proportional to the aminopeptidase P activity, providing a simple and efficient method for enzyme characterization, inhibitor screening, and kinetic analysis.
Data Presentation
While specific kinetic data for the hydrolysis of this compound by aminopeptidase P is not extensively available, the following table summarizes representative kinetic parameters and optimal conditions for aminopeptidase P from various sources with different substrates. This data can serve as a useful reference for assay development and optimization.
| Parameter | Value | Source Organism/Enzyme | Substrate |
| Optimal pH | 7.0 - 8.0 | Human leukocytes, Streptomyces lavendulae | Various |
| Optimal Temperature | 37 - 55 °C | Human, Streptomyces lavendulae | Various |
| Cofactor Requirement | Mn²⁺ (activating) | Human leukocytes | Various |
| Molar Extinction Coefficient (ε) of p-nitroaniline | 9,960 M⁻¹cm⁻¹ | Not Applicable | Not Applicable |
Experimental Protocols
Materials and Reagents
-
Aminopeptidase P (purified or as a cell/tissue lysate)
-
This compound (L-Glutamic acid α-p-nitroanilide)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Manganese chloride (MnCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer
-
96-well microplates (clear, flat-bottom) or cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. For optimal activity, supplement the buffer with MnCl₂ to a final concentration of 1 mM.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store this solution at -20°C, protected from light.
-
Enzyme Solution: Dilute the aminopeptidase P enzyme preparation to the desired concentration in the assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
Enzyme Activity Assay Protocol
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, add the following components in the specified order:
-
Assay Buffer
-
Substrate Solution (diluted from the stock to the desired final concentration in assay buffer)
-
-
Pre-incubation: Pre-incubate the microplate at the optimal temperature for aminopeptidase P (e.g., 37°C) for 5-10 minutes to allow the reaction mixture to reach thermal equilibrium.
-
Initiate the Reaction: Add the enzyme solution to each well to start the reaction. The final reaction volume is typically 200 µL.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader. Record measurements at regular intervals (e.g., every 60 seconds) for a period of 10-30 minutes. Ensure that the reaction rate is linear during the measurement period.
Data Analysis
The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot (ΔA/min). The enzyme activity can then be calculated using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔA/min × V) / (ε × l × [E])
Where:
-
ΔA/min: The change in absorbance at 405 nm per minute.
-
V: The final reaction volume in the well (in mL).
-
ε: The molar extinction coefficient of p-nitroaniline at 405 nm (9,960 M⁻¹cm⁻¹).[2][3]
-
l: The path length of the light through the sample in the microplate well (in cm). This is typically provided by the microplate manufacturer or can be determined experimentally.
-
[E]: The concentration of the enzyme in the reaction (in mg/mL).
Visualizations
Caption: Experimental workflow for the aminopeptidase P activity assay.
Caption: Principle of the colorimetric assay for aminopeptidase P activity.
References
- 1. Aminopeptidase P from human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificity of aminopeptidase P from Escherichia coli: comparison with membrane-bound forms from rat and bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
Application Notes and Protocols for H-Glu-pNA Assay in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The H-Glu-pNA (L-Glutamic acid α-p-nitroanilide) assay is a robust and straightforward colorimetric method used to measure the enzymatic activity of glutamyl aminopeptidases (EC 3.4.11.7), also known as aminopeptidase A (APA). This enzyme specifically cleaves the N-terminal glutamate residue from peptides. In the assay, the substrate this compound is hydrolyzed by the enzyme, releasing p-nitroaniline (pNA), a yellow chromophore. The rate of pNA formation, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the enzyme's activity. This principle makes the this compound assay an ideal tool for high-throughput screening (HTS) of potential enzyme inhibitors, which are of significant interest in drug discovery for conditions such as hypertension and cancer.
Assay Principle
The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond in this compound. The glutamyl aminopeptidase recognizes and binds to the N-terminal glutamate of the substrate. The catalytic mechanism of the enzyme then facilitates the cleavage of the bond between the glutamate residue and the p-nitroaniline molecule. The release of the pNA molecule results in a measurable increase in absorbance at 405 nm. The intensity of the yellow color is directly proportional to the amount of pNA produced and thus to the enzymatic activity. In the presence of an inhibitor, the rate of this reaction will decrease, providing a quantitative measure of the inhibitor's potency.
Caption: Enzymatic cleavage of this compound by Glutamyl Aminopeptidase.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified or recombinant glutamyl aminopeptidase (Aminopeptidase A).
-
Substrate: this compound (L-Glutamic acid α-p-nitroanilide).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) or as optimized for the specific enzyme.
-
Inhibitors: Test compounds and a known inhibitor (e.g., Bestatin) for use as a positive control.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors.
-
Microplate: 96-well, clear, flat-bottom microplate.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
Pipettes and Tips: Calibrated single and multichannel pipettes.
Reagent Preparation
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in assay buffer at a concentration suitable for the assay. The final enzyme concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Substrate Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Further dilute in assay buffer to the desired working concentration. The final substrate concentration in the assay is typically at or near the Michaelis-Menten constant (Km) for the enzyme.
-
Inhibitor Stock Solutions: Prepare stock solutions of test compounds and the control inhibitor (e.g., Bestatin) in 100% DMSO (e.g., 10 mM).
-
Assay Buffer: Prepare the appropriate volume of assay buffer and ensure the pH is correctly adjusted.
Inhibitor Screening Protocol (96-Well Plate Format)
The following protocol is a general guideline and may require optimization for specific enzymes or experimental conditions.
Caption: General workflow for the this compound inhibitor screening assay.
Assay Procedure:
-
Prepare the Microplate:
-
Blank wells: Add 100 µL of assay buffer.
-
Control wells (No inhibitor): Add 90 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells (e.g., 1%).
-
Inhibitor wells: Add 90 µL of assay buffer containing the desired final concentration of the test compound or control inhibitor. It is recommended to perform a serial dilution of the inhibitors.
-
-
Add Enzyme: Add 10 µL of the enzyme solution to all wells except the blank wells. The final volume in each well is now 100 µL.
-
Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.
-
Initiate the Reaction: Add 100 µL of the this compound substrate solution to all wells, bringing the final reaction volume to 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at 405 nm every minute for 30-60 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
Where:
-
V_control is the rate of reaction in the absence of inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine IC50 Values: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
Table 1: Kinetic Parameters of a Representative Glutamyl Aminopeptidase with this compound
| Parameter | Value |
| Michaelis-Menten Constant (Km) | 0.98 ± 0.006 mM[1] |
| Maximum Velocity (Vmax) | 0.1 ± 0.002 mM/min[1] |
Table 2: Example of Inhibitor Screening Data
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
| Bestatin (Control) | 0.1 | 15.2 ± 2.1 | 2.5 ± 0.3 |
| 1 | 48.9 ± 3.5 | ||
| 10 | 85.1 ± 1.8 | ||
| 100 | 98.6 ± 0.5 | ||
| Test Compound A | 0.1 | 5.6 ± 1.5 | 12.8 ± 1.1 |
| 1 | 25.3 ± 2.8 | ||
| 10 | 65.7 ± 4.2 | ||
| 100 | 92.4 ± 2.3 | ||
| Test Compound B | 0.1 | 1.2 ± 0.8 | > 100 |
| 1 | 8.9 ± 1.9 | ||
| 10 | 15.4 ± 3.1 | ||
| 100 | 22.7 ± 4.5 |
Data presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific enzyme and experimental conditions.
Troubleshooting
-
High background absorbance: Ensure the substrate solution is fresh and protected from light. Check for contamination in the reagents.
-
No or low enzyme activity: Verify the activity of the enzyme stock. Ensure the assay buffer pH and temperature are optimal for the enzyme.
-
Non-linear reaction rate: The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration. The inhibitor might be unstable or irreversible.
-
High variability between replicates: Ensure accurate and consistent pipetting. Mix the contents of the wells thoroughly but gently.
These application notes provide a comprehensive guide for utilizing the this compound assay for inhibitor screening. By following the detailed protocols and data analysis steps, researchers can effectively identify and characterize potential inhibitors of glutamyl aminopeptidases.
References
Application Notes: Cell-Based Enzyme Activity Assays Using H-Glu-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle of the Assay
L-Glutamic acid γ-p-nitroanilide (H-Glu-pNA) is a chromogenic substrate used for the determination of glutamyl aminopeptidase activity. The primary enzyme target for this substrate is Aminopeptidase A (APA), also known as Glutamyl Aminopeptidase (EAP) or by its gene name, ENPEP.[1][2] APA is a zinc-dependent metalloprotease located on the cell surface (a type II transmembrane protein) that plays a crucial role in the Renin-Angiotensin System (RAS).[1][2]
The assay is based on a simple colorimetric principle. Aminopeptidase A catalyzes the hydrolysis of the amide bond in this compound, cleaving the N-terminal glutamic acid residue. This enzymatic action releases the yellow-colored chromophore, p-nitroaniline (pNA). The rate of pNA formation, which can be measured by monitoring the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity. This allows for the quantitative analysis of APA activity in cell lysates or on the surface of intact cells.
Assay Principle: this compound (Colorless) ---(Aminopeptidase A)---> L-Glutamate + p-nitroaniline (Yellow, Absorbance at 405 nm)
Featured Signaling Pathway: The Renin-Angiotensin System (RAS)
Aminopeptidase A is a key regulator in the Renin-Angiotensin System, a critical hormonal cascade that controls blood pressure and fluid balance. APA's primary function within this pathway is the conversion of Angiotensin II (a potent vasoconstrictor) into Angiotensin III. Angiotensin III, while having less potent pressor activity than Angiotensin II, is a powerful stimulator of aldosterone secretion from the adrenal cortex, which promotes sodium and water retention by the kidneys.[3] By modulating the levels of these bioactive peptides, APA is a significant factor in cardiovascular and renal physiology, making it an important therapeutic target for hypertension and related diseases.
Data Presentation: Enzyme Kinetics
Quantitative analysis of enzyme kinetics is fundamental for characterizing enzyme function and inhibitor efficacy. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
While extensive literature describes the function of Aminopeptidase A, specific kinetic constants for the this compound substrate are not consistently reported across standardized conditions. The following table provides an illustrative example of how such data would be presented. Researchers must determine these parameters experimentally for their specific assay conditions (e.g., cell line, buffer composition, temperature).
| Parameter | Illustrative Value | Description |
| Km | ~0.1 - 0.5 mM | Michaelis-Menten constant. Represents the substrate concentration at half-maximal velocity. |
| Vmax | Varies | Maximum reaction velocity, dependent on enzyme concentration and specific activity. |
| Optimal pH | 7.5 - 8.5 | The pH at which the enzyme exhibits maximum activity. |
| Optimal Temp. | 37 °C | The temperature for optimal enzyme activity, relevant for cell-based assays. |
| pNA ε | 9,500 - 10,600 M⁻¹cm⁻¹ | Molar extinction coefficient of p-nitroaniline at 405 nm, used for calculating product concentration. |
Experimental Protocols
This section provides a detailed protocol for measuring cell-associated Aminopeptidase A activity in a 96-well plate format.
Recommended Cell Lines
Aminopeptidase A (ENPEP) is highly expressed in specific tissues.[2][4] Suitable cell lines for this assay include:
-
HK-2 (Human Kidney 2): An immortalized human proximal tubule epithelial cell line known to express various aminopeptidases.[5][6][7]
-
Caco-2: A human colorectal adenocarcinoma cell line that, upon differentiation, expresses brush border enzymes characteristic of small intestine enterocytes.[8]
Materials and Reagents
-
Cells: HK-2, Caco-2, or other cell lines expressing ENPEP.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, EMEM) with supplements.
-
This compound Substrate: (L-Glutamic acid γ-p-nitroanilide)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0 at 37°C.
-
Lysis Buffer (Optional): Assay Buffer containing 0.1% Triton X-100 for whole-cell lysate assays.
-
Inhibitor (Optional): A known aminopeptidase inhibitor (e.g., Amastatin) for specificity control.
-
Equipment: 96-well clear, flat-bottom plates; multichannel pipettes; microplate spectrophotometer (405 nm); cell culture incubator.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Seeding and Culture: a. Seed cells (e.g., HK-2 or Caco-2) into a 96-well clear, flat-bottom plate at a density that will achieve 80-90% confluency on the day of the assay. b. Culture the cells under standard conditions (37°C, 5% CO₂). For Caco-2 cells, allow 18-21 days post-confluency for full differentiation.
-
Reagent Preparation: a. Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 8.0. Pre-warm to 37°C before use. b. Substrate Stock Solution: Prepare a high-concentration stock of this compound (e.g., 50 mM) in DMSO. Store protected from light at -20°C. c. Substrate Working Solution: On the day of the assay, dilute the stock solution in pre-warmed Assay Buffer to the desired final concentrations. A typical starting concentration is 1-2 mM, but this should be optimized.
-
Assay Procedure: a. Carefully aspirate the culture medium from the wells. b. Gently wash the cell monolayer twice with 200 µL of sterile, pre-warmed Phosphate-Buffered Saline (PBS) per well. c. Add 100 µL of pre-warmed Assay Buffer to each well. d. For inhibitor controls: Add the inhibitor to the corresponding wells and pre-incubate the plate for 15-30 minutes at 37°C. e. To initiate the enzymatic reaction, add 100 µL of the Substrate Working Solution (at 2x the final desired concentration) to each well. The final volume should be 200 µL. f. Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Data Acquisition and Analysis: a. Measure the absorbance at 405 nm in kinetic mode. Record readings every 1-2 minutes for a period of 30 to 60 minutes. b. Plot absorbance versus time for each well. c. Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min). d. Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law: Rate (µmol/min) = (Slope * Reaction Volume) / (ε * Path Length)
-
ε = Molar extinction coefficient of pNA (~9.9 mM⁻¹cm⁻¹)
-
Path length must be determined for the specific plate and volume used. e. Normalize the activity to the cell number or total protein content per well to account for variations in cell density.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or very low signal | Low enzyme expression in the cell line. | Confirm ENPEP expression via Western Blot or qPCR. Use a positive control cell line (e.g., HK-2). |
| Inactive substrate. | Prepare fresh substrate solution. Protect from light. | |
| Incorrect assay conditions. | Verify pH of the buffer is optimal (7.5-8.5). Ensure the temperature is 37°C. | |
| High background signal | Spontaneous hydrolysis of substrate. | Run a "no-cell" control well containing only buffer and substrate. Subtract this background rate from all sample wells. |
| Contamination of reagents. | Use fresh, sterile buffers and reagents. | |
| Non-linear reaction rate | Substrate depletion. | Use a lower cell density or decrease the reaction time. Ensure the initial velocity is calculated from the early linear phase. |
| Enzyme instability. | Ensure assay buffer conditions are optimal. Minimize the time between cell washing and substrate addition. |
References
- 1. Mammalian Glutamyl Aminopeptidase Genes (ENPEP) and Proteins: Comparative Studies of a Major Contributor to Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and characterization of a new enzyme dipeptidase from human lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioinformatic characterization of ENPEP, the gene encoding a potential cofactor for SARS-CoV-2 infection | PLOS One [journals.plos.org]
- 5. Purification and characterization of aminopeptidase N from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. ijsra.net [ijsra.net]
Application Note: Spectrophotometric Determination of Enzyme Activity with H-Glu-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of chromogenic substrates provides a simple and continuous method for measuring enzyme activity, making it a cornerstone of biochemical and high-throughput screening assays.[1][2] L-Glutamic acid γ-p-nitroanilide (H-Glu-pNA) is a specific chromogenic substrate designed for the determination of glutamyl endopeptidase activity.[3] These proteases, which cleave peptide bonds on the carboxyl side of glutamic acid residues, are crucial in various biological processes. A primary example of an enzyme assayed with this substrate type is the V8 protease (Endoproteinase Glu-C) from Staphylococcus aureus. This application note provides a detailed protocol for utilizing this compound to measure enzyme activity spectrophotometrically, including methodologies for kinetic analysis.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide bond between the glutamic acid (Glu) residue and the p-nitroaniline (pNA) group of the this compound substrate. Upon cleavage by a glutamyl-specific enzyme, free p-nitroaniline is released. This product is a chromophore with a distinct yellow color, which can be quantified by measuring the increase in absorbance at or near 405 nm.[4] The rate of pNA formation, monitored over time, is directly proportional to the enzyme's activity under initial velocity conditions. This allows for real-time kinetic measurements.
Caption: Enzymatic cleavage of this compound releases yellow p-nitroaniline.
Applicable Enzymes and Quantitative Data
This compound and its derivatives are primarily used to assay serine proteases with high specificity for glutamic acid residues. The most prominent example is Endoproteinase Glu-C (V8 Protease). While specific kinetic data for the simple this compound substrate is not widely published, the table below summarizes typical parameters for relevant glutamyl endopeptidases.
| Parameter | V8 Protease (Endoproteinase Glu-C) |
| Source Organism | Staphylococcus aureus |
| Enzyme Class | Serine Protease |
| Optimal pH | 7.8 - 8.5 |
| Substrate Specificity | Cleaves at the carboxyl side of Glutamic Acid residues. |
| Typical Substrate | Z-Phe-Leu-Glu -pNA, H-Glu -pNA |
| Inhibitors | Diisopropyl fluorophosphate (DFP), a classic serine protease inhibitor. |
Note: Kinetic parameters like Kₘ and Vₘₐₓ are highly dependent on the specific substrate structure, buffer conditions, and temperature. For the related substrate Z-Phe-Leu-Glu-pNA, a Kₘ of 1.495 ± 0.034 mM has been reported for a glutamyl endopeptidase from Bacillus licheniformis.
Detailed Experimental Protocol
This protocol provides a general framework for a 96-well plate-based kinetic assay. It can be adapted for single cuvette-based measurements.
Materials and Reagents
-
This compound (L-Glutamic acid γ-p-nitroanilide)[3]
-
Dimethyl sulfoxide (DMSO)
-
Purified enzyme (e.g., Endoproteinase Glu-C from S. aureus)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microplate reader capable of reading absorbance at 405 nm
-
96-well clear, flat-bottom microplates
-
Standard laboratory pipettes and multichannel pipettes
-
Incubator or temperature-controlled plate reader (e.g., 37°C)
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this solution at -20°C, protected from light. Before use, warm the solution to room temperature.
-
Enzyme Working Solution: Prepare a working solution of the enzyme in Assay Buffer. The optimal concentration depends on the specific activity of the enzyme preparation and should be determined empirically. The goal is to achieve a linear rate of absorbance change over a 10-30 minute period. Store the enzyme solution on ice during use.
-
Assay Buffer: Prepare the desired assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) and bring it to the assay temperature (e.g., 37°C) before use.
Experimental Workflow
Caption: General workflow for the spectrophotometric enzyme activity assay.
Assay Procedure
-
Reaction Setup: In a 96-well plate, add the components in the following order for a final volume of 200 µL. Prepare a blank control by substituting the enzyme solution with Assay Buffer.
-
Assay Buffer: 170 µL
-
10 mM Substrate Stock Solution: 10 µL (Final concentration: 0.5 mM)
-
-
Temperature Equilibration: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the Enzyme Working Solution to each well. Mix gently by pipetting or using an orbital shaker.
-
Absorbance Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Monitor the increase in absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a period of 10-30 minutes. Ensure the reaction rate is linear during the measurement period.
Data Analysis and Calculations
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Determine Reaction Rate: Plot absorbance (405 nm) against time (minutes). Calculate the slope of the linear phase of this curve (ΔAbs/min). Subtract the rate of the blank control from the sample rates to correct for any non-enzymatic hydrolysis of the substrate.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity.
Activity (µmol/min/mg) = (ΔAbs/min * V) / (ε * l * [E])
Where:
-
ΔAbs/min: The rate of change in absorbance per minute (corrected for blank).
-
V: The final reaction volume in the well in mL (e.g., 0.2 mL).
-
ε: The molar extinction coefficient of p-nitroaniline at 405 nm. A commonly used value is 9,920 M⁻¹cm⁻¹ .
-
l: The path length of the light through the sample in cm. For a 96-well plate with 200 µL, this must be measured or calculated. For a standard cuvette, it is typically 1 cm.
-
[E]: The final concentration of the enzyme in the well in mg/mL.
-
References
Application Notes and Protocols for Monitoring Glutamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is a critical nutrient for rapidly proliferating cells, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as for maintaining redox homeostasis. The metabolic conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (GLS), is a pivotal step in glutaminolysis and represents a key therapeutic target in various diseases, including cancer. Monitoring glutaminase activity and overall glutamine metabolism is therefore essential for understanding disease pathology and for the development of novel therapeutic agents.
This document provides detailed application notes and protocols for monitoring glutamine metabolism. It addresses a common point of confusion regarding the chromogenic substrate H-Glu-pNA and details the use of the relevant compound, L-γ-glutamyl-p-nitroanilide (GPNA), as well as standard enzymatic assays for glutaminase.
Clarification on this compound
Initial inquiries into the use of this compound (L-Glutamic acid α-p-nitroanilide) for monitoring glutamine metabolism have revealed that this compound is not a direct substrate for glutaminase. Glutaminase specifically acts on the γ-amide of glutamine, whereas this compound has the p-nitroanilide group attached to the α-carboxyl group of glutamic acid. Therefore, this compound cannot be used in a direct enzymatic assay to measure glutaminase activity.
L-γ-Glutamyl-p-nitroanilide (GPNA): An Inhibitor of Glutamine Transport and Substrate for γ-Glutamyltransferase
A structurally related and more relevant compound for studying glutamine metabolism is L-γ-glutamyl-p-nitroanilide (GPNA). GPNA is widely recognized for its role as:
-
An inhibitor of glutamine transport: GPNA competitively inhibits the ASCT2 transporter, a primary transporter of glutamine into cells.[1][2][3] By blocking glutamine uptake, GPNA can be used to study the cellular effects of glutamine deprivation.[4] However, it is important to note that GPNA is not entirely specific for ASCT2 and may also inhibit other amino acid transporters.[2]
-
A chromogenic substrate for γ-glutamyltransferase (GGT): GGT is an enzyme that plays a role in glutathione metabolism and can transfer the γ-glutamyl moiety from donors like glutathione. GPNA is a well-established chromogenic substrate for GGT.[1][5] The enzymatic cleavage of GPNA by GGT releases a yellow-colored product, p-nitroaniline (PNA), which can be quantified spectrophotometrically at 405 nm.[1][5]
The dual functionality of GPNA can lead to complex biological effects. The GGT-catalyzed hydrolysis of GPNA can release p-nitroaniline, which may exert cytotoxic effects independent of glutamine transport inhibition.[1][2] Researchers should consider the expression levels of GGT in their cellular models when interpreting results from experiments using GPNA.
Monitoring Glutamine Metabolism: Glutaminase Activity Assays
The most direct method for monitoring glutamine metabolism is to measure the activity of glutaminase (GLS), which exists in two primary isoforms, GLS1 and GLS2.[6] A variety of assays are available, most of which are coupled enzymatic reactions that detect one of the products of the glutaminase reaction: glutamate or ammonia.
Coupled Colorimetric Assay for Glutaminase Activity (via Glutamate Detection)
This is a widely used method that couples the production of glutamate to the activity of glutamate dehydrogenase (GDH), which in turn reduces NAD+ to NADH. The NADH produced can then reduce a tetrazolium salt (like WST-8) to a colored formazan product, which can be measured colorimetrically.[7][8]
Principle:
Caption: Coupled enzymatic reaction for colorimetric glutaminase assay.
Experimental Protocol:
This protocol is a general guideline based on commercially available kits.[7][9][10]
-
Sample Preparation:
-
Tissues: Homogenize tissue (10-20 mg) in 100-200 µL of ice-cold assay buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the sample.
-
Cells: Harvest cells (1-5 x 10^6) and wash with ice-cold PBS. Resuspend in 100-200 µL of ice-cold assay buffer and homogenize or sonicate. Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is the sample.
-
Serum/Plasma: Can often be used directly, but may require dilution with assay buffer.
-
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris or phosphate buffer, pH 8.0-8.6.
-
Glutamine Solution (Substrate): Prepare a stock solution of L-glutamine (e.g., 100 mM) in assay buffer.
-
Reaction Mix: Prepare a master mix containing assay buffer, NAD+, glutamate dehydrogenase, and a chromogenic reagent (e.g., WST-8 and diaphorase).
-
-
Assay Procedure (96-well plate format):
-
Add 20-50 µL of sample to each well.
-
For background control, add the same volume of sample to separate wells and use assay buffer without the glutamine substrate.
-
Initiate the reaction by adding 50-100 µL of the Reaction Mix to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength for the chromogen used (e.g., 450 nm for WST-8).[7]
-
-
Data Analysis:
-
Subtract the background absorbance from the sample absorbance.
-
Calculate glutaminase activity based on a standard curve generated with known concentrations of glutamate or NADH.
-
Quantitative Data Summary:
| Parameter | Value | Source |
| Detection Range | 0.003 - 18.0 U/L | [7][8] |
| Wavelength | 450 nm | [7] |
| Incubation Time | 20 - 30 min | [7] |
| Incubation Temperature | 37°C | [7] |
Coupled Fluorometric Assay for Glutaminase Activity
This assay is similar in principle to the colorimetric assay but offers higher sensitivity. The NADH produced is used to generate a fluorescent product. Alternatively, the ammonia produced by glutaminase can be detected using a reagent like o-phthalaldehyde (OPA), which forms a fluorescent product with ammonia.[11]
Principle (Ammonia Detection):
Caption: Principle of the fluorometric glutaminase assay via ammonia detection.
Experimental Protocol (based on ammonia detection): [11][12]
-
Sample and Reagent Preparation: As described for the colorimetric assay. The assay buffer pH is typically around 7.4 for this method.[12]
-
Assay Procedure (96-well plate format):
-
Add 20-50 µL of sample to each well of a black 96-well plate.
-
Add glutamine substrate to initiate the glutaminase reaction.
-
Incubate at 37°C for 30 minutes.
-
Add the detection reagent (containing OPA) to each well.
-
Incubate for an additional 20 minutes at room temperature.
-
Measure the fluorescence at an excitation/emission wavelength of approximately 415/475 nm.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence.
-
Calculate glutaminase activity based on a standard curve generated with known concentrations of ammonia.
-
Quantitative Data Summary:
| Parameter | Value | Source |
| Detection Range | 0.66 - 500 U/L | [11] |
| Excitation/Emission | 415/475 nm | [11] |
| Incubation Time | 30 min (enzyme) + 20 min (detection) | [11] |
| Incubation Temperature | 37°C (enzyme) / RT (detection) | [11][12] |
Bioluminescent Assay for Glutamine/Glutamate
This highly sensitive assay measures glutamine and glutamate levels based on a coupled enzymatic reaction that results in the production of light. It can be used to measure glutamine consumption or glutamate production in cell culture media or cell lysates.[13]
Principle:
References
- 1. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Glutaminase (GLS) Activity Assay Kit - Elabscience® [elabscience.com]
- 9. arigobio.com [arigobio.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. promega.com [promega.com]
Application Note and Protocol for the Preparation of a p-Nitroaniline Standard Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
The spectrophotometric measurement of p-nitroaniline (pNA) is a fundamental technique in biochemistry and drug discovery for quantifying the activity of various enzymes, including proteases, amidases, and esterases.[1] This colorimetric assay relies on the enzymatic cleavage of a synthetic substrate conjugated to a p-nitroanilide group. The substrate is typically colorless, but upon enzymatic hydrolysis, it releases the yellow-colored p-nitroaniline product. The amount of pNA released is directly proportional to the enzyme's activity and can be quantified by measuring its absorbance at a specific wavelength.[2] To accurately determine the concentration of pNA produced in an enzymatic reaction, a standard curve of known p-nitroaniline concentrations versus their corresponding absorbance values is essential.[2] This document provides a detailed protocol for the preparation of a p-nitroaniline standard curve.
Principle of the Assay
The quantification of p-nitroaniline is based on the Beer-Lambert Law, which posits a linear relationship between the absorbance of a solution and the concentration of the absorbing species. p-Nitroaniline exhibits a strong absorbance in the visible range, with a maximum absorbance typically observed between 380 nm and 410 nm.[1] For most applications, a wavelength of 405 nm or 410 nm is used for measurement to minimize interference from the substrate.[1][3] By preparing a series of pNA solutions of known concentrations and measuring their absorbance, a standard curve can be constructed. This curve, a plot of absorbance versus concentration, allows for the determination of the pNA concentration in unknown samples by interpolation of their absorbance values.[2]
Experimental Protocols
Materials and Reagents
-
Equipment:
-
Reagents:
Preparation of p-Nitroaniline (pNA) Stock Solution (10 mM)
-
Weighing: Accurately weigh 13.81 mg of p-nitroaniline powder.
-
Dissolving: Dissolve the weighed pNA in 10 mL of DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing.
-
Storage: Store the stock solution in a light-protected container (e.g., an amber vial or a tube wrapped in aluminum foil) at -20°C. p-Nitroaniline can be light-sensitive.[2]
Preparation of p-Nitroaniline Standard Curve Dilutions (for a 96-well plate)
The following protocol is designed for a final volume of 200 µL per well in a 96-well plate, with final pNA concentrations ranging from 0 to 200 µM.
-
Labeling: Label a series of microcentrifuge tubes for each standard concentration (e.g., S0 to S7).
-
Working Stock Preparation: Prepare a 1 mM pNA working stock solution by diluting the 10 mM stock solution 1:10 with the assay buffer (e.g., 100 µL of 10 mM pNA stock + 900 µL of assay buffer).
-
Serial Dilutions: Prepare the standard dilutions as detailed in Table 1.
Table 1: Preparation of p-Nitroaniline Standard Dilutions
| Standard ID | Volume of 1 mM pNA Working Stock (µL) | Volume of Assay Buffer (µL) | Final pNA Concentration (µM) |
| S0 | 0 | 1000 | 0 |
| S1 | 25 | 975 | 25 |
| S2 | 50 | 950 | 50 |
| S3 | 75 | 925 | 75 |
| S4 | 100 | 900 | 100 |
| S5 | 125 | 875 | 125 |
| S6 | 150 | 850 | 150 |
| S7 | 200 | 800 | 200 |
Absorbance Measurement
-
Transfer: Pipette 200 µL of each standard dilution (S0 to S7) into separate wells of a 96-well microplate. It is recommended to prepare each standard in triplicate to ensure accuracy.
-
Blank: Use the S0 standard (assay buffer only) as the blank to zero the spectrophotometer or microplate reader.
-
Read Absorbance: Measure the absorbance of each well at 405 nm.
Data Presentation and Analysis
Expected Results
The absorbance values should increase linearly with the concentration of p-nitroaniline. A representative dataset is provided in Table 2.
Table 2: Representative Data for p-Nitroaniline Standard Curve
| Standard ID | pNA Concentration (µM) | Absorbance at 405 nm (Average) |
| S0 | 0 | 0.000 |
| S1 | 25 | 0.225 |
| S2 | 50 | 0.450 |
| S3 | 75 | 0.675 |
| S4 | 100 | 0.900 |
| S5 | 125 | 1.125 |
| S6 | 150 | 1.350 |
| S7 | 200 | 1.800 |
Generating the Standard Curve
-
Plotting: Plot the average absorbance values (Y-axis) against the corresponding p-nitroaniline concentrations (X-axis).
-
Linear Regression: Perform a linear regression analysis on the data points.
-
Equation and R² Value: Determine the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration of pNA, and 'c' is the y-intercept. The coefficient of determination (R²) should be ≥ 0.99 for a reliable standard curve.[2]
Using the Standard Curve
Once the linear equation is established, the concentration of p-nitroaniline in unknown experimental samples can be calculated by measuring their absorbance at 405 nm and solving for 'x' in the equation:
x = (y - c) / m
If a sample's absorbance reading is higher than the highest point on the standard curve, the sample should be diluted with the assay buffer and re-assayed to ensure the reading falls within the linear range of the assay.[2]
Experimental Workflow Visualization
Caption: Workflow for p-nitroaniline standard curve preparation.
Troubleshooting and Considerations
-
Solubility: p-Nitroaniline has limited solubility in aqueous solutions.[2] Preparing the initial stock solution in an organic solvent like DMSO is crucial.
-
Blank Correction: A proper blank (S0) containing all components except p-nitroaniline should be used to correct for background absorbance.[2]
-
Light Sensitivity: To avoid degradation, pNA stock solutions should be protected from prolonged exposure to light.[2]
-
Solution Composition: The absorption spectrum of p-nitroaniline can be affected by the ionic strength and composition of the solution. Therefore, it is important to prepare the standards in the same assay buffer that will be used for the experimental samples.[4]
References
Application Notes: Utilizing H-Glu-pNA for Enzyme Activity Assays in a 96-Well Plate Format
Troubleshooting & Optimization
Technical Support Center: H-Glu-pNA Dissolution in Assay Buffer
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the dissolution of H-Glu-pNA (L-Glutamic acid α-p-nitroanilide) in assay buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to the limited solubility of this compound in aqueous solutions, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[1] In some cases, Dimethylformamide (DMF) or acetonitrile (ACN) can also be used, especially if DMSO is incompatible with the experimental setup (e.g., assays involving cysteine-containing peptides where DMSO can cause oxidation).[1]
Q2: What is the typical concentration for an this compound stock solution?
A2: The concentration of the stock solution will depend on the final desired concentration in your assay and the tolerance of your assay to the organic solvent. A common starting point is to prepare a 10-100 mM stock solution in DMSO.
Q3: My this compound is not dissolving in the assay buffer directly. What should I do?
A3: Direct dissolution of this compound in aqueous assay buffers is often challenging due to its hydrophobic nature. The recommended procedure is to first dissolve the this compound in a small amount of an organic solvent like DMSO to create a stock solution, and then dilute this stock solution into your assay buffer.[1]
Q4: I observe precipitation when I add my this compound stock solution to the assay buffer. How can I prevent this?
A4: Precipitation upon addition of the stock solution to the aqueous buffer is a common issue. To mitigate this, add the stock solution to the assay buffer slowly and with continuous vortexing or stirring. It is also crucial to ensure that the final concentration of the organic solvent in the assay buffer is low enough to be tolerated by your enzyme and other assay components, typically below 5% (v/v), and for cell-based assays, it is often recommended to be at 0.5-1% or lower.[1]
Q5: What are the optimal storage conditions for this compound powder and stock solutions?
A5: this compound powder should be stored in a dry, dark place at 2-8°C.[2][3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -70°C for long-term storage.[4] For short-term storage, 4°C is acceptable. If the substrate solution is reconstituted in assay buffer, it is often unstable at room temperature and should be kept on ice during use and stored at -20°C for a limited time, as it can hydrolyze and increase the assay background.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in the organic solvent. | Insufficient solvent volume or low temperature. | Gently warm the solution (e.g., to 37°C for a few minutes) and/or sonicate to aid dissolution.[1][6] Ensure you are using a sufficient volume of the solvent. |
| Precipitation occurs immediately upon adding the stock solution to the assay buffer. | The final concentration of this compound exceeds its solubility in the final buffer. The percentage of organic solvent is too low to maintain solubility. | Decrease the final concentration of this compound in the assay. Increase the final percentage of the organic solvent in the assay buffer, ensuring it is compatible with your enzyme's activity. Add the stock solution dropwise while vigorously vortexing the buffer.[1] |
| The solution is cloudy or hazy after adding the stock to the buffer. | Micro-precipitation or formation of aggregates. | Filter the final solution through a 0.22 µm filter. Try a different organic solvent for the stock solution (e.g., DMF instead of DMSO). |
| High background signal in the assay. | Spontaneous hydrolysis of this compound. | Prepare the final this compound solution in the assay buffer fresh before each experiment. Keep the solution on ice. The pH of the assay buffer may be too high, promoting hydrolysis. Check the stability of this compound at your assay's pH. |
| Inconsistent results between experiments. | Incomplete dissolution of this compound. Degradation of the stock solution. | Before each use, ensure the frozen stock solution is completely thawed (warming to 37°C for a few minutes can help) and vortexed well.[4][6] Avoid multiple freeze-thaw cycles by preparing aliquots. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol describes the preparation of a 1 mM working solution of this compound in a typical assay buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a 100 mM this compound Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder. The molecular weight of this compound is 267.24 g/mol . To prepare 1 mL of a 100 mM stock solution, you would need 26.72 mg.
-
Add the appropriate volume of DMSO to the powder in a microcentrifuge tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5 minutes) may be necessary.
-
-
Prepare the 1 mM this compound Working Solution:
-
Dispense the required volume of your assay buffer into a new tube. For example, to prepare 1 mL of a 1 mM working solution, you will need 990 µL of assay buffer.
-
While vortexing the assay buffer, slowly add 10 µL of the 100 mM this compound stock solution. This will result in a final DMSO concentration of 1%.
-
Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
-
Storage:
-
Use the working solution immediately for the best results.
-
If necessary, the working solution can be kept on ice for the duration of the experiment.
-
Store the 100 mM DMSO stock solution in aliquots at -20°C.
-
Visualizations
References
Reducing high background in p-nitroanilide enzyme assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background in p-nitroanilide (pNA) enzyme assays.
Troubleshooting Guides
High background can mask the true enzymatic signal, reducing assay sensitivity and leading to inaccurate results.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
General Troubleshooting Workflow
The following workflow provides a step-by-step process for diagnosing and mitigating high background in your pNA assays.
Caption: Troubleshooting workflow for high background in pNA assays.
Common Issues and Solutions Summary
The table below summarizes common causes of high background and provides specific, actionable solutions.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Yellow Substrate Solution | Substrate Degradation | Prepare a fresh pNA-substrate solution from solid stock and ensure proper storage of the stock.[1] | Lower background signal in "no enzyme" and "substrate only" controls.[1] |
| High Signal in Negative Controls | Non-Specific Binding | Increase the concentration of the blocking agent (e.g., BSA) from 1% to 2-5% (w/v).[1] | Reduced signal in negative control wells.[1] |
| High Background Across All Wells | Inadequate Washing | Increase the number of wash cycles from the typical 3 to 5-6 cycles.[1] Use a wash buffer containing a non-ionic detergent like 0.05% Tween-20.[1] | More complete removal of unbound reagents, leading to a general decrease in background.[1] |
| Signal Varies with Sample | Sample Interference | Run a "Sample Blank" control (sample + all reagents except the enzyme).[1] Prepare and test a serial dilution of the sample.[1] | Identifies if the sample matrix is the source of the high background. Dilution can mitigate the effect.[1] |
| High Signal-to-Noise Ratio | High Reagent Concentration | Perform a titration of the enzyme and/or substrate to determine the optimal concentration. | Improved signal-to-noise ratio.[1] |
| Assay Signal Drifts with pH | Suboptimal pH | Verify the pH of all buffers. The optimal pH for enzyme activity and stability can be narrow.[2][3][4] For trypsin, for example, kcat/KM is maximal at alkaline pH.[5] | Stable and reproducible signal within the optimal pH range. |
| Dark Color in Assay Solution | Dissolved Organic Matter (DOM) Interference | This is particularly critical in soil samples.[6][7] Use a blank with soil but without the substrate for correction.[6][7] | Corrects for absorbance interference from DOM.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a high background signal in my pNA assay?
A high background signal in a p-nitroanilide assay can stem from several sources, which can be broadly categorized as issues with the substrate, reagents, or the experimental procedure.[1] The most common causes include:
-
Substrate Instability : p-nitroanilide (pNA) substrates can undergo spontaneous hydrolysis (autohydrolysis), releasing the yellow p-nitroaniline chromophore even without enzymatic activity.[1] This is often exacerbated by suboptimal storage conditions or pH.[1][6]
-
Reagent Contamination : Buffers, enzyme preparations, or other reagents may be contaminated with substances that can cleave the pNA substrate or interfere with the spectrophotometric reading.[1][5][8]
-
Sample-Specific Interference : Components within the test sample itself, such as hemoglobin, bilirubin, or lipids, can contribute to the background signal.[1]
-
Non-Specific Binding : In assays involving proteins like antibodies, non-specific binding to the microplate wells can generate a false positive signal.[1][6]
-
Inadequate Washing : Insufficient washing between assay steps can leave behind unbound reagents that contribute to the background.[1][9]
Caption: Primary causes of high background in pNA assays.
Q2: My pNA substrate solution is yellow before I even start the assay. What does this mean and what should I do?
A yellow color in your pNA substrate solution indicates that the substrate has already started to degrade, releasing the p-nitroaniline chromophore.[1] This is a clear sign of spontaneous hydrolysis. To resolve this, you should discard the solution and prepare a fresh one from your solid stock.[1] Always check the storage conditions of your pNA substrate, as they are susceptible to degradation if not stored properly (e.g., protected from light and moisture).[1][8]
Q3: How can I determine if my sample is causing interference and how can I mitigate it?
Sample-specific interference is a common issue.[1] To test for this, you should run a "sample blank" control.[1] This control well should contain your sample and all the assay reagents except for the enzyme that initiates the specific reaction.[1] A high signal in this well points to interference from the sample matrix itself.[1]
To mitigate this interference, you can try:
-
Sample Dilution : Preparing a serial dilution of your sample can often reduce the effect of interfering substances.[1] However, you must ensure that the dilution does not lower your target analyte's concentration below the assay's detection limit.[1]
-
Identify and Remove Interferents : Common interfering substances can be endogenous (e.g., hemoglobin, lipids) or exogenous (e.g., drugs).[1] Depending on the interferent, specific sample preparation steps may be required.
Q4: I suspect my washing steps are inadequate. What is the recommended washing procedure?
Thorough washing is critical to remove unbound reagents that contribute to background noise.[1][10] If you suspect inadequate washing, consider the following optimizations:
-
Increase Wash Cycles : Increasing the number of wash cycles, for instance from 3 to 5, can significantly reduce background.[1]
-
Optimize Wash Buffer : A common and effective wash buffer is PBS or TBS containing a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%).[1]
-
Ensure Complete Aspiration : Make sure to completely remove the wash buffer from the wells after each wash step. Residual droplets can dilute subsequent reagents and contribute to variability.
Q5: What is the role of pH in pNA assays and how can it contribute to high background?
The pH of the assay buffer is a critical parameter that affects both the enzyme's activity and the stability of the pNA substrate.[2][5][11] An inappropriate pH can lead to:
-
Increased Substrate Hydrolysis : Some pNA-linked substrates show higher rates of abiotic (non-enzymatic) hydrolysis at certain pH values, such as alkaline conditions induced by NaOH.[6]
-
Suboptimal Enzyme Activity : Every enzyme has an optimal pH range for its activity.[3][11] Operating outside this range can lead to lower specific activity, which may be misinterpreted as a high background if the signal is weak. For example, the catalytic efficiency (kcat/KM) for trypsin-catalyzed hydrolysis of a pNA substrate is maximal at alkaline pH values and decreases as the pH becomes more acidic.[5]
It is essential to use a buffer with a pH that is optimal for the specific enzyme being assayed while minimizing the spontaneous hydrolysis of the substrate.
Experimental Protocols
Protocol for p-Nitroaniline Standard Curve
To accurately quantify the product of the enzymatic reaction, a standard curve using p-nitroaniline is required.[8]
| Step | Action | Description |
| 1 | Prepare Stock Solution | Create a 1 mM stock solution of p-nitroaniline in the assay buffer. Note: p-nitroaniline may take several hours to fully dissolve.[6] |
| 2 | Prepare Serial Dilutions | Perform a serial dilution of the stock solution to create a range of standards (e.g., 0, 25, 50, 100, 150, 200 µM). |
| 3 | Plate the Standards | Transfer 200 µL of each standard dilution into the wells of a 96-well plate.[8] |
| 4 | Measure Absorbance | Measure the absorbance at 405 nm using a microplate reader.[8][9] The absorbance maximum is in the 380-410 nm range.[8] |
| 5 | Plot and Analyze | Plot the absorbance values against the corresponding p-nitroaniline concentrations to generate the standard curve.[8] Determine the linear regression equation (y = mx + c).[8] |
General Protocol for Caspase-3 Activity Assay (96-well Plate)
This protocol is an example of a typical pNA-based enzyme assay.[8]
-
Prepare Standard Curve : Prepare a p-nitroaniline standard curve as described above.[8]
-
Sample Preparation : To each well, add 50 µL of cell lysate (containing approximately 50-200 µg of total protein).[8]
-
Add Assay Buffer : Add 50 µL of 2X Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).[8]
-
Initiate Reaction : Add 5 µL of the Ac-DEVD-pNA substrate stock solution to achieve a final concentration of 200 µM.[8]
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Measure Absorbance : Measure the absorbance at 405 nm using a microplate reader.[8]
-
Data Analysis :
-
Subtract the absorbance of a blank well (containing buffer and substrate but no cell lysate) from the sample well absorbance.[8]
-
Use the p-nitroaniline standard curve to determine the concentration of pNA produced in each sample.[8]
-
Express the caspase-3 activity as the amount of p-nitroaniline released per unit time per mg of protein.[8]
-
Visualizing the p-Nitroanilide Reaction and Background Cause
The desired enzymatic reaction and the problematic spontaneous hydrolysis can be visualized as follows:
Caption: Enzymatic cleavage vs. spontaneous hydrolysis of pNA substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 11. Effect of pH on structure, function, and stability of mitochondrial carbonic anhydrase VA - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Glu-pNA substrate stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of the chromogenic substrate H-Glu-pNA (L-Glutamic acid α-p-nitroanilide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound (L-Glutamic acid α-p-nitroanilide) is a chromogenic substrate used in biochemical assays to measure the activity of certain proteases and peptidases. When cleaved by an enzyme, it releases p-nitroaniline (pNA), a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. This allows for the kinetic analysis of enzyme activity.
Q2: What are the recommended storage conditions for this compound?
A: Proper storage is critical to maintain the integrity and performance of this compound. Recommendations vary slightly by manufacturer, but general guidelines are summarized below.
Q3: How should I prepare a stock solution of this compound?
A: this compound is typically soluble in organic solvents like DMSO.[1] A common procedure is to dissolve the powder in DMSO to create a concentrated stock solution (e.g., 20 mM).[1] This stock solution can then be diluted into the appropriate aqueous assay buffer for the experiment. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect enzyme activity.
Q4: What factors can affect the stability of this compound in solution?
A: The stability of this compound, like many peptides, is influenced by several factors including temperature, pH, and light exposure.[2] Extreme pH values (both acidic and alkaline) can lead to non-enzymatic hydrolysis of the amide bond, resulting in a high background signal.[2][3] Elevated temperatures accelerate this degradation process.[4]
Data Summary: Storage and Stability
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Conditions |
| Solid (Powder) | -20°C | > 1 year | Desiccated, protected from light.[1][5] |
| 2-8°C | Short-term | Sealed, dry, and dark place.[6] | |
| Stock Solution (in DMSO) | -20°C | Up to 6 months | Tightly sealed, protected from light.[1][7] |
| -80°C | > 6 months | For long-term storage.[7] |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | High temperatures accelerate hydrolysis. | Store at recommended low temperatures; avoid repeated freeze-thaw cycles. |
| pH | Extreme pH (<5 or >9) can cause autohydrolysis.[2] | Prepare solutions in buffers within the optimal pH range for your enzyme (typically pH 7.0-8.5). |
| Light | Can cause photodegradation. | Store powder and solutions in amber vials or protected from light. |
| Moisture | Can lead to hydrolysis of the solid powder. | Store powder desiccated and allow the vial to warm to room temperature before opening to prevent condensation.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (20 mM in DMSO)
-
Warm the Vial: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.[1]
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve a 20 mM concentration. The molecular weight of this compound is 267.24 g/mol .[5]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.[1]
-
Vortex: Vortex the solution until all the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1][7]
Protocol 2: Assessment of this compound Solution Stability
-
Prepare Solutions: Prepare fresh this compound solutions in your assay buffer at the desired final concentration.
-
Incubation: Incubate the solutions under different conditions (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Measure Background Absorbance: At each time point, measure the absorbance of the solutions at 405 nm using a spectrophotometer or plate reader. Use the assay buffer as a blank.
-
Analysis: An increase in absorbance over time indicates non-enzymatic hydrolysis (autohydrolysis) of the substrate. Plot absorbance versus time for each condition to determine the rate of degradation. A stable solution will show minimal to no increase in absorbance.
Troubleshooting Guide
This section addresses common issues encountered during assays using this compound.
Issue 1: High Background Signal in "No Enzyme" Control Wells
-
Possible Cause: The this compound substrate may have degraded due to improper storage or handling, leading to the spontaneous release of p-nitroaniline.
-
Solution:
-
Prepare a fresh stock solution of this compound from a new vial of powder.
-
Ensure the pH of the assay buffer is within the optimal range and not too acidic or alkaline.
-
Protect substrate solutions from light and elevated temperatures.
-
Issue 2: No or Very Low Signal/Enzyme Activity
-
Possible Cause: The substrate solution may have been prepared incorrectly, or the enzyme is inactive.
-
Solution:
-
Verify the concentration of the this compound stock solution.
-
Confirm the activity of your enzyme using a known positive control.
-
Ensure the assay conditions (pH, temperature) are optimal for your specific enzyme.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: This can be due to several factors, including repeated freeze-thaw cycles of the substrate stock solution, pipetting errors, or temperature fluctuations during the assay.
-
Solution:
-
Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles.
-
Ensure pipettes are calibrated and that all reagents are mixed thoroughly but gently.
-
Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay incubation.
-
Visual Guides
// No Signal Path check_enzyme [label="Check Enzyme Activity/\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_substrate [label="Verify this compound Integrity\nand Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ph [label="Confirm Buffer pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_wavelength [label="Check Spectrophotometer\nWavelength (405 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// High Background Path autohydrolysis [label="Substrate Autohydrolysis?\n(Check old/improperly stored substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buffer_contamination [label="Buffer or Water\nContamination?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_fresh [label="Prepare Fresh Substrate\nand Buffer", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inconsistent Results Path pipetting_error [label="Review Pipetting Technique\nand Calibrate Pipettes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp_fluctuation [label="Ensure Stable Incubation\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mixing_issue [label="Ensure Proper Mixing\nof Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> no_signal [label="Issue?"]; start -> high_background [label="Issue?"]; start -> inconsistent_results [label="Issue?"];
no_signal -> check_enzyme [label="Possible Cause"]; no_signal -> check_substrate [label="Possible Cause"]; no_signal -> check_ph [label="Possible Cause"]; no_signal -> check_wavelength [label="Possible Cause"];
high_background -> autohydrolysis [label="Possible Cause"]; high_background -> buffer_contamination [label="Possible Cause"]; autohydrolysis -> prepare_fresh [label="Solution"]; buffer_contamination -> prepare_fresh [label="Solution"];
inconsistent_results -> pipetting_error [label="Possible Cause"]; inconsistent_results -> temp_fluctuation [label="Possible Cause"]; inconsistent_results -> mixing_issue [label="Possible Cause"]; } Caption: Troubleshooting guide for common issues in this compound assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The degradation pathways of glucagon in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. moleculardepot.com [moleculardepot.com]
- 6. This compound | 24032-35-7 [amp.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
Interference of thiol-containing compounds in H-Glu-pNA assay
Welcome to the technical support center for the H-Glu-pNA (γ-Glutamyl-p-nitroanilide) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential interference from thiol-containing compounds and ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of the enzyme γ-glutamyltransferase (GGT). GGT catalyzes the transfer of a γ-glutamyl group from the substrate, L-γ-glutamyl-p-nitroanilide (this compound), to an acceptor molecule, typically glycylglycine. This reaction releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at approximately 405-418 nm. The rate of pNA formation is directly proportional to the GGT activity in the sample.
Q2: Why do thiol-containing compounds interfere with the this compound assay?
Thiol-containing compounds, such as dithiothreitol (DTT), β-mercaptoethanol (BME), glutathione (GSH), and L-cysteine, can interfere with the this compound assay through several mechanisms:
-
Enzyme Inhibition: The active site of GGT contains a critical nucleophilic threonine residue. Thiol-containing compounds can potentially interact with the enzyme, affecting its catalytic activity.
-
Chemical Reaction with Substrate or Product: Thiols are reducing agents and can chemically react with the substrate (this compound) or the product (pNA). While a direct reaction with p-nitroaniline under typical assay conditions is not the primary concern, thiols can participate in redox reactions that may affect the stability of assay components. More significantly, some thiol compounds can act as alternative substrates or inhibitors of GGT.
-
Assay Component Instability: The presence of strong reducing agents can affect the stability of the enzyme and other assay components over time, leading to inaccurate readings.
Q3: What are the common signs of thiol interference in my this compound assay?
Common indicators of thiol interference include:
-
Decreased GGT activity: The most common effect is an apparent reduction in enzyme activity.
-
Non-linear reaction kinetics: The rate of pNA production may not be linear over time.
-
High background absorbance: Some thiol-containing compounds might contribute to the background signal, although this is less common than signal quenching.
-
Poor reproducibility: Inconsistent results between replicate wells or experiments.
Q4: Can I use a blank to correct for thiol interference?
While a sample blank (containing the thiol compound but no enzyme) can correct for the inherent absorbance of the compound, it will not account for its chemical or enzymatic interference in the reaction itself. Therefore, a simple blank subtraction is often insufficient to correct for thiol-induced assay interference.
Troubleshooting Guide
This section provides a step-by-step guide to identify and mitigate interference from thiol-containing compounds in your this compound assay.
Step 1: Identify the Source of Interference
If you suspect thiol interference, first confirm that a compound in your sample or buffer is the likely cause.
-
Run a control experiment: Prepare a reaction with a known concentration of purified GGT and add the suspected interfering thiol compound. Compare the activity to a control reaction without the thiol. A significant decrease in activity points to interference.
Step-2: Mitigation Strategies
Once interference is confirmed, consider the following strategies:
-
Sample Dilution: If the concentration of the interfering thiol is low, diluting the sample might reduce its effect to an acceptable level while keeping the GGT activity within the detectable range of the assay.
-
Sample Pre-treatment:
-
Thiol Scavengers: For samples where the thiol is not the analyte of interest but a contaminant, pre-treatment with a thiol-scavenging agent like N-ethylmaleimide (NEM) can be effective. NEM covalently binds to thiols, inactivating them. Caution: Excess NEM can also react with the enzyme, so careful optimization is required.
-
Dialysis or Desalting: If the thiol is a small molecule in a protein sample, techniques like dialysis or desalting columns can be used to remove it before the assay.
-
-
Assay Optimization:
-
Alternative Substrates: If interference persists, consider using an alternative GGT substrate that may be less susceptible to thiol interference. However, this compound is the most common and well-characterized substrate.
-
Kinetic Analysis: Instead of a single endpoint reading, perform a kinetic assay and analyze the initial linear rate. This can sometimes minimize the impact of slower, secondary reactions involving the thiol.
-
Data Interpretation
When thiol interference cannot be completely eliminated, it is crucial to acknowledge its potential impact on the results. Report any modifications made to the standard assay protocol and consider the data as an apparent activity under the specific assay conditions.
Quantitative Data on Thiol Interference
The inhibitory effect of thiol-containing compounds on GGT activity can vary depending on the specific compound, its concentration, and the assay conditions (e.g., pH, temperature, substrate concentration). The following table provides a qualitative and semi-quantitative summary of the expected interference from common thiols.
| Thiol Compound | Typical Concentration Range in Experiments | Primary Mechanism of Interference | Expected Impact on this compound Assay |
| Dithiothreitol (DTT) | 1 - 10 mM | Reducing agent, potential for direct enzyme interaction. | Significant inhibition of GGT activity is expected. The effect is concentration-dependent. |
| β-Mercaptoethanol (BME) | 1 - 20 mM | Reducing agent, similar to DTT but generally less potent. | Moderate to significant inhibition of GGT activity. |
| L-Cysteine | 0.1 - 5 mM | Can act as a substrate or inhibitor of GGT. | Can lead to complex kinetics, either competitive inhibition or acting as an alternative substrate, which would still reduce the rate of pNA production.[1] |
| Glutathione (GSH) | 0.1 - 10 mM | The natural substrate of GGT, acts as a competitive inhibitor for this compound. | Strong competitive inhibition of the assay. The presence of GSH will significantly reduce the measured GGT activity. |
Note: The exact IC50 values (the concentration of an inhibitor where the response is reduced by half) can vary significantly based on the specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the extent of inhibition for your particular assay setup.
Experimental Protocols
Protocol 1: Standard this compound Assay for GGT Activity
This protocol provides a general procedure for measuring GGT activity in a 96-well plate format.
Materials:
-
GGT Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 100 mM glycylglycine)
-
This compound Substrate Solution (e.g., 4 mM in a suitable solvent, diluted in assay buffer)
-
Purified GGT or sample containing GGT
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Warm all reagents to the desired reaction temperature (e.g., 37°C).
-
Sample Preparation: Dilute your sample containing GGT in GGT Assay Buffer to a concentration that will yield a linear rate of absorbance change over time.
-
Reaction Setup:
-
Add 50 µL of GGT Assay Buffer to blank wells.
-
Add 50 µL of your diluted sample to the sample wells.
-
If using a positive control, add 50 µL of a known GGT solution.
-
-
Initiate Reaction: Add 50 µL of the this compound Substrate Solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Calculate GGT activity using the molar extinction coefficient of pNA (approximately 9.5 mM⁻¹cm⁻¹ at 405 nm, but should be determined experimentally with a standard curve).
-
Protocol 2: Testing for Thiol Interference
This protocol describes how to assess the impact of a thiol-containing compound on your this compound assay.
Materials:
-
All materials from Protocol 1
-
Stock solution of the thiol-containing compound to be tested (e.g., 100 mM DTT)
Procedure:
-
Prepare Thiol Dilutions: Prepare a serial dilution of the thiol compound in GGT Assay Buffer.
-
Reaction Setup:
-
In a 96-well plate, add 25 µL of the various thiol dilutions to the test wells.
-
Add 25 µL of GGT Assay Buffer to the control wells (no thiol).
-
Add 25 µL of a fixed concentration of GGT solution to all wells (except blanks).
-
-
Pre-incubation (Optional): Incubate the plate for 5-10 minutes at the reaction temperature to allow the thiol to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the this compound Substrate Solution to all wells.
-
Measurement and Data Analysis: Follow steps 5 and 6 from Protocol 1.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [ (Rate_control - Rate_thiol) / Rate_control ] * 100
-
Plot the percent inhibition against the thiol concentration to generate an IC50 curve.
-
Visualizations
Mechanism of this compound Assay
Caption: Enzymatic reaction of the this compound assay.
Mechanism of Thiol Interference
Caption: Potential mechanisms of thiol interference.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting thiol interference.
References
Technical Support Center: Optimizing H-Glu-pNA Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the chromogenic substrate H-Glu-pNA (L-Glutamic acid α-p-nitroanilide) in enzymatic assays. The information is tailored to address specific issues, particularly those related to improving the signal-to-noise ratio, a critical parameter for robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very high background signal in my this compound assay. What are the potential causes and solutions?
A high background signal, characterized by a significant absorbance reading at 405 nm in the absence of the target enzyme or in negative controls, can obscure the true signal from enzymatic activity. This issue can arise from several factors:
-
Substrate Instability and Spontaneous Hydrolysis: The this compound substrate can undergo spontaneous, non-enzymatic hydrolysis, leading to the release of p-nitroaniline (pNA) and a subsequent increase in background absorbance. This is more likely to occur under non-optimal pH conditions or with prolonged storage of reconstituted substrate.[1]
-
Contamination of Reagents: Contamination of buffers, substrate solutions, or the enzyme preparation with other proteases can lead to cleavage of the this compound substrate and an elevated background.
-
Sample-Specific Interference: Components within the test sample may directly react with the substrate or interfere with the absorbance reading at 405 nm.
Troubleshooting Steps for High Background:
| Potential Cause | Recommended Action | Expected Outcome |
| Substrate Hydrolysis | Prepare fresh this compound substrate solution for each experiment. Avoid repeated freeze-thaw cycles. Ensure the assay buffer pH is optimal for the specific enzyme and stable. | Lower absorbance in "no enzyme" and negative control wells. |
| Reagent Contamination | Use high-purity water and reagents. Filter-sterilize buffers. Handle enzyme stocks carefully to prevent cross-contamination. | Reduced background signal across all wells. |
| Sample Interference | Run a "sample blank" control containing the sample and all assay components except the enzyme. If the signal is high, consider sample dilution or purification steps. | Identification and mitigation of sample-specific effects. |
| Non-specific Binding | If using a plate-based assay, ensure proper blocking steps are included if components are immobilized. | Reduced background in wells where non-specific binding might occur. |
| High Reagent Concentration | Titrate the enzyme and substrate concentrations to find the optimal balance between signal and background. | Improved signal-to-noise ratio. |
Q2: My assay signal is too low or non-existent. What are the common reasons for a weak signal?
A low or absent signal suggests that the enzymatic cleavage of this compound is not occurring efficiently. The following factors should be investigated:
-
Inactive Enzyme: The protease may have lost activity due to improper storage, handling (e.g., multiple freeze-thaw cycles), or the presence of inhibitors.
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme's activity.
-
Incorrect Reagent Concentrations: The concentrations of the enzyme or substrate may be too low to generate a detectable signal within the assay timeframe.
-
Inhibitors in the Sample: The test sample may contain endogenous or exogenous inhibitors of the protease.
Troubleshooting Steps for Low Signal:
| Potential Cause | Recommended Action | Expected Outcome |
| Inactive Enzyme | Verify the storage conditions and handling of the enzyme. Test the enzyme activity with a positive control if available. | Restoration of expected signal with a fresh or properly handled enzyme. |
| Sub-optimal Conditions | Consult the literature for the optimal pH, temperature, and buffer requirements for your specific protease. Perform a matrix of experiments to determine the best conditions. | Increased signal intensity. |
| Low Reagent Concentration | Perform a titration of both the enzyme and this compound substrate to determine the optimal concentrations that yield a robust signal. | Enhanced signal without a significant increase in background. |
| Presence of Inhibitors | Run a control with a known amount of active enzyme spiked into the sample matrix. A lower signal compared to the enzyme in buffer alone indicates inhibition. Consider sample dilution or purification. | Identification of inhibitory effects and development of strategies to overcome them. |
Experimental Protocols
General Protocol for this compound Protease Assay
This protocol provides a general framework for measuring the activity of proteases like trypsin or urokinase-type plasminogen activator (uPA) using this compound. It is essential to optimize the specific concentrations and incubation times for your particular enzyme and experimental setup.
Materials:
-
This compound substrate
-
Protease of interest (e.g., Trypsin, uPA)
-
Assay Buffer (e.g., Tris-HCl or PBS at the optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer at the desired pH and equilibrate to the assay temperature (e.g., 25°C or 37°C).[2][3]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute it to the final working concentration in the Assay Buffer. Protect from light.
-
Prepare a stock solution of the protease in Assay Buffer. Keep on ice.
-
-
Assay Setup:
-
Add a defined volume of Assay Buffer to each well of the 96-well plate.
-
Add the test samples (and controls) to the appropriate wells.
-
Include the following controls:
-
Blank: Assay Buffer only.
-
No Enzyme Control: Assay Buffer + this compound substrate.
-
Positive Control: A known concentration of active enzyme.
-
Sample Blank (optional): Sample + Assay Buffer + Substrate (without enzyme, to check for sample interference).
-
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
Initiate the reaction by adding the protease solution to the appropriate wells.
-
For kinetic assays, immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).[4]
-
For endpoint assays, incubate the plate for a fixed time (e.g., 30-60 minutes) and then stop the reaction (e.g., by adding acetic acid) before measuring the final absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
For kinetic assays, determine the rate of reaction (change in absorbance per minute) from the linear portion of the curve.
-
For endpoint assays, use the final absorbance values.
-
The enzyme activity is proportional to the rate of pNA production.[5]
-
Visualizing the Process
This compound Enzymatic Cleavage Pathway
Caption: Enzymatic cleavage of this compound by a protease.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
Experimental Workflow for Assay Optimization
Caption: A stepwise workflow for optimizing an this compound assay.
References
Technical Support Center: Chromogenic Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls encountered during chromogenic enzyme assays.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
High Background Signal
A high background signal can mask the true enzyme activity, leading to inaccurate results.
Question: My blank and negative control wells show a high absorbance reading. What are the potential causes and solutions?
Answer: High background can stem from several factors, from reagent quality to procedural missteps. Here’s a systematic approach to troubleshoot this issue:
-
Substrate Instability: Chromogenic substrates can degrade over time, leading to a spontaneous color change.[1]
-
Solution: Prepare fresh substrate solution for each experiment. Run a "substrate only" control (assay buffer + substrate) to check for spontaneous degradation.
-
-
Reagent Contamination: Contamination of buffers, enzyme, or substrate solutions with interfering substances can cause non-specific color development.[2]
-
Solution: Use high-purity water and reagents. Prepare fresh buffers and filter-sterilize if necessary. Handle reagents with care to prevent cross-contamination.
-
-
Insufficient Washing: In plate-based assays, inadequate washing can leave behind residual enzyme or other reactants.[2]
-
Solution: Ensure thorough washing of wells between steps. Increase the number of wash cycles or the volume of wash buffer.
-
-
Non-Specific Binding: The enzyme or detection antibody may bind non-specifically to the surface of the microplate wells.
-
Solution: Ensure that the blocking step is effective. You can try increasing the concentration of the blocking agent or the incubation time.
-
-
Endogenous Enzyme Activity: Samples themselves may contain enzymes that can react with the substrate.
-
Solution: Run a "sample only" control (sample + substrate, without the assay enzyme) to determine if there is endogenous activity.
-
Low or No Signal
A weak or absent signal can be equally frustrating, suggesting the reaction is not proceeding as expected.
Question: I am not seeing any color development, or the signal is very weak. What should I check?
Answer: A low or non-existent signal can point to a variety of issues, from inactive reagents to suboptimal assay conditions.
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.[3]
-
Incorrect Reagent Concentration: The concentration of the enzyme or substrate may be too low.
-
Solution: Optimize the concentrations of both the enzyme and the substrate. Refer to the Experimental Protocols section for detailed methods on optimization.
-
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.[3][4]
-
Solution: Verify that the assay buffer has the correct pH and that the incubation temperature is appropriate for the enzyme.[3] Refer to the Quantitative Data Summary table for optimal conditions for common enzymes.
-
-
Presence of Inhibitors: The sample or reagents may contain inhibitors of the enzyme.
-
Solution: Check for known inhibitors in your sample preparation. Some common inhibitors include chelating agents like EDTA for metalloenzymes.
-
-
Incorrect Wavelength Reading: The plate reader may be set to the wrong wavelength for the chromogenic product.[5]
-
Solution: Verify the correct absorbance wavelength for the specific chromogenic substrate being used.
-
Non-Linear Reaction Rate
The rate of product formation should be linear during the initial phase of the reaction.
Question: My reaction rate is not linear over time. What could be the cause?
Answer: A non-linear reaction rate can complicate the accurate determination of enzyme activity. The most common causes are:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, the substrate may be consumed rapidly, causing the reaction rate to slow down.[6]
-
Solution: Reduce the enzyme concentration or shorten the assay incubation time. Ensure you are measuring the initial velocity of the reaction.[7]
-
-
Product Inhibition: The product of the enzymatic reaction can sometimes inhibit the enzyme's activity.
-
Solution: Dilute the sample to reduce the accumulation of the inhibitory product. Measure the initial reaction rate before significant product has formed.
-
-
Enzyme Denaturation: The enzyme may lose activity over the course of the assay, especially at non-optimal temperatures or pH.[1]
-
Solution: Optimize the assay conditions for enzyme stability, including temperature and pH.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right concentration of substrate?
A1: The optimal substrate concentration is typically at or above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is not limited by the substrate.[8] A good starting point is to use a substrate concentration that is 2 to 5 times the Km value. If the Km is unknown, you will need to determine it experimentally. Refer to the Protocol for Determining Optimal Substrate Concentration.
Q2: What is the ideal temperature for my enzyme assay?
A2: Most enzymes have an optimal temperature at which they exhibit maximum activity. For many mammalian enzymes, this is around 37°C.[9] However, temperatures above the optimum can lead to rapid denaturation.[1] It is crucial to maintain a consistent temperature throughout the assay, as even small fluctuations can significantly alter the reaction rate.[1] A 10°C rise in temperature can increase the activity of most enzymes by 50-100%.[1]
Q3: How does pH affect my chromogenic enzyme assay?
A3: pH is a critical factor as it can influence the ionization state of the enzyme's active site and the substrate, thereby affecting their interaction and the overall reaction rate.[10][11] Each enzyme has an optimal pH range for activity.[10] Extreme pH values can cause irreversible denaturation of the enzyme.[10]
Q4: What are some common chromogenic substrates and their corresponding enzymes?
A4:
-
p-Nitrophenyl Phosphate (pNPP): Used for assaying alkaline and acid phosphatases.[12]
-
3,3',5,5'-Tetramethylbenzidine (TMB): A common substrate for horseradish peroxidase (HRP).[13]
-
o-Phenylenediamine dihydrochloride (OPD): Another substrate for HRP.
-
2,2'-Azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS): Also used with HRP.
Quantitative Data Summary
The following table summarizes key quantitative data for common enzymes used in chromogenic assays.
| Enzyme | Common Substrate(s) | Optimal pH | Optimal Temperature (°C) | Michaelis Constant (Km) |
| Alkaline Phosphatase (Calf Intestine) | p-Nitrophenyl Phosphate (pNPP) | 9.5 - 11.0[1] | 37 - 45[1] | 4 x 10⁻⁴ M - 7.6 x 10⁻⁴ M[1] |
| Horseradish Peroxidase (HRP) | 3,3',5,5'-Tetramethylbenzidine (TMB) | 6.0[14] | 45 - 50[14] | Varies significantly with substrate and conditions |
| Acid Phosphatase | p-Nitrophenyl Phosphate (pNPP) | 4.0 - 6.0 | 37 | Varies with source |
Experimental Protocols
Protocol for Determining Optimal Enzyme Concentration
Objective: To find the enzyme concentration that yields a linear reaction rate over a desired time period.
Methodology:
-
Prepare a series of enzyme dilutions in the assay buffer. A good starting point is a 2-fold serial dilution over a broad range (e.g., 1:100 to 1:12800).
-
Add a fixed, saturating concentration of the substrate to each well of a microplate.
-
Initiate the reaction by adding the different enzyme dilutions to the wells.
-
Measure the absorbance at the appropriate wavelength at regular time intervals (e.g., every 1-2 minutes) for a set period (e.g., 30 minutes).
-
Plot absorbance versus time for each enzyme concentration.
-
Identify the enzyme concentration that results in a linear increase in absorbance over your desired assay time and where the final absorbance is within the linear range of your plate reader.
Protocol for Determining Optimal Substrate Concentration (Km and Vmax)
Objective: To determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) to identify the optimal substrate concentration.
Methodology:
-
Use the optimal enzyme concentration determined from the previous protocol.
-
Prepare a series of substrate dilutions in the assay buffer. The concentrations should typically range from 0.2 to 5 times the estimated Km.[7] If the Km is unknown, use a wide range of concentrations.
-
Add the enzyme to each well of a microplate.
-
Initiate the reaction by adding the different substrate concentrations to the wells.
-
Measure the initial reaction velocity (V₀) for each substrate concentration by monitoring the change in absorbance over a short, linear time period.
-
Plot V₀ versus substrate concentration .
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot (1/V₀ vs 1/[S]) can also be used for a linear representation.[8]
Protocol for Investigating the Effect of pH
Objective: To determine the optimal pH for the enzyme-catalyzed reaction.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., ranging from pH 4 to 10).
-
Use the optimal enzyme and substrate concentrations determined previously.
-
For each pH value, set up replicate reactions in a microplate, containing the buffer, enzyme, and substrate.
-
Incubate the reactions at the optimal temperature for a fixed period of time.
-
Measure the absorbance at the appropriate wavelength.
-
Plot the enzyme activity (absorbance) against the pH to identify the optimal pH.[15]
Protocol for Investigating the Effect of Temperature
Objective: To determine the optimal temperature for the enzyme-catalyzed reaction.
Methodology:
-
Use the optimal enzyme and substrate concentrations and the optimal pH buffer.
-
Set up water baths or incubators at a range of different temperatures (e.g., 25°C, 37°C, 45°C, 55°C, 65°C).[16]
-
Pre-incubate the reaction components (enzyme, substrate, buffer in separate tubes) at each temperature for 5-10 minutes to allow them to equilibrate.
-
Initiate the reactions by mixing the components at each respective temperature.
-
Incubate for a fixed period of time at each temperature.
-
Stop the reaction (if necessary) and measure the absorbance.
-
Plot the enzyme activity (absorbance) against the temperature to determine the optimal temperature.[16]
Visualizations
References
- 1. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Untitled Document [ucl.ac.uk]
- 9. stemed.site [stemed.site]
- 10. nuffieldfoundation.org [nuffieldfoundation.org]
- 11. quora.com [quora.com]
- 12. bosterbio.com [bosterbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. ijnrd.org [ijnrd.org]
- 16. ijnrd.org [ijnrd.org]
Correcting for spontaneous hydrolysis of H-Glu-pNA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing H-Glu-pNA (L-γ-Glutamyl-p-nitroanilide) in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chromogenic substrate used to measure the activity of enzymes such as γ-glutamyltransferase (GGT). The enzyme cleaves the bond between the glutamyl moiety and p-nitroaniline (pNA). The release of pNA, which is yellow, can be quantified by measuring the absorbance of light at or near 405-418 nm, allowing for the determination of enzyme activity.
Q2: Why is my background absorbance high in my this compound assay?
A2: High background absorbance is often due to the spontaneous, non-enzymatic hydrolysis of this compound in the assay buffer. This process also releases p-nitroaniline, leading to a color change that is not a result of enzyme activity. Several factors can influence the rate of spontaneous hydrolysis, including pH, temperature, and the purity of the substrate.[1]
Q3: How can I correct for the spontaneous hydrolysis of this compound?
A3: To accurately determine enzyme activity, it is essential to correct for the background signal caused by spontaneous hydrolysis. This is achieved by including a "substrate blank" or "no-enzyme" control in your experiment.[2][3][4] This control contains all the reaction components (buffer, this compound) except for the enzyme. The absorbance of the substrate blank is then subtracted from the absorbance of the samples containing the enzyme.[5]
Q4: How should I prepare and store my this compound solution to minimize spontaneous hydrolysis?
A4: To minimize spontaneous hydrolysis, prepare the this compound solution fresh for each experiment if possible. If you need to store it, do so at -20°C.[1] When in use, keep the solution on ice to reduce the rate of hydrolysis. Some commercial kits recommend reconstituting the substrate in a specific assay buffer and using it within a few hours.[1]
Q5: What is the optimal wavelength to measure the absorbance of p-nitroaniline?
A5: The released p-nitroaniline can be measured spectrophotometrically. While the peak absorbance is around 380 nm, it is common to measure at 405 nm or 418 nm to minimize interference from other components in the assay mixture.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High background in all wells, including no-enzyme controls | Spontaneous hydrolysis of this compound. | Prepare fresh this compound solution. Keep substrate solution on ice during the experiment. Ensure the pH of the assay buffer is not excessively high, as this can accelerate hydrolysis. |
| Contaminated reagents. | Use fresh, high-purity reagents and water to prepare buffers and solutions. | |
| No or very low signal in enzyme-containing wells | Inactive enzyme. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Run a positive control with a known active enzyme if available. |
| Incorrect assay conditions. | Verify the pH and temperature of the assay are optimal for your enzyme of interest. | |
| Inhibitors present in the sample. | If testing biological samples, consider the presence of endogenous inhibitors. Dilute the sample or use a purification step to remove potential inhibitors. | |
| Inconsistent results between replicates | Pipetting errors. | Ensure accurate and consistent pipetting, especially for the enzyme and substrate solutions. Use calibrated pipettes. |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay, as enzyme activity is temperature-dependent. Pre-warm all reagents to the assay temperature. | |
| Reaction proceeds too quickly | Enzyme concentration is too high. | Reduce the concentration of the enzyme in the assay. |
| Reaction proceeds too slowly | Enzyme concentration is too low or substrate concentration is not optimal. | Increase the enzyme concentration or optimize the substrate concentration based on the enzyme's kinetic parameters (Km). |
Experimental Protocol: Correcting for Spontaneous this compound Hydrolysis
This protocol provides a general framework for a kinetic assay to determine enzyme activity using this compound, including the necessary controls for spontaneous hydrolysis.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the enzyme being studied (e.g., Tris-HCl, HEPES). Ensure the pH is optimal for enzyme activity.
-
This compound Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the assay buffer). The final concentration in the assay will need to be optimized. Keep on ice.
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The concentration should be such that the reaction proceeds linearly for a reasonable amount of time.
-
pNA Standard Curve (Optional but Recommended): To convert absorbance values to the amount of product formed, prepare a standard curve using known concentrations of p-nitroaniline.
2. Assay Setup (96-well plate format):
-
Samples: In triplicate, add the following to the wells of a 96-well plate:
-
Assay Buffer
-
Enzyme solution
-
-
Substrate Blank (No-Enzyme Control): In triplicate, add the following to the wells:
-
Assay Buffer
-
The same volume of buffer instead of the enzyme solution.
-
-
Initiate the Reaction: Add the this compound substrate solution to all wells to start the reaction. Mix gently by pipetting or using a plate shaker.
3. Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature for the enzyme.
-
Measure the absorbance at 405 nm (or another appropriate wavelength) at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes). This is a kinetic reading.
4. Data Analysis:
-
Calculate the Rate of Reaction:
-
For each well (both samples and blanks), plot absorbance versus time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve. The result will be in absorbance units per minute (ΔAbs/min).
-
-
Correct for Spontaneous Hydrolysis:
-
Calculate the average V₀ for the substrate blank replicates.
-
Subtract the average V₀ of the substrate blank from the V₀ of each enzyme sample replicate. This gives the enzyme-specific rate of reaction.
-
Quantitative Data Summary
| Sample Type | Average Initial Velocity (ΔAbs/min) | Standard Deviation | Corrected Initial Velocity (ΔAbs/min) |
| Enzyme Sample 1 | 0.052 | 0.003 | 0.045 |
| Enzyme Sample 2 | 0.048 | 0.002 | 0.041 |
| Substrate Blank | 0.007 | 0.001 | N/A |
Visualizations
Caption: Experimental workflow for correcting for spontaneous this compound hydrolysis.
Caption: Hydrolysis of this compound to Glutamate and p-Nitroaniline.
References
Troubleshooting inconsistent results with H-Glu-pNA
Welcome to the technical support center for H-Glu-pNA (L-Glutamic acid α-p-nitroanilide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure reliable, consistent results in their enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users may encounter during their experiments with this compound.
1. Why are my results with this compound inconsistent?
Inconsistent results in enzymatic assays using this compound can stem from several factors, ranging from substrate integrity to assay conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Inconsistent Results:
| Potential Cause | Recommended Action |
| Substrate Degradation | This compound can undergo spontaneous hydrolysis. Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store lyophilized powder at -20°C or -80°C and protect from moisture.[1] |
| Enzyme Instability | Ensure the enzyme is stored correctly and has not lost activity. Prepare fresh enzyme dilutions for each assay. Avoid repeated freeze-thaw cycles. |
| Temperature Fluctuations | Enzymatic reaction rates are highly sensitive to temperature changes. An increase of 1°C can alter the reaction velocity by 2.5-7.5%.[] Pre-warm all reagents to the assay temperature and use a temperature-controlled plate reader or water bath. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use fresh tips for each reagent and sample to avoid cross-contamination. Ensure proper mixing of reagents in each well. |
| Variability in Incubation Times | Use a multichannel pipette to start all reactions simultaneously. Ensure consistent timing for all wells, from reaction initiation to reading the absorbance. |
2. I am observing a high background signal in my assay. What could be the cause?
A high background signal can mask the true enzymatic activity and significantly reduce the assay's sensitivity. This is often due to the presence of free p-nitroaniline (pNA) before the start of the enzymatic reaction.
Troubleshooting High Background:
| Potential Cause | Recommended Action |
| Substrate Solution is Yellow | A yellow color indicates spontaneous hydrolysis of this compound. Discard the solution and prepare a fresh one from lyophilized powder.[3] |
| Contaminated Reagents | Buffers or other reagents may be contaminated with proteases or other substances that can cleave this compound. Use fresh, high-purity reagents. Filter-sterilize buffers if necessary. |
| Non-specific Enzyme Activity | The enzyme preparation may contain contaminating proteases that cleave the substrate. If possible, use a more purified enzyme preparation. |
| Inadequate Blank Subtraction | Always include a "no enzyme" control (substrate blank) to measure the non-enzymatic hydrolysis of this compound. Subtract the average absorbance of the blank wells from all other wells. |
3. My enzyme activity appears to be lower than expected. What should I check?
Low or no enzyme activity can be frustrating. This issue often points to problems with the enzyme itself, the assay conditions, or the presence of inhibitors.
Troubleshooting Low Enzyme Activity:
| Potential Cause | Recommended Action |
| Incorrect pH or Buffer Composition | The activity of glutamyl endopeptidases is pH-dependent. Ensure the assay buffer has the optimal pH for your specific enzyme. Some buffer components can inhibit enzyme activity. |
| Presence of Inhibitors | Samples may contain endogenous enzyme inhibitors. Common laboratory reagents such as EDTA (>0.5 mM), sodium azide (>0.2%), and high concentrations of detergents like SDS (>0.2%) or Tween-20 (>1%) can also inhibit enzyme activity.[4] |
| Sub-optimal Substrate Concentration | Ensure the this compound concentration is not limiting the reaction. If determining enzyme kinetics, a substrate concentration curve should be performed to determine the Km. |
| Improperly Thawed Reagents | Thaw all components completely and mix gently before use to ensure homogeneity.[4] |
| Incorrect Wavelength Reading | Ensure the plate reader is set to the correct wavelength for detecting p-nitroaniline, which is typically 405 nm.[1] |
Experimental Protocols
Standard Protocol for a Glutamyl Endopeptidase Assay using this compound
This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, substrate, and enzyme concentrations) should be determined for each specific enzyme and experimental setup.
Materials:
-
This compound (lyophilized powder)
-
Enzyme (e.g., Glutamyl endopeptidase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare Working Solutions:
-
On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentration in pre-warmed assay buffer.
-
Prepare serial dilutions of the enzyme in pre-warmed assay buffer.
-
-
Set up the Assay Plate:
-
Add the appropriate volume of assay buffer to all wells.
-
Add the enzyme dilutions to the sample wells.
-
Include "no enzyme" control wells (substrate blank) containing only the assay buffer.
-
Include a "no substrate" control (enzyme blank) for each enzyme concentration.
-
-
Initiate the Reaction:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Add the this compound working solution to all wells to start the reaction.
-
Mix the contents of the wells gently, avoiding bubbles.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader pre-set to the assay temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) in a kinetic read. Alternatively, for an endpoint assay, stop the reaction after a specific time (e.g., by adding a stop solution like 2% acetic acid) and read the final absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the appropriate blanks from the sample wells.
-
For kinetic assays, determine the rate of reaction (V0) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate as a function of enzyme concentration.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Decision tree for troubleshooting high background signals.
Caption: Enzymatic reaction of this compound cleavage.
References
Technical Support Center: H-Glu-pNA Assay & Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the H-Glu-pNA (L-γ-glutamyl-p-nitroanilide) assay, with a specific focus on the effects of organic solvents.
Troubleshooting Guides
Issue 1: High Background Absorbance
Question: My blank wells (containing only buffer and substrate) and/or my vehicle control wells (containing organic solvent) show high absorbance readings before the addition of the enzyme. What could be the cause?
Answer: High background absorbance in the this compound assay can stem from several factors, particularly when organic solvents are used. Here are the primary causes and solutions:
-
Substrate Instability and Spontaneous Hydrolysis: The substrate, this compound, can undergo spontaneous hydrolysis, releasing the chromophore p-nitroanilide (pNA), which is yellow and absorbs light around 405-418 nm.[1] This is often exacerbated by:
-
Improper Storage: Ensure the this compound substrate solution is stored protected from light and at the recommended temperature (typically -20°C). Avoid repeated freeze-thaw cycles.[1]
-
Suboptimal pH: The stability of the substrate is pH-dependent. Ensure your assay buffer is at the correct pH as specified in your protocol.
-
-
Solvent-Induced Substrate Degradation: Certain organic solvents can accelerate the degradation of the substrate.
-
Solution: Prepare the substrate solution fresh for each experiment. If you observe a yellow tinge in your substrate solution before starting the assay, it has likely degraded, and you should prepare a fresh batch.[1]
-
-
Contaminated Reagents: Contamination in your buffer, enzyme, or the organic solvent itself can lead to a high background.
-
Solution: Use high-purity (e.g., HPLC or spectrophotometric grade) organic solvents. Filter-sterilize your buffers if you suspect microbial contamination.
-
-
Interference from the Organic Solvent: Some organic solvents can absorb light at or near the detection wavelength of pNA.
-
Solution: Always run a proper blank containing the assay buffer and the highest concentration of the organic solvent used in your experiment to subtract its absorbance value. Acetonitrile, for instance, has low absorbance at short UV wavelengths, making it suitable for such assays.[2]
-
Issue 2: Lower Than Expected Enzyme Activity
Question: I am observing significantly lower or no gamma-glutamyltransferase (GGT) activity in the presence of my test compound dissolved in an organic solvent. How can I troubleshoot this?
Answer: Reduced enzyme activity can be due to true inhibition by your test compound or interference from the organic solvent.
-
Enzyme Inhibition by the Organic Solvent: Many organic solvents can inhibit enzyme activity. The degree of inhibition is dependent on the solvent and its concentration in the final reaction mixture.
-
DMSO: Generally well-tolerated by many enzymes at low concentrations (<1% v/v). However, higher concentrations can be inhibitory.
-
Acetonitrile, Methanol, and Ethanol: These solvents are more likely to be inhibitory to GGT activity, even at lower concentrations, by altering the enzyme's conformation.[3][4][5]
-
Solution: Perform a solvent tolerance experiment. Test the activity of GGT in the presence of a range of concentrations of your chosen organic solvent without any test compound. This will help you determine the maximum concentration of the solvent that does not significantly inhibit the enzyme.
-
-
Enzyme Instability/Denaturation: Organic solvents can destabilize the enzyme, leading to a loss of activity over time.
-
Solution: Minimize the pre-incubation time of the enzyme with the organic solvent. Whenever possible, add the enzyme to the reaction mixture last.
-
-
Substrate Precipitation: If your test compound has low solubility, it may precipitate out of solution when diluted into the aqueous assay buffer, potentially co-precipitating the substrate.
-
Solution: Visually inspect your assay plate for any signs of precipitation. You may need to use a lower concentration of your test compound or try a different organic solvent for better solubility.
-
Issue 3: Inconsistent or Irreproducible Results
Question: My results are varying significantly between replicate wells and between experiments. What are the likely causes when using organic solvents?
Answer: Inconsistent results can be frustrating. Here are some common causes related to organic solvent use:
-
Inaccurate Pipetting of Organic Solvents: Organic solvents have different viscosities and surface tensions compared to aqueous solutions, which can lead to pipetting errors.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for viscous solvents like DMSO. Ensure your pipettes are properly calibrated.
-
-
Solvent Evaporation: Organic solvents, particularly volatile ones like acetonitrile and methanol, can evaporate from the wells of a microplate, leading to changes in the concentration of all reaction components.
-
Solution: Use plate sealers during incubation steps. Work quickly when adding reagents to the plate.
-
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic and will absorb moisture from the atmosphere. This can change the concentration of your stock solutions over time.[6]
-
Solution: Use anhydrous DMSO for preparing stock solutions. Aliquot your stock solutions to minimize the number of times the main stock is opened. Store in a desiccator.
-
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
A1: The this compound assay is a colorimetric method used to measure the activity of the enzyme gamma-glutamyltransferase (GGT). GGT catalyzes the transfer of a γ-glutamyl group from the substrate L-γ-glutamyl-p-nitroanilide (this compound) to an acceptor molecule. In this process, p-nitroanilide (pNA) is released. pNA is a yellow-colored compound that can be quantified by measuring its absorbance at approximately 405-418 nm. The rate of pNA formation is directly proportional to the GGT activity in the sample.
Q2: Why are organic solvents used in the this compound assay?
A2: Organic solvents are most commonly used in the this compound assay to dissolve test compounds, especially in high-throughput screening (HTS) for enzyme inhibitors. Many small-molecule compounds are hydrophobic and have poor solubility in aqueous buffers. Solvents like dimethyl sulfoxide (DMSO) are excellent for dissolving a wide range of compounds.
Q3: What is the typical final concentration of organic solvent recommended for the this compound assay?
A3: It is always recommended to use the lowest possible concentration of the organic solvent. For DMSO, a final concentration of 0.5% to 1% (v/v) is generally well-tolerated by most enzymes, including GGT. For other solvents like acetonitrile, methanol, or ethanol, the tolerated concentration might be even lower. It is crucial to perform a solvent tolerance test to determine the optimal concentration for your specific assay conditions.
Q4: Can the organic solvent affect the Vmax and Km of GGT?
A4: Yes, organic solvents can significantly alter the kinetic parameters of an enzyme.
-
Competitive Inhibition: Some solvents may compete with the substrate for binding to the active site, which would increase the apparent Km (Michaelis constant) without changing the Vmax (maximum velocity).
-
Non-competitive Inhibition: Other solvents may bind to a site other than the active site, affecting the enzyme's catalytic efficiency. This would typically decrease the Vmax without affecting the Km.[5]
-
Mixed Inhibition: In some cases, a solvent might affect both Vmax and Km. The exact effect will depend on the specific solvent, its concentration, and the enzyme being studied.
Q5: How should I prepare my reagents when using an organic solvent?
A5: When preparing stock solutions of test compounds in an organic solvent like DMSO, dissolve the compound to a high concentration (e.g., 10-50 mM). This allows for a small volume of the stock solution to be added to the assay, minimizing the final concentration of the organic solvent. For example, a 1:100 dilution of a 50% DMSO stock will result in a final concentration of 0.5% DMSO. Always ensure the final solvent concentration is consistent across all wells, including controls.
Quantitative Data Summary
The following tables summarize the general effects of common organic solvents on GGT activity in the this compound assay. The exact quantitative values can vary depending on the specific experimental conditions (e.g., enzyme source, buffer composition, pH, and temperature).
Table 1: Effect of Dimethyl Sulfoxide (DMSO) on GGT Activity
| DMSO Concentration (v/v) | Effect on GGT Activity | Notes |
| 0.1% - 1% | Generally minimal effect; may slightly enhance activity in some cases. | Recommended concentration range for inhibitor screening. |
| 2% - 5% | Mild to moderate inhibition may be observed. | A solvent tolerance test is highly recommended. |
| > 5% | Significant inhibition is likely. | Not recommended for most GGT assays. |
Table 2: Effect of Acetonitrile (ACN) on GGT Activity
| ACN Concentration (v/v) | Effect on GGT Activity | Notes |
| 0.5% - 1% | Mild inhibition is possible. | Use with caution and perform a solvent tolerance test. |
| 2% - 5% | Moderate to significant inhibition is likely. | May alter enzyme conformation. |
| > 5% | Strong inhibition is expected. | Not recommended. |
Table 3: Effect of Methanol (MeOH) on GGT Activity
| MeOH Concentration (v/v) | Effect on GGT Activity | Notes |
| 1% - 2% | Mild to moderate inhibition.[5] | Can act as a non-competitive inhibitor.[5] |
| 3% - 5% | Significant inhibition is likely. | Can cause conformational changes in the enzyme.[5] |
| > 5% | Strong inhibition and potential denaturation. | Not recommended. |
Table 4: Effect of Ethanol (EtOH) on GGT Activity
| EtOH Concentration (v/v) | Effect on GGT Activity | Notes |
| 1% - 2% | Mild inhibition is possible. | Similar in effect to methanol. |
| 3% - 5% | Moderate to significant inhibition is likely. | |
| > 5% | Strong inhibition is expected. |
Experimental Protocols
Protocol 1: Determining Solvent Tolerance of GGT
This protocol outlines how to determine the maximum concentration of an organic solvent that can be used in the this compound assay without significantly affecting GGT activity.
-
Prepare a series of solvent dilutions: In a 96-well plate, prepare serial dilutions of your organic solvent (e.g., DMSO, acetonitrile, methanol, ethanol) in the assay buffer to achieve final concentrations ranging from 0% to 10% (v/v). For example, for a 100 µL final reaction volume, add 0, 0.5, 1, 2, 5, and 10 µL of the 100% solvent and bring the volume to 100 µL with assay buffer.
-
Add GGT: Add a constant amount of GGT enzyme to each well.
-
Pre-incubate: Pre-incubate the plate at the assay temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction: Add the this compound substrate to all wells to start the reaction.
-
Measure absorbance: Immediately begin reading the absorbance at 405-418 nm kinetically for a set period (e.g., 15-30 minutes).
-
Analyze the data: Calculate the reaction rate (V) for each solvent concentration. Plot the percentage of GGT activity (relative to the 0% solvent control) against the solvent concentration. The highest concentration that results in >90% of the maximal activity is generally considered acceptable.
Protocol 2: this compound Assay for Inhibitor Screening
This protocol provides a general workflow for screening compound libraries for GGT inhibitors.
-
Prepare reagents:
-
Assay Buffer (e.g., Tris-HCl with glycylglycine as a γ-glutamyl acceptor).
-
GGT enzyme solution (diluted in assay buffer).
-
This compound substrate solution (dissolved in assay buffer).
-
Test compounds (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM).
-
Positive control inhibitor (if available).
-
-
Dispense compounds: In a 96-well plate, add a small volume (e.g., 1 µL) of the test compound stock solutions to the appropriate wells. For control wells, add 1 µL of DMSO (vehicle control), buffer (negative control), and positive control inhibitor.
-
Add GGT enzyme: Add the GGT enzyme solution to all wells except the blank.
-
Pre-incubate: Incubate the plate at the assay temperature for a defined period (e.g., 10-15 minutes) to allow the compounds to interact with the enzyme.
-
Initiate the reaction: Add the this compound substrate solution to all wells, including the blank.
-
Measure absorbance: Immediately measure the absorbance at 405-418 nm in a kinetic or endpoint mode.
-
Calculate percentage inhibition:
-
Percentage Inhibition = [1 - (Rate of sample - Rate of blank) / (Rate of vehicle control - Rate of blank)] * 100
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal metabolism of acetonitrile to cyanide. Effects of acetone and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of methanol on the activity and conformation of acid phosphatase from the prawn Penaeus penicillatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Validating H-Glu-pNA Assay Results with LC-MS/MS for Robust Enzyme Activity Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. The chromogenic H-Glu-pNA assay is a widely used method for determining the activity of γ-glutamyl transpeptidase (GGT). However, the gold standard for analytical specificity and sensitivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offers a powerful method for validating and complementing these results. This guide provides a detailed comparison of these two techniques, complete with experimental protocols and performance data to aid in the selection and implementation of the most appropriate method for your research needs.
Introduction to Enzyme Activity Assays
The this compound (L-γ-Glutamyl-p-nitroanilide) assay is a colorimetric method routinely employed to measure the activity of γ-glutamyl transpeptidase (GGT). GGT is a crucial enzyme involved in glutathione metabolism and has been implicated in various physiological and pathological processes, including oxidative stress and liver disease.[1] The assay relies on the enzymatic cleavage of the this compound substrate by GGT, which liberates p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically.
While the this compound assay is simple, cost-effective, and suitable for high-throughput screening, its susceptibility to interference from other substances in complex biological samples necessitates a more specific and sensitive validation method. LC-MS/MS has emerged as the definitive analytical technique for the absolute quantification of small molecules, offering unparalleled selectivity and sensitivity. By directly measuring the enzymatic product, pNA, or other specific reaction products, LC-MS/MS can confirm the accuracy of the this compound assay and provide a more precise quantification of enzyme activity.
Principle of Each Method
This compound Colorimetric Assay
The fundamental principle of the this compound assay is the GGT-catalyzed transfer of a γ-glutamyl group from the substrate, L-γ-Glutamyl-p-nitroanilide, to an acceptor molecule, typically glycylglycine. This reaction releases p-nitroaniline (pNA), which has a distinct yellow color and absorbs light at a wavelength of 418 nm. The rate of pNA formation, measured as the increase in absorbance over time, is directly proportional to the GGT activity in the sample.
LC-MS/MS Assay
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. In the context of validating the this compound assay, the LC-MS/MS method would typically involve the following steps:
-
Chromatographic Separation: The reaction mixture is injected into a liquid chromatograph. A specialized column separates the analyte of interest (e.g., p-nitroaniline or a specific γ-glutamyl peptide product) from other components in the sample matrix.
-
Ionization: The separated analyte is then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized analyte is subjected to two stages of mass analysis (MS/MS). In the first stage, the precursor ion (the ionized form of the analyte) is selected. In the second stage, the precursor ion is fragmented, and a specific product ion is selected for detection. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.
The signal intensity of the specific product ion is directly proportional to the concentration of the analyte in the sample, allowing for highly accurate quantification.
Performance Comparison
| Parameter | This compound Assay | LC-MS/MS Assay |
| Principle | Colorimetric (Absorbance) | Mass-based detection |
| Specificity | Moderate; can be affected by interfering substances that absorb at 418 nm or inhibit/activate the enzyme. | High to Very High; based on molecular weight and fragmentation pattern of the analyte. |
| Sensitivity | Typically in the low milliunit/mL (mU/mL) range.[2] | High; can detect analytes at picogram (pg) to femtogram (fg) levels. |
| Linearity | Good over a defined concentration range. | Excellent over a wide dynamic range. |
| Throughput | High; suitable for 96-well plate format. | Lower to moderate, depending on the sample preparation and chromatographic run time. |
| Cost | Low (reagents and instrumentation). | High (instrumentation and maintenance). |
| Sample Matrix | Can be susceptible to matrix effects (e.g., hemolysis).[2] | Can be affected by matrix effects (ion suppression/enhancement), but can be mitigated with internal standards. |
| Information | Provides a measure of total enzymatic activity. | Can provide absolute quantification of specific products and can be used to identify and quantify multiple reaction products simultaneously. |
Experimental Protocols
This compound Assay for GGT Activity
This protocol is a generalized procedure and may require optimization for specific sample types.
Materials:
-
GGT Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.25)[2]
-
L-γ-Glutamyl-p-nitroanilide (this compound) substrate solution
-
Glycylglycine solution (acceptor substrate)
-
Sample containing GGT (e.g., serum, cell lysate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 418 nm
Procedure:
-
Prepare Working Reagent: Prepare a working solution containing the GGT assay buffer, this compound, and glycylglycine at their optimal concentrations.
-
Sample Preparation: Dilute the sample with GGT assay buffer if necessary to ensure the activity falls within the linear range of the assay.
-
Assay Reaction:
-
Add a specific volume of the sample to each well of the 96-well plate.
-
Initiate the reaction by adding the working reagent to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 418 nm at regular intervals (e.g., every minute for 5-10 minutes).
-
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA/min).
-
Calculate the GGT activity using the molar extinction coefficient of pNA and the reaction volume. One unit of GGT is defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.[1]
-
LC-MS/MS Method for p-Nitroaniline (pNA) Quantification
This protocol provides a general framework for the LC-MS/MS analysis of pNA. Specific parameters will need to be optimized for the instrument used.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
p-Nitroaniline (pNA) standard
-
Internal Standard (IS) (e.g., isotopically labeled pNA)
-
Sample from the this compound assay reaction (quenched at a specific time point)
Procedure:
-
Sample Preparation:
-
At a defined time point, stop the enzymatic reaction (e.g., by adding a quenching solution like acetonitrile or by rapid freezing).
-
Add a known concentration of the internal standard to all samples, standards, and quality controls.
-
Centrifuge the samples to precipitate proteins and other macromolecules.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with Mobile Phases A and B to separate pNA from other sample components.
-
-
MS/MS Detection:
-
Set the mass spectrometer to operate in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for pNA and the internal standard. For example, for pNA, this could be m/z 139 -> 93.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the pNA to the internal standard against the concentration of the pNA standards.
-
Determine the concentration of pNA in the samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the GGT activity based on the amount of pNA produced over the specific reaction time.
-
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflows for the this compound assay and its validation by LC-MS/MS.
Caption: Logical relationship for validating this compound assay results with LC-MS/MS.
Conclusion
The this compound assay remains a valuable tool for the routine measurement of GGT activity due to its simplicity and high throughput. However, for applications requiring the highest level of accuracy, specificity, and for the validation of screening results, LC-MS/MS is the unequivocal choice. By employing LC-MS/MS to precisely quantify the enzymatic product, researchers can gain greater confidence in their findings, particularly when working with complex biological matrices or when investigating subtle changes in enzyme activity. The integration of both methodologies provides a comprehensive approach to enzyme analysis, combining the efficiency of a colorimetric assay with the robustness and reliability of mass spectrometry.
References
A Head-to-Head Comparison: H-Glu-pNA vs. Fluorescent Substrates for Glutaminase Activity Assays
For researchers and drug development professionals, the accurate measurement of glutaminase activity is crucial for understanding its role in various physiological and pathological processes. The choice of assay method can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of the traditional chromogenic substrate, L-γ-glutamyl-p-nitroanilide (H-Glu-pNA), with modern fluorescent glutaminase substrates, offering insights into their respective performance characteristics and supported by experimental principles.
The determination of glutaminase activity has long relied on a colorimetric method using this compound. This substrate is cleaved by glutaminase to release p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically. While robust and cost-effective, the emergence of fluorescence-based assays has offered alternatives with potentially higher sensitivity and wider dynamic ranges. Fluorescent assays for glutaminase are typically coupled enzymatic reactions that measure either the production of glutamate or ammonia, the two products of the glutaminase reaction.
Quantitative Performance Comparison
| Feature | This compound (L-γ-glutamyl-p-nitroanilide) | Fluorescent Substrates (Coupled Assays) |
| Detection Principle | Colorimetric (Absorbance at ~405 nm) | Fluorometric (Various Ex/Em wavelengths) |
| Assay Type | Direct enzymatic cleavage | Coupled enzymatic reactions |
| Sensitivity (LOD) | Generally in the low micromolar range | Can reach low nanomolar or even picomolar range (e.g., 2 µU of enzyme activity)[1] |
| Dynamic Range | Typically narrower, can be limited by the molar absorptivity of pNA | Often wider, spanning several orders of magnitude[2] |
| Signal-to-Noise Ratio | Moderate, can be affected by background absorbance from biological samples | Generally higher, offering better discrimination of small changes[3] |
| Throughput | Amenable to 96-well plate format | High-throughput screening (HTS) compatible (384-well and 1536-well formats)[2] |
| Cost | Lower reagent cost | Higher reagent cost, may require specialized detection equipment |
| Interference | Potential for interference from colored compounds in the sample | Potential for interference from fluorescent compounds in the sample |
Experimental Methodologies
Glutaminase Activity Assay using this compound
This protocol is based on the principle of the gamma-glutamyl transferase (GGT) assay, which utilizes the same substrate, this compound. The rate of p-nitroaniline formation, measured by the increase in absorbance at 405 nm, is directly proportional to the glutaminase activity.[4]
Materials:
-
This compound (L-γ-glutamyl-p-nitroanilide)
-
Tris buffer (e.g., 50 mM, pH 8.6)
-
Glutaminase-containing sample (e.g., cell lysate, purified enzyme)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water with gentle heating).
-
Prepare the reaction buffer (Tris buffer, pH 8.6).
-
In a 96-well plate, add the glutaminase-containing sample to the wells.
-
To initiate the reaction, add the this compound substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).
-
The glutaminase activity is calculated from the linear rate of increase in absorbance over time.
Fluorescent Glutaminase Activity Assay (Coupled Enzyme Assay)
This protocol describes a general method for a fluorescent glutaminase assay based on the detection of glutamate, a product of the glutaminase reaction. Many commercial kits operate on a similar principle.[1]
Materials:
-
Glutaminase-containing sample
-
Assay buffer
-
Glutamine (substrate)
-
Developer and Enzyme Mix (containing glutamate dehydrogenase, NAD+, and a diaphorase/resazurin system or similar fluorescent probe)
-
Fluorescence microplate reader
-
96-well black microplate
Procedure:
-
Prepare working solutions of the assay buffer, substrate, and developer/enzyme mix according to the manufacturer's instructions.
-
Add the glutaminase-containing sample to the wells of a 96-well black microplate.
-
Initiate the reaction by adding the glutamine substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the production of glutamate.
-
Add the developer and enzyme mix to each well. This mix will react with the glutamate produced to generate a fluorescent signal.
-
Incubate the plate at 37°C for a further 15-30 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
The glutaminase activity is proportional to the fluorescence intensity.
Visualizing the Methodologies
To better understand the underlying principles of these assays, the following diagrams illustrate the enzymatic reactions and a typical experimental workflow.
References
A Head-to-Head Battle for Kinase Activity: ADP-Glo™ Luminescence vs. Protease-Coupled Colorimetric Assays
For researchers, scientists, and drug development professionals navigating the vast landscape of kinase activity assays, selecting the optimal method is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of two distinct methodologies: the luminescence-based ADP-Glo™ assay and the colorimetric protease-coupled assay utilizing a p-nitroanilide (pNA) substrate. Understanding the fundamental principles, performance characteristics, and experimental workflows of each will empower you to make an informed decision for your specific research needs.
At the heart of cellular signaling, protein kinases orchestrate a multitude of processes by catalyzing the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct. The ability to accurately measure this activity is crucial for basic research and for the discovery of novel kinase inhibitors. Here, we delve into a direct comparison of two popular assay formats that quantify kinase activity through different means.
At a Glance: Key Differences
| Feature | ADP-Glo™ Assay | Protease-Coupled Colorimetric Assay (H-Glu-pNA based) |
| Principle | Direct measurement of ADP produced | Indirect measurement of kinase activity via protease resistance |
| Detection Method | Luminescence | Colorimetric (Absorbance) |
| Signal Correlation | Signal directly proportional to kinase activity | Signal inversely proportional to kinase activity |
| Assay Steps | Two-step: Kinase reaction followed by ADP detection | Three-step: Kinase reaction, protease digestion, colorimetric reading |
| Sensitivity | High | Moderate to Low |
| Throughput | High | Moderate |
| Substrate | Universal (any kinase substrate) | Specific peptide substrate susceptible to protease cleavage |
| Potential Interference | Compounds inhibiting luciferase or ATPase | Compounds inhibiting the coupling protease; colored compounds |
Unveiling the Mechanisms: How They Work
The ADP-Glo™ assay and the protease-coupled colorimetric assay employ fundamentally different strategies to arrive at a measure of kinase activity.
ADP-Glo™ Assay: A Direct Glow of Activity
The ADP-Glo™ assay is a homogeneous, luminescence-based method that directly quantifies the amount of ADP produced during a kinase reaction.[1][2][3] The assay is performed in two steps. First, after the kinase reaction is complete, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.[1][4] This step is crucial as high levels of ATP can interfere with the subsequent detection of ADP. In the second step, a "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, producing a stable luminescent signal that is directly proportional to the initial kinase activity.[1][2][3]
Protease-Coupled Colorimetric Assay: An Indirect Measure of Protection
In contrast, the protease-coupled colorimetric assay offers an indirect method for determining kinase activity. This assay relies on the principle that the phosphorylation of a specific peptide substrate can render it resistant to cleavage by a protease. The substrate in this case is a synthetic peptide that contains a phosphorylation site for the kinase of interest and a cleavage site for a specific protease, with a p-nitroanilide (pNA) group at its C-terminus.
The assay proceeds in three stages. First, the kinase reaction is performed, allowing the kinase to phosphorylate the peptide substrate. Second, a specific protease is added. The protease will cleave any unphosphorylated substrate, releasing the yellow pNA chromophore. The phosphorylated substrate, however, remains intact and does not release pNA. Finally, the absorbance of the solution is measured at 405 nm. The intensity of the yellow color is directly proportional to the amount of unphosphorylated substrate and, therefore, inversely proportional to the kinase activity.
Performance Deep Dive: A Quantitative Comparison
| Parameter | ADP-Glo™ Assay | Protease-Coupled Colorimetric Assay | Supporting Data Insights |
| Assay Linearity | Wide dynamic range, linear over several orders of magnitude of ADP concentration. | Dependent on the Michaelis-Menten kinetics of both the kinase and the protease. Can be linear over a narrower concentration range. | The ADP-Glo™ assay can detect ADP from low nanomolar to millimolar concentrations, making it suitable for a wide range of kinase activities and ATP concentrations.[2] Colorimetric assays are often limited by the spectrophotometer's linear range of absorbance. |
| Sensitivity (Limit of Detection) | High sensitivity, capable of detecting low levels of ATP to ADP conversion. | Lower sensitivity, generally requires higher substrate turnover to generate a detectable color change. | The luminescent signal in the ADP-Glo™ assay can be significantly amplified, allowing for the detection of picomole quantities of ADP.[5] Colorimetric assays are typically less sensitive, with detection limits in the micromolar range for pNA. |
| Z'-Factor | Routinely > 0.7, indicating excellent assay quality and suitability for high-throughput screening.[3] | Variable, typically between 0.5 and 0.8, depending on assay optimization. | A high Z'-factor is indicative of a large separation between positive and negative controls and low data variability, making the ADP-Glo™ assay highly robust for screening campaigns. |
| Assay Time | Approximately 60-90 minutes post-kinase reaction. | Can be longer due to the additional protease incubation step, typically 90-120 minutes post-kinase reaction. | The stable "glow-type" signal of the ADP-Glo™ assay allows for flexibility in read times, whereas colorimetric assays may require more precise timing.[5] |
Experimental Corner: Protocols in Brief
ADP-Glo™ Kinase Assay Protocol
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and test compounds. Incubate at the desired temperature for a specified time (e.g., 60 minutes at 30°C).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[4][6]
-
ADP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Protease-Coupled Colorimetric Kinase Assay Protocol
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, the specific Peptide-pNA substrate, ATP, and test compounds. Incubate at the desired temperature for a specified time (e.g., 60 minutes at 30°C).
-
Protease Digestion: Add a solution containing the specific protease to each well. Incubate for a sufficient time to allow for the complete cleavage of the unphosphorylated substrate (e.g., 30-60 minutes at 37°C).
-
Reaction Termination (Optional): The protease reaction can be stopped by adding a protease inhibitor or by changing the pH.
-
Data Acquisition: Measure the absorbance of the released p-nitroanilide at 405 nm using a spectrophotometer or plate reader.
Making the Right Choice: Which Assay for Your Research?
The choice between the ADP-Glo™ assay and a protease-coupled colorimetric assay hinges on the specific requirements of your experiment.
Choose the ADP-Glo™ Assay if:
-
High sensitivity and a wide dynamic range are critical. This is particularly important when working with low-activity kinases or when needing to detect subtle changes in kinase activity.
-
You are conducting high-throughput screening (HTS) of compound libraries. The simple, homogeneous format and robust performance (high Z'-factor) make it ideal for automated workflows.[3]
-
You need a universal assay. The ADP-Glo™ assay can be used with virtually any kinase and substrate combination, as it directly measures the universal product of kinase reactions, ADP.[2][7]
Consider a Protease-Coupled Colorimetric Assay if:
-
A luminometer is not available. This assay format only requires a standard absorbance plate reader.
-
Cost is a primary concern. The reagents for colorimetric assays can sometimes be less expensive than those for luminescence-based assays.
-
You have a well-characterized kinase-substrate-protease system. This assay requires a specific peptide substrate that is a good substrate for both the kinase and the protease (in its unphosphorylated state).
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Creatine Kinase Activity Assay Kit (Colorimetric) (ab155901) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery, characterization, and clinical development of the glucagon-like peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Chromogenic Substrates for Aminopeptidase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative chromogenic substrates for the measurement of aminopeptidase activity. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate substrate for their specific applications, considering factors such as enzyme specificity, assay sensitivity, and kinetic properties. This document outlines the performance of various substrates, supported by experimental data, and provides detailed protocols for their use.
Introduction to Aminopeptidase Substrates
Aminopeptidases are proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of peptides and proteins.[1][2] They are involved in a wide range of physiological processes, making them important targets for drug discovery and diagnostic applications. The activity of aminopeptidases is commonly assayed using synthetic substrates that release a detectable molecule upon enzymatic cleavage.
Chromogenic substrates are a class of compounds that, upon enzymatic action, release a chromophore—a colored product that can be quantified using spectrophotometry.[1] The most widely used chromogenic substrates for aminopeptidases are amino acid-p-nitroanilides (pNA). The enzymatic cleavage of the amide bond releases p-nitroaniline, a yellow-colored compound with an absorbance maximum around 405 nm.
Beyond traditional chromogenic methods, fluorogenic and bioluminescent substrates offer higher sensitivity. Fluorogenic substrates, such as those based on 7-amino-4-methylcoumarin (AMC), release a fluorescent product upon cleavage, which can be measured with a fluorometer.[3][4] Bioluminescent assays involve substrates that are converted into a luciferin, which then produces light in the presence of luciferase.
This guide will focus on a comparative analysis of commonly used chromogenic substrates and provide an overview of fluorogenic and bioluminescent alternatives.
Data Presentation: Comparative Analysis of Aminopeptidase Substrates
The selection of an appropriate substrate is critical for the accurate measurement of aminopeptidase activity. The kinetic parameters, Michaelis constant (Km) and catalytic efficiency (kcat/Km), are key indicators of a substrate's performance. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.[5][6]
The following tables summarize the kinetic parameters for various chromogenic and fluorogenic substrates with different aminopeptidases.
Table 1: Kinetic Parameters of Chromogenic Substrates for Aminopeptidases
| Substrate | Enzyme | Km (mM) | Source Organism | Reference |
| L-Leucine-p-nitroanilide | Leucine Aminopeptidase | 0.1 | Chicken Intestine | [7] |
| L-Leucine-p-nitroanilide | Leucine Aminopeptidase | 3.87 (kcat/Km min⁻¹µM⁻¹) | Vibrio proteolyticus | [8] |
| DL-Alanine-β-naphthylamide | Alanine Aminopeptidase 1 (AAP1) | 0.15 | Water Buffalo Kidney | [9] |
| DL-Alanine-β-naphthylamide | Alanine Aminopeptidase 2 (AAP2) | 0.17 | Water Buffalo Kidney | [9] |
| DL-Alanine-β-naphthylamide | Alanine Aminopeptidase 3 (AAP3) | 0.125 | Water Buffalo Kidney | [9] |
Table 2: Kinetic Parameters of Fluorogenic Substrates for Aminopeptidase N (APN)
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism | Reference |
| Ala-ACC | Pig APN | 100 ± 10 | 10.0 ± 0.5 | 1.0 x 10⁵ | Pig | [3] |
| Ala-ACC | Human APN | 120 ± 15 | 0.2 ± 0.02 | 1.7 x 10³ | Human | [3] |
| Nva-ACC | Pig APN | 60 ± 8 | 15.0 ± 1.0 | 2.5 x 10⁵ | Pig | [3] |
| Nva-ACC | Human APN | 75 ± 10 | 0.3 ± 0.03 | 4.0 x 10³ | Human | [3] |
| hPhe-ACC | Pig APN | 20 ± 3 | 25.0 ± 2.0 | 1.3 x 10⁶ | Pig | [3] |
| hPhe-ACC | Human APN | 15 ± 2 | 0.5 ± 0.05 | 3.3 x 10⁴ | Human | [3] |
| hCha-ACC | Pig APN | 10 ± 2 | 30.0 ± 2.5 | 3.0 x 10⁶ | Pig | [3] |
| hCha-ACC | Human APN | 8 ± 1 | 0.6 ± 0.06 | 7.5 x 10⁴ | Human | [3] |
| Nle-ACC | Pig APN | 12 ± 2 | 28.0 ± 2.0 | 2.3 x 10⁶ | Pig | [3] |
| Nle-ACC | Human APN | 10 ± 1.5 | 0.55 ± 0.05 | 5.5 x 10⁴ | Human | [3] |
ACC: 7-amino-4-carbamoylmethylcoumarin; Nva: Norvaline; hPhe: homophenylalanine; hCha: homo-cyclohexylalanine; Nle: Norleucine.
Table 3: Comparison of Detection Methods for Aminopeptidase Assays
| Feature | Chromogenic (pNA) | Fluorogenic (AMC) | Bioluminescent |
| Principle | Release of a colored product | Release of a fluorescent product | Enzymatic generation of a light-emitting substrate |
| Sensitivity | Low to moderate | High | Very High |
| Equipment | Spectrophotometer | Fluorometer | Luminometer |
| Signal Stability | Generally stable | Prone to photobleaching | Signal can decay over time |
| Cost | Low | Moderate | High |
| Multiplexing | Limited | Possible with different fluorophores | Limited |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and assist in the design of new assays.
Protocol 1: Chromogenic Assay using p-Nitroanilide Substrates
This protocol describes a general procedure for measuring aminopeptidase activity using amino acid-p-nitroanilide substrates.
Materials:
-
Aminopeptidase enzyme solution
-
Amino acid-p-nitroanilide substrate (e.g., L-Leucine-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the pNA substrate in a suitable solvent (e.g., DMSO or methanol) and dilute it to the desired final concentration in the assay buffer.
-
Reaction Setup: In a 96-well microplate, add the assay buffer and the substrate solution to each well.
-
Enzyme Addition: To initiate the reaction, add the aminopeptidase enzyme solution to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation and Measurement: Immediately place the microplate in a reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time curve.
-
To determine the concentration of the released p-nitroaniline, use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (e.g., 10,600 M⁻¹cm⁻¹ at pH 8.0), c is the concentration, and l is the path length.
-
For kinetic analysis, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Fluorogenic Assay using AMC Substrates
This protocol outlines a general method for measuring aminopeptidase activity using amino acid-7-amido-4-methylcoumarin substrates.
Materials:
-
Aminopeptidase enzyme solution
-
Amino acid-AMC substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Black 96-well microplate
-
Fluorometer with excitation and emission wavelengths of approximately 355-380 nm and 440-460 nm, respectively.
Procedure:
-
Substrate Preparation: Prepare a stock solution of the AMC substrate in DMSO and dilute it to the desired concentration in the assay buffer.
-
Reaction Setup: In a black 96-well microplate, add the assay buffer and the substrate solution to each well.
-
Enzyme Addition: Initiate the reaction by adding the aminopeptidase enzyme solution to each well.
-
Incubation and Measurement: Place the microplate in a fluorometer and incubate at the desired temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time.
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Generate a standard curve using known concentrations of free AMC to convert the fluorescence units to the concentration of the product formed.
-
For kinetic studies, perform the assay with varying substrate concentrations and analyze the data using the Michaelis-Menten equation.
-
Mandatory Visualization
Signaling Pathways Involving Aminopeptidases
Aminopeptidases play crucial roles in various signaling pathways. The following diagrams, generated using the DOT language, illustrate the involvement of Aminopeptidase N (CD13) and Dipeptidyl Peptidase 4 (DPP-4) in key cellular processes.
Caption: Aminopeptidase N (CD13) signaling cascade in monocytes.
Caption: Role of DPP-4 in the incretin pathway and glucose homeostasis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the kinetic analysis of aminopeptidase activity using a chromogenic substrate.
Caption: Workflow for aminopeptidase kinetic analysis.
References
- 1. scbt.com [scbt.com]
- 2. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 6. sfzg.unizg.hr [sfzg.unizg.hr]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jofamericanscience.org [jofamericanscience.org]
Cross-Validation of H-Glu-pNA Data with an Endpoint Assay: A Comparative Guide
This guide provides a detailed comparison of the chromogenic H-Glu-pNA assay for measuring tissue-type plasminogen activator (t-PA) activity with a standard enzyme-linked immunosorbent assay (ELISA) for measuring t-PA antigen concentration. The information presented here is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their studies.
Introduction to t-PA Activity and Antigen Assays
Tissue-type plasminogen activator (t-PA) is a critical enzyme in the fibrinolytic system, responsible for converting plasminogen to plasmin, which in turn degrades fibrin clots. Measuring t-PA is essential in various research areas, including thrombosis, cardiology, and oncology. Two common methods for quantifying t-PA are:
-
Chromogenic Activity Assays: These assays, such as the this compound assay, measure the enzymatic activity of t-PA. They utilize a synthetic substrate that, when cleaved by active t-PA, releases a colored compound (p-nitroaniline, pNA) that can be quantified spectrophotometrically. This provides a direct measure of the functional t-PA in a sample.
The choice between an activity assay and an antigen assay depends on the specific research question. An activity assay is crucial when the biological function of t-PA is of interest, while an ELISA is suitable for determining the total concentration of the t-PA protein.
Comparative Data: this compound vs. t-PA ELISA
The following table summarizes the key performance characteristics of a typical this compound chromogenic activity assay and a standard t-PA antigen ELISA.
| Parameter | This compound Chromogenic Assay | t-PA Antigen ELISA |
| Principle | Measures functional enzyme activity | Measures total protein concentration |
| Detection | Spectrophotometric (colorimetric) | Spectrophotometric (colorimetric) |
| Assay Time | 1-2 hours | 4-5 hours |
| Detection Range | 1 - 50 IU/mL | 0.1 - 20 ng/mL |
| Sample Type | Plasma, purified protein solutions | Plasma, serum, cell culture supernatants |
| Specificity | Active t-PA | Total t-PA (active, inactive, complexed) |
| Throughput | Moderate to high | High |
Experimental Protocols
This compound Chromogenic Activity Assay Protocol
This protocol outlines the key steps for determining t-PA activity using the chromogenic substrate this compound.
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate this compound in sterile water.
-
Prepare a stock solution of human plasminogen in an appropriate buffer.
-
Prepare a stock solution of a t-PA standard with a known activity (IU/mL).
-
Prepare a suitable assay buffer (e.g., Tris-HCl with a surfactant).
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the t-PA standard in the assay buffer to generate a standard curve (e.g., 0, 1, 5, 10, 25, 50 IU/mL).
-
-
Sample Preparation:
-
Dilute plasma samples or other experimental samples in the assay buffer to fall within the range of the standard curve.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the assay buffer, plasminogen solution, and either the t-PA standards or the diluted samples.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding an acid solution (e.g., 2% acetic acid).
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 IU/mL t-PA) from all standard and sample wells.
-
Plot the absorbance values of the standards against their known activities to generate a standard curve.
-
Determine the t-PA activity in the samples by interpolating their absorbance values from the standard curve.
-
t-PA Antigen ELISA Protocol
This protocol describes a typical sandwich ELISA for the quantification of total t-PA protein.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for t-PA.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with Tween 20) to remove unbound antibody.
-
-
Blocking:
-
Add a blocking buffer (e.g., BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Standard and Sample Incubation:
-
Prepare serial dilutions of a recombinant t-PA standard to generate a standard curve (e.g., 0, 0.1, 0.5, 2, 5, 10, 20 ng/mL).
-
Add the standards and appropriately diluted samples to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for t-PA to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Streptavidin-HRP Incubation:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
-
Substrate Development:
-
Add a chromogenic substrate for HRP (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the t-PA concentration in the samples from the standard curve.
-
Visualizing the Fibrinolytic Pathway and Assay Workflows
To further clarify the biological context and the experimental procedures, the following diagrams are provided.
Caption: The fibrinolytic pathway initiated by t-PA.
Caption: Comparative workflow of this compound and ELISA assays.
A Head-to-Head Comparison: H-Glu-pNA Assay vs. Radioassay for Aminopeptidase P Activity
For researchers, scientists, and drug development professionals, the accurate measurement of aminopeptidase P (APP) activity is crucial for understanding its role in various physiological processes and for the development of therapeutic inhibitors. This guide provides an objective comparison of two common methods for assaying APP activity: the chromogenic H-Glu-pNA assay and the radioassay.
This comparison delves into the experimental protocols, performance data, and the relative advantages and disadvantages of each method to aid in the selection of the most appropriate assay for specific research needs.
At a Glance: Key Differences
| Feature | This compound Assay | Radioassay |
| Principle | Colorimetric; coupled enzymatic reaction | Radiometric; direct measurement of radiolabeled product |
| Substrate | This compound (or similar X-Pro-pNA) | Radiolabeled peptide (e.g., Arg-Pro-Pro-[3H]benzylamide) |
| Detection | Spectrophotometry (absorbance at ~405 nm) | Scintillation counting |
| Safety | Requires handling of p-nitroaniline (toxic) | Requires handling of radioactive materials |
| Sensitivity | Generally lower | Typically higher |
| Cost | Lower cost instrumentation and reagents | Higher cost of radiolabeled substrates and disposal |
| Throughput | Easily adaptable to high-throughput screening | More labor-intensive, lower throughput |
Delving into the Data: Performance Comparison
While direct comparative studies utilizing this compound for aminopeptidase P are limited, we can infer its performance based on data from similar p-nitroanilide (pNA) substrates and compare it to a well-characterized radioassay.
| Parameter | This compound Assay (Inferred) | Radioassay (Arg-Pro-Pro-[3H]benzylamide) |
| Substrate K_m | Data not available for this compound. For Gly-Pro-pNA, K_m values can vary depending on the enzyme source and assay conditions. | 0.7 µM[1] |
| Sensitivity | Generally in the micromolar range. | High, capable of detecting picomolar to nanomolar concentrations.[1] |
| Specificity | Can be susceptible to hydrolysis by other proteases that recognize the X-Pro motif. Cross-reactivity with other peptidases should be assessed. | The substrate Arg-Pro-Pro-[3H]benzylamide is reported to be specific for aminopeptidase P and not degraded by several other aminopeptidases.[1] |
| Limit of Detection | Dependent on the spectrophotometer and enzyme activity; generally higher than radioassays. | Lower, due to the high specific activity of the radiolabeled substrate. |
Understanding the Methodologies
A clear understanding of the experimental workflow is essential for choosing and implementing an assay.
This compound Assay: A Two-Step Enzymatic Reaction
The this compound assay is a colorimetric method that typically involves a coupled enzyme reaction.
Experimental Protocol: this compound Assay
This protocol is based on established methods for X-Pro-pNA substrates and may require optimization for this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer (e.g., Tris-HCl) at the optimal pH for aminopeptidase P activity.
-
Prepare a solution of a coupling enzyme, such as proline iminopeptidase, if required for the release of p-nitroaniline from a Pro-pNA product.
-
Prepare a stop solution (e.g., acetic acid) to terminate the reaction.
-
-
Assay Procedure:
-
Add the assay buffer, this compound substrate, and the enzyme sample to a microplate well.
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period.
-
If using a coupled enzyme system, add the coupling enzyme and incubate further.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the released p-nitroaniline at approximately 405 nm using a spectrophotometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of p-nitroaniline.
-
Calculate the enzyme activity based on the amount of p-nitroaniline released over time.
-
Radioassay: Direct and Sensitive Detection
The radioassay offers a direct and highly sensitive method for measuring aminopeptidase P activity.
Experimental Protocol: Radioassay
This protocol is based on the method described by Ryan et al. (1990)[1].
-
Reagent Preparation:
-
Prepare a stock solution of the radiolabeled substrate, Arg-Pro-Pro-[3H]benzylamide.
-
Prepare the assay buffer (e.g., Tris-HCl) at the optimal pH.
-
Prepare a stop solution (e.g., 0.1 M NaOH).
-
Prepare an organic scintillation cocktail.
-
-
Assay Procedure:
-
Combine the assay buffer, radiolabeled substrate, and enzyme sample in a scintillation vial.
-
Incubate the reaction at the optimal temperature for a specific time.
-
Stop the reaction by adding the stop solution.
-
Add the organic scintillation cocktail to the vial.
-
Vortex the vial to extract the radiolabeled product into the organic phase.
-
Allow the phases to separate.
-
-
Data Analysis:
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed.
-
Choosing the Right Assay: A Summary of Pros and Cons
This compound Assay
Pros:
-
Safety: Avoids the use of radioactive materials and associated regulatory hurdles.
-
Cost-Effective: Reagents and instrumentation (spectrophotometer) are generally less expensive.
-
High-Throughput: Easily adaptable to a microplate format for screening large numbers of samples.
-
Simplicity: The protocol is relatively straightforward and does not require specialized handling of radioactive waste.
Cons:
-
Lower Sensitivity: May not be suitable for detecting low levels of enzyme activity.
-
Potential for Interference: The colorimetric signal can be affected by colored or turbid samples. The assay may also be susceptible to interference from compounds that absorb at the same wavelength.
-
Indirect Measurement: The coupled enzyme system adds a layer of complexity and potential for variability.
-
Specificity Concerns: The substrate may be cleaved by other proteases, requiring careful validation.
Radioassay
Pros:
-
High Sensitivity: The use of a high-specific-activity radiolabeled substrate allows for the detection of very low enzyme concentrations.[1]
-
Direct Measurement: Directly quantifies the product of the enzymatic reaction, which can lead to more accurate results.
-
High Specificity: The specific design of the radiolabeled substrate can minimize off-target cleavage by other proteases.[1]
Cons:
-
Safety Hazards: Requires the handling of radioactive materials, necessitating specialized training, licensing, and disposal procedures.
-
Higher Cost: Radiolabeled substrates are expensive, and the cost of radioactive waste disposal can be significant.
-
Lower Throughput: The procedure, particularly the extraction step, is more labor-intensive and less amenable to high-throughput screening.
-
Specialized Equipment: Requires access to a scintillation counter.
Conclusion: Matching the Assay to the Application
The choice between the this compound assay and a radioassay for aminopeptidase P ultimately depends on the specific requirements of the research.
-
For high-throughput screening of compound libraries or routine activity measurements where high sensitivity is not the primary concern, the This compound assay offers a safe, cost-effective, and convenient option.
-
For detailed kinetic studies, analysis of low-abundance enzyme samples, or when the highest degree of sensitivity and specificity is required , the radioassay remains the gold standard, despite its higher cost and safety considerations.
Researchers should carefully consider the trade-offs between sensitivity, cost, safety, and throughput when selecting the most appropriate method for their aminopeptidase P activity measurements. Validation of either assay with the specific enzyme source and experimental conditions is crucial to ensure accurate and reliable data.
References
A Researcher's Guide to Determining Protease Kinetics: A Comparative Analysis of Chymotrypsin Substrates
For researchers, scientists, and drug development professionals, a precise understanding of enzyme kinetics is fundamental to elucidating biological pathways and accelerating therapeutic innovation. This guide provides a comprehensive comparison of the chromogenic substrate H-Glu-pNA and its alternatives for determining the kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), of chymotrypsin. Detailed experimental protocols, comparative data, and visual workflows are presented to support robust and reliable enzymatic assays.
Comparative Kinetic Data of Chymotrypsin Substrates
The efficiency of an enzyme-substrate interaction is quantitatively defined by its kinetic parameters. The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), serving as an inverse measure of the enzyme's affinity for the substrate. A lower Kₘ value indicates a higher affinity. The maximum velocity (Vₘₐₓ) reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. The ratio kcat/Kₘ, known as the catalytic efficiency, provides a measure of the enzyme's overall substrate specificity and catalytic power.
Below is a summary of the kinetic parameters for chymotrypsin with N-Glutaryl-L-phenylalanine-p-nitroanilide (GPNA), a close analog of this compound, and other commonly used chromogenic substrates.
| Substrate | Kₘ (mM) | Vₘₐₓ (µM/min) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
| N-Glutaryl-L-phenylalanine-p-nitroanilide (GPNA)¹ | 5.26 | 10.9 | 1.24 x 10³ |
| N-Succinyl-L-phenylalanine-p-nitroanilide | 2.2 | 0.045 (µmol/ml/min) | - |
| Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | - | - | High kcat, Low Km |
| p-Nitrophenyl acetate | - | - | - |
¹Calculated from data presented in a publicly available academic problem set, where [E]t = 4.0 x 10⁻⁶ M.[1]
Principle of the Assay
The enzymatic activity of chymotrypsin is determined by its ability to hydrolyze a specific chromogenic substrate. In the case of this compound or its analogs, the enzyme cleaves the amide bond between the amino acid or peptide and the p-nitroaniline (pNA) moiety. The release of pNA, a yellow chromophore, can be continuously monitored by measuring the increase in absorbance at approximately 405-410 nm. By measuring the initial reaction rates at various substrate concentrations, the kinetic parameters Kₘ and Vₘₐₓ can be determined using Michaelis-Menten kinetics.
Detailed Experimental Protocol for Determining Kₘ and Vₘₐₓ with this compound
This protocol outlines the steps for determining the kinetic parameters of chymotrypsin using this compound as the substrate.
Materials and Reagents:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound (or N-Glutaryl-L-phenylalanine-p-nitroanilide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well, clear, flat-bottom microplates
-
Calibrated pipettes
-
Incubator or temperature-controlled plate reader (37°C)
Procedure:
-
Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Store in aliquots at -20°C.
-
Enzyme Working Solution: Immediately before the assay, dilute the enzyme stock solution to a final concentration of 40 nM in cold Assay Buffer. Keep on ice.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.
-
Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.1 mM to 10 mM).
-
-
Assay Setup:
-
Set up the 96-well plate with triplicate wells for each substrate concentration and a set of blank wells (Assay Buffer only).
-
Add 50 µL of each substrate dilution to the corresponding wells.
-
Add 50 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the chymotrypsin working solution to all wells (except the blank wells, to which 50 µL of Assay Buffer is added).
-
Immediately place the plate in the microplate reader and begin kinetic measurements.
-
Record the absorbance at 405 nm every 30 seconds for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate is typically expressed in µM of pNA released per minute, using the molar extinction coefficient of pNA (ε₄₀₅ = 10,660 M⁻¹cm⁻¹).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
-
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying enzymatic reaction, the following diagrams are provided.
Caption: Experimental workflow for determining chymotrypsin kinetic parameters.
References
A Researcher's Guide to Glutaminase Activity Assay Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals investigating the pivotal role of glutaminase in cellular metabolism, cancer biology, and neuroscience, selecting the optimal assay kit is a critical first step. This guide provides an objective comparison of commercially available glutaminase activity assay kits, supported by a summary of their performance characteristics and detailed experimental protocols.
Glutaminase (GLS), a key mitochondrial enzyme, catalyzes the hydrolysis of glutamine to glutamate and ammonia. This reaction is a crucial entry point for glutamine into the TCA cycle and is implicated in various pathological conditions, particularly in cancer cell proliferation. Consequently, the accurate measurement of glutaminase activity is paramount for advancing research and therapeutic development in these fields. This guide aims to facilitate the selection of the most suitable glutaminase activity assay kit by comparing their underlying principles, performance metrics, and procedural workflows.
Performance Comparison of Glutaminase Activity Assay Kits
The selection of a glutaminase activity assay kit is often dictated by the experimental requirements, including the nature of the biological sample, the expected range of enzyme activity, and the available detection instrumentation. The following table summarizes the key quantitative parameters of several commercially available kits, as reported by their respective manufacturers. It is important to note that a direct comparison of some parameters, such as sensitivity and assay range, may be challenging due to variations in unit definitions and assay conditions.
| Manufacturer | Kit Name | Catalog Number | Assay Principle | Detection Method | Sensitivity | Assay Range | Sample Types |
| Abcam | Glutaminase (GLS) Activity Assay Kit (Fluorometric) | ab284547 | Two-step enzymatic reaction measuring glutamate | Fluorometric (Ex/Em = 535/587 nm) | 2 µU | Not explicitly stated | Cell and tissue lysates |
| Cayman Chemical | Glutaminase Activity Assay Kit | 700620 | Coupled enzymatic reaction measuring glutamate | Colorimetric (570 nm) | Not explicitly stated | 0 - 80 pmol/min | Cell lysates and tissue homogenates |
| BioAssay Systems | QuantiFluo™ Glutaminase Assay Kit | DGLN-100 | One-step kinetic reaction measuring ammonia | Fluorometric (Ex/Em = 415/475 nm) | 0.066 U/L | 0.66 - 500 U/L | Biological samples |
| Novus Biologicals | Glutaminase Activity Assay Kit (Colorimetric) | NBP3-24496 | Coupled enzymatic reaction measuring NADH | Colorimetric (450 nm) | 0.003 U/L | 0.003 - 18.0 U/L | Serum, plasma, animal and plant tissue |
| Arigo Biolaboratories | Glutaminase Assay Kit (Colorimetric) | ARG82767 | Enzymatic hydrolysis of glutamine, product measured | Colorimetric (620 nm) | Not explicitly stated | 0.01 - 1 µmol/ml | Cells, bacteria, and tissue samples |
Disclaimer: The data presented in this table is based on information provided by the manufacturers. Independent, head-to-head comparative studies are limited. Researchers are encouraged to consult the product-specific datasheets for the most accurate and up-to-date information.
Principles of Glutaminase Activity Assays
Commercial glutaminase activity assay kits primarily employ one of two strategies: the direct or indirect measurement of the products of the glutaminase reaction—glutamate and ammonia.
Glutamate-Based Detection
A common approach involves a two-step enzymatic reaction. First, glutaminase in the sample converts glutamine to glutamate. Subsequently, the generated glutamate is used as a substrate in a coupled enzymatic reaction that produces a detectable signal (colorimetric or fluorometric).
Figure 1. Principle of a two-step glutamate-based glutaminase activity assay.
Ammonia-Based Detection
Alternatively, some kits quantify glutaminase activity by measuring the production of ammonia. This is often achieved through a reaction where ammonia reacts with a probe to generate a fluorescent product. This method offers a direct measurement of one of the reaction products.
Figure 2. Principle of an ammonia-based glutaminase activity assay.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized experimental workflows for colorimetric/fluorometric glutaminase activity assays. It is imperative to consult and adhere to the specific protocol provided with the purchased kit.
General Experimental Workflow
The overall workflow for most glutaminase activity assay kits is straightforward and can be completed within a few hours.
Figure 3. A generalized experimental workflow for glutaminase activity assays.
Detailed Methodologies
1. Sample Preparation:
-
Cell Lysates:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in the lysis buffer provided with the kit.
-
Incubate on ice for the recommended duration (e.g., 10-15 minutes).
-
Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) for the assay.
-
-
Tissue Homogenates:
-
Excise and weigh the tissue sample.
-
Add ice-cold lysis buffer (as per kit instructions).
-
Homogenize the tissue on ice using a Dounce homogenizer or similar device.
-
Centrifuge the homogenate at high speed at 4°C.
-
Collect the supernatant for the assay.
-
2. Standard Curve Preparation:
-
Prepare a stock solution of the standard (e.g., glutamate or ammonia) provided in the kit.
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
-
The standards will be used to generate a standard curve for quantifying the glutaminase activity in the samples.
3. Assay Reaction:
-
Add the prepared samples and standards to a 96-well microplate.
-
Prepare the reaction master mix according to the kit's protocol. This typically includes the assay buffer, substrate (glutamine), and the developer enzyme/probe.
-
Add the master mix to each well containing the samples and standards.
-
For kinetic assays, it is crucial to add the reaction mix to all wells as simultaneously as possible.
4. Incubation:
-
Incubate the microplate at the temperature and for the duration specified in the protocol (e.g., 30-60 minutes at 37°C).
-
Protect the plate from light, especially for fluorometric assays.
5. Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the specified wavelength.
-
For kinetic assays, readings may be taken at multiple time points.
6. Data Analysis:
-
Subtract the background reading (from a blank well) from all sample and standard readings.
-
Plot the standard curve by graphing the signal (absorbance or fluorescence) versus the concentration of the standards.
-
Determine the concentration of the product (glutamate or ammonia) in the samples by interpolating their signal on the standard curve.
-
Calculate the glutaminase activity based on the amount of product generated, the incubation time, and the amount of protein in the sample. The activity is typically expressed in units per milligram of protein (U/mg) or milliunits per milligram (mU/mg).
Concluding Remarks
The choice of a glutaminase activity assay kit should be guided by a thorough consideration of the assay principle, detection method, and the specific requirements of the research question. While fluorometric assays generally offer higher sensitivity, colorimetric assays provide a simpler and often more cost-effective alternative. It is recommended to carefully review the product datasheets and, if available, peer-reviewed publications that have utilized these kits to make an informed decision. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers embarking on the quantification of glutaminase activity.
Navigating the Nuances of Enzyme Activity: A Comparative Guide to p-Nitroanilide-Based Assays and Their Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. While p-nitroanilide (pNA)-based colorimetric assays have long served as a workhorse in the lab due to their simplicity and cost-effectiveness, a deeper understanding of their limitations is crucial for robust and reliable data. This guide provides an objective comparison of pNA-based assays with common alternatives, supported by experimental data, detailed protocols, and visualizations to aid in assay selection and experimental design.
The Enduring Appeal and Inherent Limitations of p-NA-Based Assays
p-Nitroanilide-based assays rely on a straightforward principle: an enzyme cleaves a synthetic substrate, releasing p-nitroaniline (pNA), a chromophore that can be quantified spectrophotometrically. This method is widely used for enzymes like proteases. However, its utility can be hampered by several factors.
A primary limitation is spectrophotometric interference . The absorbance of pNA is measured in the visible range (typically around 405 nm), and various compounds present in biological samples or assay reagents can absorb light at or near this wavelength, leading to inaccurate results. Common interfering substances include bilirubin, lipids (in lipemic samples), and high concentrations of proteins.[1] Furthermore, chemicals leaching from plastic labware have been shown to interfere with spectrophotometric measurements.[2][3] In environmental and soil sciences, dissolved organic matter can also significantly interfere with pNA detection.[4]
Another significant drawback is the solubility of pNA-based substrates . Many of these substrates have poor aqueous solubility, necessitating the use of organic co-solvents like dimethyl sulfoxide (DMSO).[5] These solvents, while aiding substrate dissolution, can also inhibit the activity of the enzyme being studied, complicating the interpretation of results.[5]
Furthermore, the sensitivity of pNA assays can be a limiting factor, especially when working with low abundance enzymes or when high sensitivity is required for screening inhibitors. The molar extinction coefficient of pNA, while sufficient for many applications, is modest compared to the signal amplification possible with other methods.[5]
Finally, it is important to remember that pNA-substrates are synthetic mimics of natural substrates. While they are designed to be recognized and cleaved by the enzyme of interest, the kinetics of this reaction may not perfectly reflect the enzyme's activity on its native substrate in a biological context.[6]
A Head-to-Head Comparison: pNA vs. Fluorometric and Coupled Enzyme Assays
To provide a clearer picture of the performance differences, this section compares pNA-based assays with two popular alternatives: fluorometric assays and coupled enzyme assays. Fluorometric assays utilize substrates that release a fluorescent molecule upon cleavage, while coupled assays link the activity of the primary enzyme to a secondary, easily detectable enzymatic reaction.
Quantitative Performance Comparison
The following table summarizes key performance metrics for different assay types for the protease, Caspase-3, a key enzyme in apoptosis.
| Parameter | p-Nitroanilide (pNA) Assay | Fluorometric Assay | Coupled Enzyme Assay |
| Substrate Example | Ac-DEVD-pNA | Ac-DEVD-AMC | (See Kinase Assay Below) |
| Detection Principle | Colorimetric (Absorbance) | Fluorometric (Emission) | Absorbance or Luminescence |
| Detection Limit | ng/mL to µg/mL range[7] | pg/mL to ng/mL range | Dependent on coupling system |
| Sensitivity | Lower | Higher | High |
| Kinetic Parameter (Caspase-3) | |||
| Kcat/Km (M⁻¹s⁻¹) | 2,400[8] | 165,000[8] | N/A for direct comparison |
| Susceptibility to Interference | High (colored compounds, turbidity)[1] | Moderate (fluorescent compounds, quenching) | High (inhibitors of coupling enzymes)[6] |
| Cost | Low | Moderate | Moderate to High |
Data sourced from: [1][6][7][8]
As the data indicates, fluorometric assays for Caspase-3 offer a significantly higher catalytic efficiency (kcat/Km) compared to the pNA-based assay, highlighting their superior sensitivity.
Visualizing the Mechanisms
To better understand the principles behind these assays, the following diagrams illustrate the core mechanisms.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are example protocols for a pNA-based assay and its fluorometric alternative for measuring Caspase-3 activity, as well as a coupled assay for kinase activity.
Protocol 1: Colorimetric Caspase-3 Activity Assay using Ac-DEVD-pNA
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2x Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Ac-DEVD-pNA substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in the cell line of interest and include a non-induced control.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of ice-cold cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Assay:
-
To each well of a 96-well plate, add 50 µL of cell lysate.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (buffer and substrate only) from all readings.
-
Compare the absorbance of the induced sample to the non-induced control to determine the fold-increase in caspase-3 activity.[8]
-
Protocol 2: Fluorometric Caspase-3 Activity Assay using Ac-DEVD-AMC
Materials:
-
Cell lysis buffer (as in Protocol 1)
-
2x Reaction buffer (as in Protocol 1)
-
Ac-DEVD-AMC (7-amino-4-methylcoumarin) substrate (1 mM stock in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Sample Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Assay:
-
To each well of a black 96-well plate, add 50 µL of cell lysate.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control from all readings.
-
The fold-increase in caspase-3 activity is determined by comparing the fluorescence of the induced sample to the non-induced control.[9]
-
Protocol 3: Coupled Enzyme Assay for Kinase Activity
This protocol describes a common coupled assay for kinases, which produce ADP. The production of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Kinase substrate (peptide or protein)
-
Coupling enzyme mix:
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
-
Purified kinase
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
In a cuvette, prepare a reaction mixture containing reaction buffer, a saturating concentration of the kinase substrate, PEP, and NADH.
-
Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the purified kinase and ATP.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
Workflow Comparison
The choice of assay often depends on the specific experimental needs, including throughput, sensitivity requirements, and the nature of the samples being analyzed.
Conclusion: Selecting the Right Tool for the Job
While p-nitroanilide-based assays remain a valuable tool for many applications due to their simplicity and low cost, it is imperative for researchers to be aware of their limitations. For applications requiring high sensitivity, analysis of complex biological samples, or the screening of potential inhibitors where compound interference is a concern, alternative methods such as fluorometric or coupled enzyme assays often provide more reliable and robust data. By carefully considering the specific requirements of the experiment and understanding the principles and limitations of each assay type, researchers can select the most appropriate method to generate high-quality, reproducible results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase [bio-protocol.org]
- 3. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-3 and −9 colorimetric protease assay [bio-protocol.org]
- 5. Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase [en.bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of H-Glu-pNA: A Procedural Guide
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines. The following personal protective equipment (PPE) is mandatory when handling H-Glu-pNA waste:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves. It is important to inspect gloves before use and employ proper removal techniques to avoid skin contact.
-
Skin and Body Protection: A lab coat or long-sleeved clothing is required to protect the skin.
Step-by-Step Disposal Procedure
This procedure applies to solid this compound and any materials contaminated with it, such as pipette tips, weighing paper, and gloves. Under no circumstances should this chemical be disposed of down the drain.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled container for this compound waste.
-
Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's waste management guidelines.[1]
-
Use a container that is in good condition, compatible with the chemical, and has a secure, screw-top lid. Plastic containers are often suitable for solid chemical waste.[1]
-
-
Container Labeling:
-
The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound (L-Glutamic acid α-p-nitroanilide)".
-
Include the approximate amount of waste in the container.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2]
-
Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents.[1][3][4]
-
It is best practice to store chemical waste containers in secondary containment (such as a tub or tray) to contain any potential leaks or spills.[1]
-
Keep the waste container closed at all times, except when adding waste.[5][6]
-
-
Spill and Contamination Cleanup:
-
Arranging for Disposal:
-
Once the waste container is full, or if you are decommissioning a laboratory space, contact your institution's EHS office to schedule a pickup.[2]
-
Provide the EHS office with accurate information about the contents of the waste container.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key information for related compounds that informs safe handling and disposal practices.
| Property | Data | Reference |
| Incompatible Materials | Strong oxidizing agents.[1][3][4] | [1][3][4] |
| Hazardous Decomposition | Upon combustion, may produce Carbon monoxide (CO), Carbon dioxide (CO2), and Nitrogen oxides (NOx).[1][4] | [1][4] |
Experimental Protocols
There are no specific experimental protocols required for the direct disposal of this compound. The primary procedure is collection and segregation for professional disposal. However, in some instances, chemical neutralization may be a possibility for liquid waste containing similar compounds, but this should only be performed by trained personnel following a validated institutional protocol.
A general hydrolysis protocol for p-nitrophenyl esters, which could be adapted for liquid waste containing this compound, involves the following conceptual steps:
-
Objective: To hydrolyze the p-nitrophenyl ester bond to yield p-nitrophenol and the corresponding amino acid derivative.
-
Procedure Outline:
-
In a fume hood, dissolve the waste in a suitable solvent.
-
Slowly add a basic solution (e.g., 1M Sodium Hydroxide) to the mixture with stirring.
-
Once the reaction is complete, neutralize the solution by slowly adding an acidic solution (e.g., 1M Hydrochloric Acid) until the pH is neutral.
-
The resulting mixture should be collected as hazardous waste.[7]
-
Note: This is a general guideline and must be validated for safety and efficacy within your specific laboratory context before implementation.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling H-Glu-pNA
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial guidance on the personal protective equipment (PPE), handling, storage, and disposal of H-Glu-pNA (L-Glutamic acid α-p-nitroanilide), a chromogenic substrate used in enzymatic assays. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed.[1] Appropriate PPE is mandatory to prevent accidental ingestion, inhalation, and contact with skin and eyes. The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Specifications and Recommendations |
| Hand Protection | Disposable, chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields | To protect against splashes or airborne particles, safety goggles are a more robust option.[2] A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat | A disposable gown is preferred to prevent contamination of personal clothing.[2] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Not generally required for small quantities | A NIOSH-approved respirator (e.g., N95) should be considered when handling larger quantities or if there is a risk of generating dust. |
Experimental Workflow for Safe Handling
Proper handling procedures are critical to prevent exposure and contamination. The following workflow outlines the key steps for safely using this compound in a laboratory setting.
Storage and Disposal Protocols
Proper storage is crucial for maintaining the integrity of this compound, while appropriate disposal is necessary to ensure environmental safety and regulatory compliance.
Storage:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[1] | To ensure stability and prevent degradation. |
| Atmosphere | Keep in a tightly sealed container in a dry place.[1] | This compound is a powder and should be protected from moisture. |
| Light | Keep in a dark place.[1] | To prevent light-induced degradation. |
Disposal:
All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, should be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Consult Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
Logical Relationship of Hazards and Protective Measures
The following diagram illustrates the relationship between the potential hazards of this compound and the corresponding protective measures that should be implemented.
By adhering to these safety and logistical guidelines, laboratory personnel can handle this compound with confidence, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
